molecular formula C8H18S2 B089511 Di-tert-butyl disulfide CAS No. 110-06-5

Di-tert-butyl disulfide

カタログ番号: B089511
CAS番号: 110-06-5
分子量: 178.4 g/mol
InChIキー: BKCNDTDWDGQHSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Di-tert-Butyl Disulfide is a general reagent used in the synthesis of a novel neuropeptide Y (NPY) Y5 receptor antagonist Velneperit) used in the treatment of obesity.>Mechanism of the oxidation of di-tert-butyl disulfide in the presence of H2O2 catalyzed by bis(acetylacetonato)oxovanadium and a chiral Schiff-base ligand has been investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(tert-butyldisulfanyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18S2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCNDTDWDGQHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021913
Record name t-Butyl disulfide
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Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

110-06-5
Record name tert-Butyl disulfide
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Record name tert-Butyl disulfide
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Record name Disulfide, bis(1,1-dimethylethyl)
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Record name t-Butyl disulfide
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Record name Di-tert-butyl disulphide
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Record name TERT-BUTYL DISULFIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Di-tert-butyl Disulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of di-tert-butyl disulfide. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, key data, and visualizations to support laboratory work and advance scientific understanding.

Core Physical and Chemical Properties

This compound, a symmetrical disulfide, is a valuable reagent in organic synthesis. Its bulky tert-butyl groups confer unique steric and electronic properties that are leveraged in a variety of chemical transformations.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValueReference
Molecular Formula C₈H₁₈S₂[1]
Molecular Weight 178.36 g/mol [1]
Appearance Clear, pale yellow to yellow liquid[2]
Odor Stench[2]
Density 0.93 g/cm³ at 20 °C[3]
Melting Point -5 °C[3]
Boiling Point 198 - 204 °C[2]
Flash Point 62 °C (closed cup)[2]
Vapor Pressure 68.9 hPa at 37.7 °C[3]
Solubility Insoluble in water[2]
Chemical Properties and Reactivity

This compound serves as an important intermediate in organic synthesis.[4] It is a key raw material for the synthesis of compounds containing disulfide bonds, such as sulfinyl and oxythio compounds.[4] In industrial applications, it is utilized as a vulcanizing agent for rubber and elastomers.[4]

The disulfide bond in this compound can be cleaved under various conditions, making it a useful source of the tert-butylthio moiety. It undergoes oxidation in the presence of hydrogen peroxide, catalyzed by bis(acetylacetonato)oxovanadium and a chiral Schiff-base ligand.[5] The compound can also react with organometallic reagents, such as Grignard reagents, which act as nucleophiles attacking the sulfur-sulfur bond.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, intended to be directly applicable in a laboratory setting.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of tert-butyl mercaptan.[4]

Method: Oxidation of tert-Butyl Mercaptan with Hydrogen Peroxide

This method provides a clean synthesis route with a high conversion rate.[9]

  • Materials:

    • tert-Butyl mercaptan

    • Cuprous chloride (CuCl) or Cupric chloride (CuCl₂) (catalyst)

    • Acetone (B3395972) (solvent)

    • 30% Hydrogen peroxide (H₂O₂) (oxidant)

    • Nitrogen gas (for inert atmosphere)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

  • Procedure:

    • Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with tert-butyl mercaptan, the copper chloride catalyst, and acetone. The molar ratio of tert-butyl mercaptan to catalyst to hydrogen peroxide should be approximately 1:0.001-0.01:0.5-0.75.[9] The volume ratio of acetone to tert-butyl mercaptan should be between 1:1 and 9:1.[9]

    • Place the flask in an ice bath to maintain the reaction temperature between -20 °C and 70 °C.[9]

    • Under a nitrogen atmosphere and with vigorous stirring, add the hydrogen peroxide dropwise from the dropping funnel.

    • Allow the reaction to proceed for the required time, monitoring the consumption of the starting material by a suitable method (e.g., TLC or GC).

    • Upon completion, the reaction mixture is worked up by filtering to remove the catalyst, followed by removal of acetone under reduced pressure. The resulting oil phase is separated to yield this compound.[9]

  • Diagram of Synthesis Workflow:

G Synthesis of this compound reagents tert-Butyl Mercaptan, Catalyst (CuCl or CuCl₂), Acetone reaction_vessel Reaction Vessel (Round-bottom flask) reagents->reaction_vessel reaction Reaction (-20 to 70 °C, N₂ atmosphere) reaction_vessel->reaction h2o2 Hydrogen Peroxide (30%) h2o2->reaction_vessel dropwise addition workup Work-up (Filtration, Solvent Removal) reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove impurities.[10]

  • Apparatus:

    • Standard vacuum distillation setup (distilling flask, condenser, receiving flask)

    • Vacuum pump

    • Heating mantle with a stirrer

    • Thermometer

  • Procedure:

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

    • Place the crude this compound in the distilling flask.

    • Begin stirring and gradually apply vacuum to the system.

    • Once the desired pressure is reached, slowly heat the distilling flask using the heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 91-96 °C at 10 mmHg.[10]

    • After the distillation is complete, cool the system to room temperature before releasing the vacuum.

  • Diagram of Purification Workflow:

G Purification of this compound crude_product Crude this compound distillation_setup Vacuum Distillation Apparatus crude_product->distillation_setup heating Heating and Stirring distillation_setup->heating fraction_collection Collect Fraction at 91-96 °C / 10 mmHg heating->fraction_collection pure_product Pure this compound fraction_collection->pure_product

Caption: Workflow for the purification of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.[11]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column (e.g., DB-5MS or equivalent)

    • Helium carrier gas

  • Sample Preparation:

    • Dilute a small amount of the purified this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • The retention time of the this compound peak can be used for identification.

    • The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 178) and fragments corresponding to the loss of tert-butyl and sulfur moieties.

  • Diagram of Analytical Workflow:

G GC-MS Analysis of this compound sample_prep Sample Preparation (Dilution in Solvent) gc_ms_instrument GC-MS Instrument sample_prep->gc_ms_instrument injection Injection gc_ms_instrument->injection separation GC Separation (Capillary Column) injection->separation detection MS Detection (Mass Spectrum) separation->detection data_analysis Data Analysis (Purity Assessment) detection->data_analysis report Purity Report data_analysis->report

Caption: Workflow for the GC-MS analysis of this compound.

Role in Drug Development

This compound is a reagent used in the synthesis of pharmacologically active molecules. A notable example is its use in the preparation of Velneperit, a neuropeptide Y (NPY) Y5 receptor antagonist that has been investigated for the treatment of obesity.[12]

While this compound itself is not known to be directly involved in biological signaling pathways, its utility as a building block in the synthesis of drug candidates highlights its importance in the drug discovery and development process.

Safety and Handling

This compound is a combustible liquid and is toxic to aquatic life with long-lasting effects.[13] It should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13] Do not allow the product to enter drains.[13]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry, showing a single sharp singlet for the 18 equivalent protons of the two tert-butyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show two signals: one for the quaternary carbons and one for the methyl carbons of the tert-butyl groups.[14]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 178, along with characteristic fragmentation patterns.[1]

This comprehensive guide provides essential information and protocols for the safe and effective use of this compound in a research and development setting. By adhering to these guidelines, scientists can confidently utilize this versatile reagent in their synthetic endeavors.

References

Synthesis of Di-tert-butyl Disulfide from tert-Butyl Mercaptan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing di-tert-butyl disulfide from tert-butyl mercaptan. This compound is a crucial intermediate in organic synthesis, finding applications as a vulcanizing agent and in the preparation of various sulfur-containing compounds. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying reaction mechanisms and experimental workflows.

Synthetic Methodologies at a Glance

The synthesis of this compound from tert-butyl mercaptan is predominantly achieved through oxidative coupling. Several effective methods have been developed, each with distinct advantages concerning yield, reaction conditions, and environmental impact. The most prominent methods include:

  • Oxidation with Hydrogen Peroxide and a Copper Catalyst: A "clean" and efficient method utilizing a common oxidizing agent and a catalyst.

  • Reaction with Elemental Sulfur and a Base: A classical approach involving the direct reaction of the thiol with elemental sulfur in the presence of a basic catalyst.

  • Phase Transfer Catalysis: A technique that facilitates the reaction between reactants in different phases, often leading to milder reaction conditions and improved yields.

The following sections provide a detailed examination of these methodologies, including specific experimental protocols and a comparative summary of their quantitative aspects.

Comparative Data of Synthetic Methods

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key quantitative data from representative experimental protocols.

MethodOxidant/ReagentCatalystSolventTemperature (°C)TimeYield/SelectivityReference
Hydrogen Peroxide Oxidation Hydrogen Peroxide (H₂O₂)Cuprous Chloride (CuCl) or Cupric Chloride (CuCl₂)Acetone (B3395972)-20 to 70Not Specified90-96% Selectivity[1]
Elemental Sulfur Reaction Elemental Sulfur (S₈)Triethylamine (B128534) (Et₃N)None (Neat)35 → 40 → 85~2 hours87.4% Yield
Phase Transfer Catalysis Sodium Disulfide (Na₂S₂)Tetrabutylammonium (B224687) Bromide (TBAB)Dichloromethane/WaterRoom Temperature5 minutes~85% Yield (analogous reaction)[2]

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic methods discussed.

Method 1: Oxidation with Hydrogen Peroxide and Copper Catalyst

This protocol is based on a "clean synthesis method" that offers high conversion and selectivity.[1]

Materials:

  • tert-Butyl mercaptan

  • Cuprous chloride (CuCl) or Cupric chloride (CuCl₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetone

Procedure:

  • To a reaction vessel, add tert-butyl mercaptan, the copper catalyst (cuprous chloride, cupric chloride, or a mixture thereof), and acetone. The molar ratio of tert-butyl mercaptan to catalyst should be approximately 1:0.0005 to 1:0.05. The volume ratio of acetone to tert-butyl mercaptan should be between 1:1 and 9:1.

  • Under stirring, add a mixture of hydrogen peroxide and acetone to the reaction vessel. The molar ratio of tert-butyl mercaptan to hydrogen peroxide should be in the range of 1:0.5 to 1:1.

  • Control the reaction temperature between -20°C and 70°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC) until the conversion of tert-butyl mercaptan is complete (typically 98-100%).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the acetone by distillation.

  • The remaining mixture will separate into two layers. The organic layer is the this compound product.

Method 2: Reaction with Elemental Sulfur and Triethylamine

This protocol describes a straightforward synthesis using elemental sulfur and a basic catalyst.

Materials:

  • tert-Butyl mercaptan

  • Sulfur (powdered)

  • Triethylamine

  • 10% Sodium hydroxide (B78521) solution

  • Water

Procedure:

  • In a flask under a nitrogen atmosphere, combine 2.22 mol of tert-butyl mercaptan and 3.33 mol of sulfur.

  • While stirring, cautiously add a few drops of triethylamine. An exothermic reaction with gas evolution will occur, and the temperature will rise.

  • Once the initial vigorous reaction subsides, heat the mixture to 40°C for 1 hour.

  • Add the remaining triethylamine to a total of 0.022 mol.

  • Heat the mixture to 85°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Wash the product sequentially with three portions of 10% sodium hydroxide solution and two portions of water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter and concentrate the product under reduced pressure to obtain this compound as a light yellow oil.

Method 3: Phase Transfer Catalysis (Representative Protocol)

While a specific protocol for this compound was not found, this representative procedure for a similar disulfide synthesis using a phase transfer catalyst can be adapted.[2][3]

Materials:

  • tert-Butyl mercaptan

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Sulfur

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane

  • Water

Procedure:

  • Prepare an aqueous solution of sodium disulfide (Na₂S₂) by dissolving sodium sulfide and elemental sulfur in water.

  • In a separate flask, dissolve tert-butyl mercaptan and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%) in dichloromethane.

  • Combine the aqueous and organic phases and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC. The reaction is typically rapid.

  • After completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the this compound product.

Visualizing the Synthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.

Copper-Catalyzed Oxidation of Thiols

The following diagram illustrates the proposed mechanism for the copper-catalyzed oxidation of thiols to disulfides. The cycle involves the reduction of Cu(II) to Cu(I) by the thiol, followed by the formation of a thiyl radical. Two thiyl radicals then combine to form the disulfide, and the Cu(I) is re-oxidized to Cu(II) by the oxidizing agent (e.g., hydrogen peroxide or oxygen), completing the catalytic cycle.

Copper_Catalyzed_Oxidation cluster_catalyst_regen Catalyst Regeneration 2 R-SH 2 R-SH Complex [Cu(II)(R-S)₂] 2 R-SH->Complex Coordination Cu(II) Cu(II) Cu(II)->Complex Cu(I) Cu(I) Complex->Cu(I) Redox Reaction 2 R-S• 2 R-S• Complex->2 R-S• Radical Formation Cu(I)->Cu(II) Re-oxidation Oxidant Oxidant (e.g., H₂O₂) R-S-S-R R-S-S-R 2 R-S•->R-S-S-R Dimerization Reduced_Oxidant Reduced Oxidant

Caption: Proposed mechanism for the copper-catalyzed oxidation of thiols.

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and purification of this compound in a laboratory setting.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants (tert-Butyl Mercaptan, Oxidant/Sulfur) B Add Catalyst and Solvent A->B C Stir at Controlled Temperature B->C D Monitor Reaction Progress (TLC/GC) C->D E Quench Reaction (if necessary) D->E Reaction Complete F Phase Separation / Extraction E->F G Wash Organic Layer F->G H Dry Organic Layer G->H I Filter H->I J Remove Solvent (Rotary Evaporation) I->J K Characterize Product (NMR, MS) J->K

Caption: General laboratory workflow for the synthesis of this compound.

References

Di-tert-butyl Disulfide (CAS 110-06-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Di-tert-butyl disulfide (DTBDS), a significant organic intermediate with diverse applications in industrial and pharmaceutical chemistry. This document details its physicochemical properties, safety data, synthesis methodologies, and its role as a precursor in the synthesis of pharmacologically active molecules.

Core Technical Data

The fundamental properties of this compound are summarized in the following tables, providing a ready reference for laboratory and development work.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₁₈S₂[1]
Molecular Weight 178.36 g/mol [1]
Appearance Clear, pale yellow to yellow liquid[2]
Odor Stench[3]
Density 0.923 g/mL at 25 °C[1][4]
Melting Point -5 °C[2][3]
Boiling Point 200-201 °C[1][5]
Flash Point 62 °C (143.6 °F) - closed cup[1][4]
Vapor Pressure 51.7 mmHg at 37.7 °C[1][2]
Vapor Density 5 (vs air)[1][2]
Refractive Index n20/D 1.490[1][5]
Solubility Insoluble in water; Soluble in alcohol and chloroform (B151607) (sparingly).[6]
LogP (octanol/water) 4.698 (estimated)[2][7]
Chemical Properties
PropertyValue/DescriptionReference(s)
Chemical Structure (CH₃)₃CSSC(CH₃)₃[1]
InChI Key BKCNDTDWDGQHSD-UHFFFAOYSA-N[1]
SMILES CC(C)(C)SSC(C)(C)C[1]
Functional Group Disulfide[1]
Reactivity Reacts with strong oxidizing agents.[3]
Safety and Handling
Hazard InformationDescriptionReference(s)
GHS Pictograms GHS09 (Hazardous to the aquatic environment)[1][4]
Hazard Statements H227: Combustible liquidH411: Toxic to aquatic life with long lasting effects[8][9]
Precautionary Statements P210, P273, P280, P370+P378, P391, P403+P235, P501[8]
Storage Store in a well-ventilated place. Keep cool. Store under inert atmosphere.[3][8]
Personal Protective Equipment Eyeshields, gloves, multi-purpose combination respirator cartridge (US)[1][4]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents, peroxides.[3]
Hazard Class Aquatic Chronic 2[1][4]
WGK WGK 3[1][4]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods. Below are detailed protocols for two common approaches.

Method 1: Oxidation of tert-Butyl Mercaptan with Hydrogen Peroxide

This method describes a clean synthesis approach using hydrogen peroxide as the oxidant and a copper(I) chloride catalyst in acetone (B3395972).

Materials:

  • tert-Butyl mercaptan (t-BuSH)

  • Copper(I) chloride (CuCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetone

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Overhead stirrer

  • Two syringe pumps

  • Cooling bath

  • Standard glassware for workup (separatory funnel, filtration apparatus)

Procedure:

  • To a three-neck round-bottomed flask equipped with an overhead stirrer and under a nitrogen atmosphere, add copper(I) chloride (catalyst).

  • Add acetone as the solvent to the flask. The molar ratio of tert-butyl mercaptan to catalyst is approximately 1:0.005 to 1:0.05.[10] The volume ratio of acetone to tert-butyl mercaptan is between 1:1 and 9:1.[10]

  • Add tert-butyl mercaptan to the reaction mixture.

  • Cool the reaction mixture to the desired temperature, typically between -20 °C and 70 °C, using a cooling bath.[10]

  • Slowly add 30% aqueous hydrogen peroxide to the vigorously stirred reaction mixture over an extended period (e.g., 20 hours) using syringe pumps.[7] The molar ratio of tert-butyl mercaptan to hydrogen peroxide is approximately 1:0.5 to 1:1.[10]

  • Monitor the reaction progress by a suitable method (e.g., GC-MS) until the conversion of tert-butyl mercaptan is complete (typically >98%).[10]

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the acetone from the filtrate under reduced pressure.

  • Allow the remaining mixture to stand and separate into layers.

  • Isolate the organic layer, which is the this compound product. The selectivity is typically between 90-96%.[10]

Method 2: Phase-Transfer Catalysis under Microwave Irradiation

This method utilizes a phase-transfer catalyst and microwave irradiation to synthesize this compound from t-butyl chloride, sublimed sulfur, and sodium hydroxide (B78521).[11]

Materials:

  • t-Butyl chloride

  • Sublimed sulfur

  • Sodium hydroxide (NaOH)

  • Polyethylene glycol 400 (PEG-400) as the phase-transfer catalyst

  • Water

Equipment:

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Magnetic stirrer

  • Standard glassware for workup

Procedure:

  • In a microwave-safe reaction vessel, combine t-butyl chloride, sublimed sulfur, sodium hydroxide, and PEG-400 in an aqueous solution.

  • Place the reaction vessel in a microwave reactor equipped with a magnetic stirrer.

  • Irradiate the mixture with microwaves at a controlled power and temperature for a specified duration. The use of microwave irradiation can significantly shorten the reaction time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. This method is reported to have a high conversion rate.[11]

Role in Drug Development: Precursor to a Neuropeptide Y Y5 Receptor Antagonist

This compound is a key starting material in the synthesis of Velneperit, a novel and potent antagonist of the Neuropeptide Y (NPY) Y5 receptor.[2] The NPY system, particularly the Y5 receptor, is implicated in the regulation of appetite and energy balance, making it a target for the development of anti-obesity therapeutics.

The NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit of the heterotrimeric G-protein.[6] Activation of the Y5 receptor by its endogenous ligand, NPY, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). The downstream effects of this pathway can influence various cellular processes, including cell growth and migration, through modulation of pathways such as the ERK1/2 signaling cascade.[12][13]

An antagonist like Velneperit binds to the NPY Y5 receptor but does not activate it. By competitively blocking the binding of NPY, the antagonist prevents the initiation of this downstream signaling cascade, thereby inhibiting the physiological effects mediated by the Y5 receptor.

Visualizations

Synthesis Workflow of this compound

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification tert-Butyl Mercaptan tert-Butyl Mercaptan Reaction Vessel (Acetone, -20 to 70 °C) Reaction Vessel (Acetone, -20 to 70 °C) tert-Butyl Mercaptan->Reaction Vessel (Acetone, -20 to 70 °C) Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->Reaction Vessel (Acetone, -20 to 70 °C) CuCl Catalyst CuCl Catalyst CuCl Catalyst->Reaction Vessel (Acetone, -20 to 70 °C) Filtration Filtration Reaction Vessel (Acetone, -20 to 70 °C)->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Phase Separation Phase Separation Solvent Removal->Phase Separation Product Product Phase Separation->Product

Caption: A representative workflow for the synthesis of this compound.

NPY Y5 Receptor Signaling Pathway and Antagonism

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Activates Antagonist NPY Y5 Antagonist (e.g., Velneperit) Antagonist->Y5R Blocks G_protein Heterotrimeric G-protein (Gαi, Gβγ) Y5R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) cAMP cyclic AMP (cAMP) AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK Signaling PKA->ERK Modulates Cellular_Response Modulation of Cell Growth & Proliferation ERK->Cellular_Response

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Di-tert-butyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of di-tert-butyl disulfide (DTBDS). It delves into the intricate mechanisms, reaction kinetics, and product distributions that characterize this process. A central focus is the dual-pathway mechanism, involving both molecular and free-radical routes, and the influence of reaction conditions on the predominance of each pathway. This document synthesizes experimental findings with computational studies to offer a detailed understanding for researchers in organic chemistry, chemical kinetics, and drug development, where disulfide bonds play a critical role.

Introduction

This compound is a key organic sulfur compound utilized in various chemical syntheses and industrial applications. Understanding its thermal stability and decomposition pathways is crucial for controlling reaction outcomes, ensuring process safety, and for its applications in fields such as drug delivery and materials science. The thermal decomposition of DTBDS is a complex process that proceeds via competing molecular and free-radical mechanisms, the balance of which is sensitive to experimental conditions such as temperature and the presence of radical inhibitors.

Decomposition Pathways

The thermal decomposition of this compound is primarily understood to proceed through two concurrent pathways: a unimolecular elimination and a free-radical chain reaction.

Unimolecular Molecular Elimination

Computational studies have identified a concerted unimolecular decomposition of this compound into isobutene and tert-butyl thiol as a key reaction.[1][2] This pathway is favored in the presence of radical inhibitors. The proposed mechanism involves a two-step molecular process through four-centered transition states.[2] Initially, DTBDS decomposes into isobutene and hydrogen t-butyl disulfide. The latter is a transient intermediate that rapidly decomposes into a second molecule of isobutene and hydrogen disulfide (H₂S₂).[2]

Free-Radical Chain Mechanism

In the absence of inhibitors, a free-radical mechanism also contributes significantly to the decomposition. This pathway is initiated by the homolytic cleavage of the C-S bond. The presence of a radical inhibitor, such as cyclohexene (B86901), can suppress this pathway by trapping active radicals.[1] The free-radical process is responsible for the formation of isobutane (B21531) and elemental sulfur.[1]

Experimental Protocols

The investigation of the thermal decomposition of this compound has been conducted primarily through gas-phase thermolysis experiments. The two main experimental setups employed are the static system and the stirred-flow system.

Static System Protocol

In a typical static system experiment, a known quantity of this compound is introduced into a sealed, evacuated reaction vessel of a known volume, which is then heated to a constant temperature. The progress of the reaction is monitored by measuring the change in pressure over time.

  • Reaction Vessel: A Pyrex or quartz reaction vessel is typically used, with a known surface-to-volume ratio. To investigate surface effects, the ratio can be altered by packing the vessel with glass or quartz tubes.

  • Temperature Control: The reaction vessel is placed in a furnace with precise temperature control.

  • Pressure Measurement: The pressure inside the vessel is monitored using a pressure transducer.

  • Product Analysis: At the end of the experiment, the reaction is quenched by cooling the vessel rapidly. The products are then collected and analyzed, typically by gas chromatography (GC) coupled with mass spectrometry (MS) to identify and quantify the components.

Stirred-Flow System Protocol (Toluene Carrier Technique)

The stirred-flow technique allows for the study of the reaction at very low reactant concentrations, minimizing secondary reactions.

  • Reactant Introduction: A carrier gas, such as toluene (B28343) or nitrogen, is saturated with the vapor of this compound at a known temperature and pressure. This mixture is then passed through a heated reaction vessel.

  • Reaction Vessel: A well-stirred reaction vessel is used to ensure uniform temperature and concentration.

  • Flow Rate Control: The flow rate of the carrier gas is precisely controlled using mass flow controllers.

  • Product Collection and Analysis: The effluent from the reactor is passed through a series of cold traps to collect the products. The contents of the traps are then analyzed by GC-MS. The gaseous products can be analyzed directly by online GC.

Quantitative Data

The thermal decomposition of this compound follows first-order kinetics.[1][2] The Arrhenius parameters for the overall decomposition have been determined in different experimental systems.

Experimental SystemTemperature Range (°C)log(A/s⁻¹)Eₐ (kJ/mol)Reference
Stirred-Flow330-40014.6 ± 0.4184 ± 4[2]
Static System246-30013.6 ± 0.2177 ± 2[2]

Product Distribution:

The product distribution is highly dependent on the reaction conditions, particularly the presence of a radical inhibitor like cyclohexene.

ProductNeat Pyrolysis (without inhibitor)Pyrolysis with Cyclohexene (inhibitor)Primary Formation Pathway
IsobuteneMajorMajorMolecular elimination and β-scission in the free-radical chain.
IsobutaneMinorIncreased concentrationHydrogen abstraction by tert-butyl radicals, favored in the presence of a hydrogen-donating inhibitor like cyclohexene.
Hydrogen DisulfideMajorMajorProduct of the two-step molecular elimination.[2]
Hydrogen Sulfide (B99878)MajorMajorDecomposition of hydrogen disulfide.
tert-Butyl ThiolMinor (consumed)Major (less consumed)Intermediate in the molecular pathway; consumed in free-radical reactions in neat pyrolysis.[1]
Elemental SulfurObservedAbsentBelieved to form from the radical-induced decomposition of thiols.[1]

Visualizing the Decomposition Pathways

The following diagrams illustrate the proposed mechanisms for the thermal decomposition of this compound.

G cluster_molecular Molecular Elimination Pathway DTBDS This compound TS1 Transition State 1 DTBDS->TS1 Step 1 Intermediate tert-Butyl Hydrodisulfide + Isobutene TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2 (fast) Products_mol Hydrogen Disulfide + 2 Isobutene TS2->Products_mol

Caption: Proposed two-step molecular elimination pathway for DTBDS decomposition.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_cyclohexene Role of Cyclohexene (Inhibitor) DTBDS_rad This compound Radicals tert-Butylthiyl Radical (t-BuS•) + tert-Butyl Radical (t-Bu•) DTBDS_rad->Radicals C-S Bond Homolysis tBuS_rad t-BuS• Radicals->tBuS_rad tBu_rad t-Bu• Radicals->tBu_rad tBu_rad2 t-Bu• Radicals->tBu_rad2 H_abstraction Hydrogen Abstraction from DTBDS tBuS_rad->H_abstraction New_rad New Alkyl Radical + t-BuSH H_abstraction->New_rad Beta_scission β-scission New_rad->Beta_scission Isobutene_prop Isobutene + Radical Beta_scission->Isobutene_prop H_abstraction2 Hydrogen Abstraction tBu_rad->H_abstraction2 Isobutane Isobutane H_abstraction2->Isobutane Rad1 Radical 1 Stable_prod Stable Product Rad1->Stable_prod Rad2 Radical 2 Rad2->Stable_prod Cyclohexene Cyclohexene Cyclohexyl_rad Cyclohexyl Radical Cyclohexene->Cyclohexyl_rad tBu_rad2->Cyclohexene H-atom donation Isobutane2 Isobutane tBu_rad2->Isobutane2

Caption: Simplified free-radical chain mechanism for DTBDS thermal decomposition.

Conclusion

The thermal decomposition of this compound is a multifaceted process governed by the interplay of molecular and free-radical pathways. The product distribution can be significantly altered by the reaction conditions, with the use of a radical inhibitor like cyclohexene favoring the formation of products from the unimolecular elimination pathway. A thorough understanding of these mechanisms, supported by detailed experimental protocols and quantitative data, is essential for the effective application of this compound in various scientific and industrial contexts. This guide provides a foundational understanding for researchers and professionals, enabling better control and prediction of its thermal behavior.

References

Spectroscopic Data of Di-tert-butyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Di-tert-butyl disulfide ((CH₃)₃CSSC(CH₃)₃), a common organosulfur compound. The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignmentSolvent
1.311Singlet18H(CH₃)₃C-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]AssignmentSolvent
45.4-S-C (CH₃)₃CDCl₃
30.9-C(C H₃)₃CDCl₃
Infrared (IR) Spectroscopy

Due to the lack of publicly available, specific peak data, a representative set of expected IR absorption bands for a molecule with tert-butyl and disulfide functionalities is provided. The disulfide (S-S) stretch is typically weak and may be difficult to observe.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2965StrongC-H stretch (sp³ asymmetric)
~2870MediumC-H stretch (sp³ symmetric)
~1460MediumC-H bend (asymmetric)
~1365StrongC-H bend (symmetric, characteristic of tert-butyl)
~1215MediumC-C stretch
~500-400WeakS-S stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a prominent base peak resulting from the stable tert-butyl cation.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
178Moderate[M]⁺ (Molecular Ion)
121Moderate[M - C₄H₉]⁺
91Low[C₄H₉S]⁺
57100% (Base Peak)[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 300 MHz NMR Spectrometer.

    • Acquisition Parameters:

      • Number of scans: 16

      • Relaxation delay: 1.0 s

      • Pulse width: 30°

      • Spectral width: -2 to 12 ppm

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 75 MHz NMR Spectrometer (corresponding to a 300 MHz ¹H frequency).

    • Acquisition Parameters:

      • Number of scans: 1024

      • Relaxation delay: 2.0 s

      • Pulse program: Proton-decoupled

      • Spectral width: -10 to 220 ppm

    • Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a diamond or germanium ATR accessory.

    • Acquisition Parameters:

      • Resolution: 4 cm⁻¹

      • Number of scans: 32

      • Spectral range: 4000 - 400 cm⁻¹

    • Processing: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition (Electron Ionization - EI):

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ionization Method: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like this compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Spectroscopy NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups IR->IR_info Identifies MS Mass Spectrometry MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info Determines Structure Molecular Structure (this compound) NMR_info->Structure Combined Analysis Leads To IR_info->Structure Combined Analysis Leads To MS_info->Structure Combined Analysis Leads To

Caption: Logical workflow for structural elucidation.

Relationship Between Spectroscopic Data and Molecular Structure

This diagram shows how the different pieces of spectroscopic data relate to the specific structural features of this compound.

Data_Structure_Relationship cluster_Data Spectroscopic Data cluster_Structure Structural Features NMR_data ¹H NMR δ 1.31 (s, 18H) ¹³C NMR δ 45.4, 30.9 Structure_features tert-Butyl Groups (CH₃)₃C- Disulfide Linkage -S-S- Molecular Formula C₈H₁₈S₂ NMR_data->Structure_features Correlates to IR_data IR (cm⁻¹) ~2965 (C-H) ~1365 (tert-butyl bend) ~450 (S-S) IR_data->Structure_features Indicates MS_data MS (m/z) 178 (M⁺) 57 (Base Peak) MS_data->Structure_features Confirms

Caption: Data to structure correlation.

Di-tert-butyl Disulfide: A Versatile Sulfur Source in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl disulfide (DTBDS) has emerged as a significant and versatile reagent in organic synthesis, primarily serving as a convenient and effective source of sulfur. Its unique structural features, particularly the sterically hindered tert-butyl groups, impart stability and selective reactivity, making it a valuable tool in the synthesis of a wide array of sulfur-containing molecules, including unsymmetrical disulfides, sulfoxides, and complex organic scaffolds. This guide provides a comprehensive overview of the applications of DTBDS, focusing on its role in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Synthesis of Unsymmetrical Disulfides

One of the most prominent applications of this compound is in the synthesis of unsymmetrical disulfides (RSSR'). These motifs are prevalent in biologically active molecules and are crucial for the structural integrity and function of proteins and peptides.[1] DTBDS can be activated to generate a tert-butylsulfenyl intermediate, which then reacts with a thiol to produce the desired unsymmetrical disulfide.

A common strategy involves the reaction of a thiol with an activated form of a disulfide reagent. While direct thiol-disulfide exchange with DTBDS can be challenging due to the steric hindrance of the tert-butyl groups, indirect methods have been developed. For instance, activation of a disulfide with bromine can form a reactive sulfenyl bromide intermediate that readily reacts with various thiols.[2] This approach offers high yields and tolerates a wide range of functional groups.[2]

Data Presentation: Synthesis of Unsymmetrical Disulfides
EntryThiol (RSH)Disulfide Reagent/ActivatorProduct (RS-StBu)Yield (%)Reference
11-Dodecanethiolbis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide / Br₂Dodecyl tert-butyl disulfide95[2]
2Benzyl mercaptanbis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide / Br₂Benzyl tert-butyl disulfide98[2]
3Thiophenolbis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide / Br₂Phenyl tert-butyl disulfide92[2]
4Cysteine derivativebis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide / Br₂S-(tert-butylthio)cysteine derivative90[2]

Generation of tert-Butylthiolating Agents and Sulfinyl Compounds

This compound serves as an excellent precursor for the generation of other valuable sulfur-containing reagents. Catalytic asymmetric oxidation of DTBDS provides tert-butyl tert-butanethiosulfinate, a chiral and stable compound.[3] This thiosulfinate is a versatile intermediate that can react stereospecifically with a variety of nucleophiles, including Grignard reagents and organolithium compounds, to afford enantiomerically pure tert-butyl sulfoxides, sulfinamides, and sulfinimines.[3][4]

Data Presentation: Synthesis of Chiral Sulfinyl Compounds from DTBDS-derived Thiosulfinate
EntryNucleophileProductYield (%)Reference
1Phenylmagnesium bromide(R)-tert-Butyl phenyl sulfoxide (B87167)95[3]
2n-Butyllithium(R)-n-Butyl tert-butyl sulfoxide89[3]
3Lithium hexamethyldisilazide (LHMDS)(R)-N,N-bis(trimethylsilyl)-tert-butanesulfinamide92[3]
4Lithium (trimethylsilyl)acetylide(R)-tert-Butyl (trimethylsilylethynyl) sulfoxide85[3]

Role in Radical Reactions

The sulfur-sulfur bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate tert-butylthiyl radicals (t-BuS•). These radicals can participate in various radical-mediated transformations, such as the anti-Markovnikov addition to alkenes and alkynes, providing a pathway to functionalized thioethers.[5][6] The disulfide-ene reaction, a radical-initiated process, allows for the incorporation of two sulfur atoms across a carbon-carbon double bond.[7]

Application in Palladium-Catalyzed Cross-Coupling Reactions

In the realm of transition-metal catalysis, this compound can serve as a sulfur source in C-S cross-coupling reactions. While less common than using thiols directly, protocols are being developed where DTBDS, in the presence of a suitable palladium catalyst and ligands, can react with aryl halides or triflates to form aryl tert-butyl sulfides. These reactions are still an active area of research to overcome challenges such as catalyst poisoning by sulfur compounds.[8][9]

Disulfide Bond Formation in Peptide Synthesis

The formation of disulfide bridges is a critical step in the synthesis of many peptides and proteins, dictating their tertiary structure and biological activity.[1][10] In solid-phase peptide synthesis (SPPS), cysteine residues can be protected with a tert-butylthio (S-tBu) group. This protecting group can be derived from reagents prepared from DTBDS. The S-tBu group is stable to the acidic conditions used for the cleavage of other protecting groups and can be selectively removed under mild reducing conditions to allow for the formation of the disulfide bond.[10][11]

Experimental Protocols

Protocol 1: Catalytic Asymmetric Oxidation of this compound

This protocol describes the synthesis of (RS)-(+)-tert-Butyl tert-butanethiosulfinate.[7]

Materials:

  • (1S,2R)-1-[(2-Hydroxy-3,5-di-tert-butylbenzylidene)amino]indan-2-ol (chiral ligand)

  • Vanadyl bis-acetylacetonate (VO(acac)₂)

  • This compound (DTBDS)

  • 30% Aqueous hydrogen peroxide

  • Acetone

Procedure:

  • A 1-L three-neck round-bottomed flask fitted with an overhead stirrer and two rubber septa is charged with the chiral ligand (1.85 g, 5.06 mmol) and VO(acac)₂ (1.33 g, 5.00 mmol).

  • Acetone (250 mL) is added, and the dark green reaction mixture is stirred vigorously for 30 minutes open to the air.

  • This compound (178 g, 1.00 mol) is added, and the mixture is cooled to 0 °C.

  • The mixture is stirred vigorously, and 30% aqueous hydrogen peroxide (110 mL, 1.10 mol) is added over 20 hours using a syringe pump.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C.

  • The reaction is quenched by the addition of 250 mL of saturated aqueous sodium bicarbonate.

  • The mixture is extracted with ethyl acetate (B1210297) (3 x 200 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by flash chromatography (silica gel, hexanes/ethyl acetate gradient) yields (RS)-(+)-tert-butyl tert-butanethiosulfinate as a colorless oil (≥92% yield, 91% ee).[3]

Protocol 2: Synthesis of (R)-tert-Butyl Phenyl Sulfoxide from Thiosulfinate

This protocol details the reaction of the enantiomerically enriched thiosulfinate with a Grignard reagent.[3]

Materials:

  • (RS)-(+)-tert-Butyl tert-butanethiosulfinate

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • A solution of (RS)-(+)-tert-butyl tert-butanethiosulfinate (1.00 g, 5.15 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under an argon atmosphere.

  • Phenylmagnesium bromide (1.9 mL, 5.7 mmol, 1.1 equiv) is added dropwise via syringe.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride (20 mL).

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification by flash chromatography (silica gel, hexanes/ethyl acetate gradient) provides (R)-tert-butyl phenyl sulfoxide as a white solid (95% yield).[3]

Mandatory Visualizations

Synthesis_of_Unsymmetrical_Disulfides DTBDS Di-tert-butyl Disulfide (DTBDS) Intermediate tert-Butylsulfenyl Intermediate (t-BuS-X) DTBDS->Intermediate Activation Activator Activator (e.g., Br₂) Activator->Intermediate Product Unsymmetrical Disulfide (R-S-S-tBu) Intermediate->Product Nucleophilic Attack Byproduct Byproduct (H-X) Intermediate->Byproduct Thiol Thiol (R-SH) Thiol->Product Chiral_Sulfoxide_Synthesis DTBDS This compound (tBu-S-S-tBu) Thiosulfinate tert-Butyl tert-butanethiosulfinate (tBu-S(O)-S-tBu) DTBDS->Thiosulfinate Oxidation Oxidation Catalytic Asymmetric Oxidation (VO(acac)₂, Chiral Ligand, H₂O₂) Sulfoxide Chiral tert-Butyl Sulfoxide (R-S(O)-tBu) Thiosulfinate->Sulfoxide Nucleophilic Displacement Grignard Grignard Reagent (R-MgX) Grignard->Sulfoxide Organolithium Organolithium (R-Li) Organolithium->Sulfoxide Radical_Addition_Workflow DTBDS Di-tert-butyl Disulfide Radical tert-Butylthiyl Radical (t-BuS•) DTBDS->Radical Homolytic Cleavage Initiator Initiator (hv or Δ) Initiator->Radical Adduct_Radical Adduct Radical Radical->Adduct_Radical Addition Alkene Alkene (R-CH=CH₂) Alkene->Adduct_Radical Thioether Thioether Product Adduct_Radical->Thioether Hydrogen Abstraction

References

A Comprehensive Technical Guide to the Solubility of Di-tert-butyl Disulfide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide [(CH₃)₃CSSC(CH₃)₃], a key organosulfur compound, finds extensive application in organic synthesis, materials science, and the pharmaceutical industry. Its role as a sulfur transfer agent and a building block for more complex molecules necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a detailed overview of the known solubility profile of this compound, alongside a comprehensive experimental protocol for its quantitative determination, empowering researchers to ascertain solubility in solvent systems pertinent to their specific applications.

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate limited solubility in some polar solvents and likely higher solubility in non-polar organic solvents, following the principle of "like dissolves like." The bulky, non-polar tert-butyl groups dominate the molecular structure, suggesting favorable interactions with non-polar and weakly polar solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventQualitative Solubility
Alcohols EthanolSlightly Soluble[1][2]
Halogenated Alkanes ChloroformSparingly Soluble[1][2]

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms and are not based on standardized measurements. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. The protocol is based on the widely accepted shake-flask method, followed by quantitative analysis.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (high purity, >97%)

  • Selected organic solvent (analytical or HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with airtight screw caps

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance (accurate to ±0.1 mg)

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or a UV-Vis spectrophotometer.

Procedure:

1. Preparation of a Saturated Solution:

  • Add an excess amount of this compound to a pre-weighed scintillation vial or flask. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

  • Record the exact weight of the added this compound.

  • Add a known volume or weight of the chosen organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure excess solid remains. For viscous solvents or to expedite the process, a longer equilibration time (e.g., 48-72 hours) may be necessary.[3][4][5][6]

2. Sample Collection and Preparation:

  • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

  • Carefully draw a sample of the supernatant using a syringe.

  • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Record the weight of the collected filtrate.

3. Quantitative Analysis:

The concentration of this compound in the filtered saturated solution can be determined using various analytical techniques. Gas chromatography is a highly suitable method for this volatile, non-polar compound.

a. Gas Chromatography (GC) Method:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Calibration Curve: Inject the standard solutions into the GC to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the GC and determine the concentration of this compound from the calibration curve.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

b. Gravimetric Method (for non-volatile solvents):

  • Accurately weigh a portion of the clear, filtered saturated solution in a pre-weighed evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound.

  • Once the solvent is completely removed, weigh the evaporating dish containing the this compound residue.

  • The difference in weight corresponds to the mass of dissolved this compound.

  • Calculate the solubility based on the initial weight of the solution taken.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (24-72h with shaking) prep->equil Add excess solute to solvent settle Settling of Excess Solid equil->settle Cease agitation filter Syringe Filtration (0.45 µm) settle->filter Collect supernatant quant Quantitative Analysis (e.g., GC) filter->quant Analyze filtrate result Solubility Calculation quant->result

Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains sparse in scientific literature, this guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and employing appropriate analytical techniques such as gas chromatography, researchers can obtain reliable and accurate solubility data in a wide range of organic solvents. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating products in the fields of chemical synthesis and drug development.

References

Thermochemical Profile of Di-tert-butyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide [(CH₃)₃CSSC(CH₃)₃], a sterically hindered organosulfur compound, finds applications in various chemical syntheses and industrial processes. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and for predicting its behavior in complex chemical environments. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details on experimental methodologies, and visual representations of its key chemical transformations.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound that have been experimentally determined and reported in the literature. These values are essential for thermodynamic calculations related to reactions involving this compound.

Table 1: Enthalpy of Formation (ΔfH°)

PhaseΔfH° (kJ/mol)MethodReference
Gas-200IonizationHawari, Griller, et al., 1986[1][2][3]
Gas-199.8 ± 2.3Rotating-bomb calorimetryGood, 1972[1][2][3]
Gas-202.0 ± 2.3Combustion calorimetryMackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][2][3]
Liquid-253.0 ± 1.5Rotating-bomb calorimetryGood, 1972[1][3]
Liquid-251.0 ± 1.8Combustion calorimetryMackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][3]

Table 2: Enthalpy of Combustion (ΔcH°)

PhaseΔcH° (kJ/mol)MethodReference
Liquid-6670.0 ± 1.3Rotating-bomb calorimetryGood, 1972[1][3]
Liquid-6674.1 ± 1.6Combustion calorimetryMackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][3]

Table 3: Enthalpy of Vaporization (ΔvapH°)

ΔvapH° (kJ/mol)Method
53. ± 2.Not specified

Note: While several values for the enthalpy of vaporization are available, a representative value is presented here. Discrepancies in reported values may arise from different experimental techniques and conditions.

Table 4: Other Thermochemical Data

PropertyValueUnitsSource
Standard Molar Entropy (S°) No experimental data found.J/mol·K-
Heat Capacity (Cp,gas) 329.81 (at 298.15 K)J/mol·KCheméo (Joback Method)[4][5]

It is important to note that the provided heat capacity is a calculated value and has not been experimentally verified.

Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical data presented above are not fully available in the public domain and would require access to the original publications. However, the primary method cited for obtaining enthalpy of combustion and formation data is rotating-bomb calorimetry .

Rotating-Bomb Calorimetry

This technique is a specialized form of bomb calorimetry used for compounds containing elements like sulfur, which produce corrosive combustion products.

General Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis Sample This compound Sample Encapsulation Encapsulation in a combustible container Sample->Encapsulation Weighing Precise Weighing Encapsulation->Weighing Bomb Placement in Rotating Bomb Weighing->Bomb Pressurization Pressurization with Oxygen Bomb->Pressurization Ignition Ignition Pressurization->Ignition Rotation Rotation of Bomb Ignition->Rotation Temp_Measurement Temperature Measurement Rotation->Temp_Measurement Correction Correction for incomplete combustion and side reactions Temp_Measurement->Correction Calculation Calculation of Enthalpy of Combustion Correction->Calculation Derivation Derivation of Enthalpy of Formation Calculation->Derivation

Figure 1: Generalized workflow for rotating-bomb calorimetry.

Key aspects of the methodology include:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a combustible container (e.g., a gelatin capsule).

  • Calorimetry: The container is placed in a stainless steel bomb, which is then pressurized with pure oxygen. The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited, and the bomb is rotated to ensure complete combustion and absorption of the acidic combustion products (e.g., sulfuric acid) into a solution placed in the bomb. The temperature change of the water is meticulously recorded.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the container and for any incomplete combustion or side reactions. The standard enthalpy of formation can then be derived from the standard enthalpy of combustion using Hess's law.

Chemical Transformations

While specific biological signaling pathways involving this compound are not well-documented, its synthesis and thermal decomposition pathways are of significant chemical interest.

Synthesis of this compound

One common laboratory and industrial synthesis method involves the oxidation of tert-butyl mercaptan.

synthesis_pathway Mercaptan 2 (CH₃)₃CSH (tert-Butyl Mercaptan) Disulfide (CH₃)₃CSSC(CH₃)₃ (this compound) Mercaptan->Disulfide Oxidation Oxidant [O] (Oxidizing Agent) Oxidant->Disulfide Byproduct H₂O decomposition_pathway cluster_step1 Step 1: Unimolecular Elimination cluster_step2 Step 2: Rapid Decomposition Disulfide (CH₃)₃CSSC(CH₃)₃ (this compound) Intermediate (CH₃)₃CSSH (tert-Butyl Hydrodisulfide) Disulfide->Intermediate Heat Isobutene1 (CH₃)₂C=CH₂ (Isobutene) Disulfide->Isobutene1 Heat H2S2 H₂S₂ (Hydrogen Disulfide) Intermediate->H2S2 Isobutene2 (CH₃)₂C=CH₂ (Isobutene) Intermediate->Isobutene2

References

Di-tert-butyl Disulfide: A Comprehensive Technical Guide to its Reactions with Nucleophiles and Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide ((CH₃)₃CSSC(CH₃)₃), a sterically hindered organosulfur compound, plays a significant role in organic synthesis and various biochemical applications. Its unique reactivity, governed by the bulky tert-butyl groups and the labile disulfide bond, makes it a versatile reagent for the introduction of the tert-butylthio group, the formation of unsymmetrical disulfides, and as a modulator of protein function. This in-depth technical guide provides a comprehensive overview of the reactions of this compound with both nucleophiles and electrophiles, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and experimental workflows.

Reactions with Nucleophiles

The sulfur-sulfur bond in this compound is susceptible to cleavage by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism at one of the sulfur atoms.

Thiol-Disulfide Exchange

Thiolate anions are effective nucleophiles for the cleavage of this compound, leading to the formation of a new, unsymmetrical disulfide and a tert-butyl thiolate anion. This equilibrium reaction is a fundamental process in biochemistry and is utilized in synthetic chemistry for the preparation of mixed disulfides. A notable example is the t-BuOK-triggered metathesis of aromatic disulfides or thiols with this compound, which proceeds in high yields.[1]

Experimental Protocol: t-BuOK-Triggered Synthesis of Unsymmetrical Disulfides [1]

  • To a pressure tube, add the aromatic thiol (0.2 mmol) or aromatic disulfide (0.1 mmol), this compound (0.2 mmol), and t-BuOK (0.01 mmol).

  • Add THF (1.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 60 °C for 8 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the unsymmetrical disulfide.

Table 1: Synthesis of Unsymmetrical Disulfides via t-BuOK-Triggered Metathesis [1]

Aromatic Thiol/DisulfideProductYield (%)
p-thiocresolp-tolyl tert-butyl disulfide91
4-methoxybenzenethiol4-methoxyphenyl tert-butyl disulfide92
4-fluorobenzenethiol4-fluorophenyl tert-butyl disulfide95
4-chlorobenzenethiol4-chlorophenyl tert-butyl disulfide88
4-aminobenzenethiol4-aminophenyl tert-butyl disulfide86
di-p-tolyl disulfidep-tolyl tert-butyl disulfide92
bis(4-methoxyphenyl) disulfide4-methoxyphenyl tert-butyl disulfide90

Logical Relationship: Thiol-Disulfide Exchange

Thiol_Disulfide_Exchange Di-tert-butyl_Disulfide t-Bu-S-S-t-Bu Unsymmetrical_Disulfide t-Bu-S-S-R Di-tert-butyl_Disulfide->Unsymmetrical_Disulfide Nucleophilic Attack Thiolate R-S⁻ Thiolate->Unsymmetrical_Disulfide tert-Butyl_Thiolate t-Bu-S⁻ Unsymmetrical_Disulfide->tert-Butyl_Thiolate Cleavage Reduction_Monitoring cluster_reaction Reaction cluster_analysis Analysis Reactants This compound + TCEP Reaction_Vessel Stirring at RT Reactants->Reaction_Vessel NMR_Tube Aliquots taken at time intervals Reaction_Vessel->NMR_Tube NMR_Spectrometer ¹H NMR Acquisition NMR_Tube->NMR_Spectrometer Data_Processing Signal Integration (t-Bu-S-S-t-Bu vs. t-Bu-SH) NMR_Spectrometer->Data_Processing Chiral_Sulfoxide_Synthesis DTBDS This compound Oxidation Catalytic Asymmetric Oxidation (VO(acac)₂, H₂O₂, Chiral Ligand) DTBDS->Oxidation Thiosulfinate tert-Butyl tert-butanethiosulfinate (chiral) Oxidation->Thiosulfinate Organometallic Grignard or Organolithium Reagent (R-M) Thiosulfinate->Organometallic Sulfoxide Chiral tert-Butyl Sulfoxide (t-Bu-S(O)-R) Thiosulfinate->Sulfoxide Organometallic->Sulfoxide Anodic_Oxidation DTBDS This compound One_Electron_Oxidation Anodic Oxidation (1.3 V, -1e⁻) DTBDS->One_Electron_Oxidation Intermediates t-Bu⁺ + t-Bu-S-S• One_Electron_Oxidation->Intermediates Ritter_Reaction Ritter Reaction (MeCN) Intermediates->Ritter_Reaction Dimerization Dimerization Intermediates->Dimerization Amide N-tert-butylacetamide Ritter_Reaction->Amide Tetrasulfide Di-tert-butyl tetrasulfide Dimerization->Tetrasulfide S_tert_butylation_Workflow

References

The Bulky Guardian: An In-depth Technical Guide to the Role of Steric Hindrance in Di-tert-butyl Disulfide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide [(CH₃)₃CSSC(CH₃)₃], a symmetrical organic disulfide, presents a fascinating case study in the influence of steric hindrance on chemical reactivity. The presence of two bulky tert-butyl groups flanking the disulfide bond profoundly governs its synthesis, conformational preferences, and participation in a variety of chemical transformations. This technical guide provides a comprehensive exploration of the steric effects of the tert-butyl groups on the reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes. Understanding these steric constraints is paramount for its effective application in organic synthesis, materials science, and drug development.

The Impact of Steric Hindrance on the Synthesis of this compound

The synthesis of this compound is illustrative of the challenges posed by severe steric hindrance. Traditional methods for disulfide synthesis, such as the oxidation of thiols, often result in low yields and require harsh reaction conditions when applied to the sterically demanding tert-butanethiol.

Challenges in Synthesis

The primary route to this compound involves the oxidation of tert-butanethiol. However, the quaternary carbon of the tert-butyl group significantly shields the sulfur atom, impeding the approach of oxidizing agents. This steric congestion leads to longer reaction times and diminished yields compared to the synthesis of less hindered disulfides.[1][2] For instance, the use of common oxidants like cerium salts, permanganic acid, or ferric chloride for the synthesis of this compound often results in complex operations and low product yields.[1][2]

Another synthetic route, the reaction of a tert-butyl halide with a disulfide source, is also hampered by the steric bulk of the tert-butyl group, making the substitution reaction difficult to achieve under standard conditions.

Quantitative Data on this compound

The physical and thermodynamic properties of this compound provide a quantitative basis for understanding its reactivity.

PropertyValueReference
Molecular Formula C₈H₁₈S₂[3]
Molecular Weight 178.36 g/mol [3]
Boiling Point 200-201 °C
Density 0.923 g/mL at 25 °C
Enthalpy of Formation (gas) -199.6 ± 2.5 kJ/mol[4]
Enthalpy of Combustion (liquid) -6670.0 to -6674.1 kJ/mol[5]
Ionization Energy 8.15 - 8.20 eV[6]
S-S Bond Dissociation Energy (theoretical) ~68 kcal/mol (~284.5 kJ/mol)[7]

Reactivity Profile: A Tale of Two Tert-butyl Groups

The reactivity of the disulfide bond in this compound is a delicate balance between the inherent reactivity of the S-S bond and the formidable steric shielding provided by the tert-butyl groups.

Reduction of the Disulfide Bond

The cleavage of the disulfide bond to form two equivalents of tert-butanethiol is a fundamental reaction. While thermodynamically feasible, the rate of reduction is significantly influenced by the steric hindrance around the disulfide bridge. Nucleophilic attack by a reducing agent at one of the sulfur atoms is sterically hindered, requiring more potent reducing agents or harsher reaction conditions compared to less bulky disulfides.

Commonly used reducing agents for disulfide bonds include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The bulky tert-butyl groups in this compound can slow down the rate of reduction by these reagents.

Oxidation of the Disulfide Bond

Oxidation of this compound can lead to a variety of products, including thiosulfinates and thiosulfonates. The steric bulk of the tert-butyl groups also influences the outcome of oxidation reactions. For instance, the catalytic asymmetric oxidation of this compound to the corresponding chiral tert-butyl tert-butanethiosulfinate has been achieved with high enantiomeric excess, demonstrating that the steric environment can be exploited to achieve stereocontrol.[8]

Thermal and Photochemical Reactivity

This compound exhibits distinct thermal and photochemical decomposition pathways. Upon heating, it can undergo homolytic cleavage of the S-S bond to generate tert-butylthiyl radicals. These radicals can then participate in a variety of subsequent reactions.

Experimental Protocols

Synthesis of this compound via Oxidation of tert-Butanethiol

This protocol describes a clean synthesis method using hydrogen peroxide as the oxidant and a copper catalyst.[9]

Materials:

  • tert-Butanethiol

  • Cuprous chloride (CuCl) or Cupric chloride (CuCl₂)

  • Acetone (B3395972)

  • 30% Hydrogen peroxide (H₂O₂)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, add tert-butanethiol, the copper catalyst, and acetone. The molar ratio of tert-butanethiol to catalyst is typically between 1:0.0005 and 1:0.05. The volume ratio of acetone to tert-butanethiol is between 1:1 and 9:1.

  • Stir the mixture and cool to the desired reaction temperature, which can range from -20 °C to 70 °C.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the reaction mixture under vigorous stirring. The molar ratio of tert-butanethiol to hydrogen peroxide is typically between 1:0.5 and 1:1.

  • Maintain the reaction at the chosen temperature with continuous stirring until the reaction is complete (monitoring by TLC or GC is recommended). Reaction times are typically short with this method.

  • Upon completion, the reaction mixture is subjected to a standard work-up procedure, which may include quenching of excess peroxide, extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield pure this compound. This method has been reported to achieve high conversion rates of tert-butanethiol (98-100%) and high selectivity for this compound (90-96%).[9]

Reduction of this compound with Dithiothreitol (DTT)

This protocol provides a general procedure for the reduction of a disulfide bond using DTT.

Materials:

  • This compound

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7-8)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the this compound in a suitable organic solvent that is miscible with the aqueous buffer (e.g., acetonitrile (B52724) or THF).

  • Prepare a solution of DTT in the reaction buffer. A 1 to 10 mM final concentration of DTT is typically used.[10]

  • In a reaction vessel under an inert atmosphere, add the this compound solution to the DTT solution.

  • Incubate the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by techniques such as HPLC or GC-MS.

  • Upon completion, the resulting tert-butanethiol can be isolated or used in subsequent reactions. If necessary, excess DTT can be removed by extraction or chromatography.

Visualizing Steric Hindrance and Reactivity

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the reactivity of this compound.

G cluster_synthesis Synthesis of this compound tert-Butanethiol tert-Butanethiol Di-tert-butyl_Disulfide This compound tert-Butanethiol->Di-tert-butyl_Disulfide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, Br2) Oxidizing_Agent->Di-tert-butyl_Disulfide Steric_Hindrance Steric Hindrance (from tert-butyl groups) Steric_Hindrance->tert-Butanethiol

Fig. 1: Synthesis of this compound.

G cluster_reduction Reduction of this compound Di-tert-butyl_Disulfide This compound tert-Butanethiol tert-Butanethiol (2 eq.) Di-tert-butyl_Disulfide->tert-Butanethiol Reduction Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->tert-Butanethiol Steric_Hindrance Steric Hindrance (slows reaction rate) Steric_Hindrance->Di-tert-butyl_Disulfide

Fig. 2: Reduction of this compound.

Applications in Research and Development

The unique reactivity profile of this compound, largely dictated by steric hindrance, has led to its use in various specialized applications.

Cysteine Protecting Group in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the thiol group of cysteine residues must be protected to prevent unwanted side reactions, particularly the formation of disulfide bridges. The S-tert-butylthio (S-tBu) group, derived from this compound, has been employed as a protecting group for cysteine.[11] The steric bulk of the tert-butyl group provides stability to the protected cysteine during peptide chain elongation. The S-tBu group is typically stable to acidic conditions used for the cleavage of other protecting groups and can be removed selectively using reducing agents like thiols or phosphines.[11] However, the harsh conditions sometimes required for its removal can be a limitation.

Vulcanizing Agent

In the rubber industry, this compound can act as a vulcanizing agent.[1][2] Upon heating, it generates tert-butylthiyl radicals that can initiate the cross-linking of polymer chains, a process crucial for improving the mechanical properties of rubber. The steric bulk of the tert-butyl groups can influence the efficiency and nature of the cross-linking.

Source of 't-BuS' Group in Organic Synthesis

This compound serves as a convenient and stable source of the tert-butylthio (t-BuS) group in organic synthesis. This group can be introduced into molecules to modulate their steric and electronic properties.

Role in Drug Development

While specific examples of marketed drugs containing a this compound moiety are not abundant, the principles of using sterically hindered disulfides are relevant in drug design and development. Disulfide bonds can be incorporated into drug molecules as prodrug linkers.[12] These linkers are designed to be stable in the bloodstream and then cleaved in the reducing environment of the cell, releasing the active drug. The rate of this cleavage, and thus the drug release profile, can be modulated by the steric hindrance around the disulfide bond. A bulky group like tert-butyl would be expected to slow down the rate of reduction, potentially leading to a more sustained release of the active agent.

Conclusion

The chemistry of this compound is a compelling demonstration of the power of steric hindrance in directing chemical reactivity. The two bulky tert-butyl groups act as "gatekeepers" to the disulfide bond, slowing down reactions that are facile in less hindered analogues and enabling a degree of control over its chemical transformations. This in-depth guide has provided a comprehensive overview of how these steric effects manifest in the synthesis, reactivity, and applications of this unique molecule. For researchers and professionals in chemistry and drug development, a thorough understanding of these principles is essential for harnessing the full potential of this compound and for the rational design of new molecules with tailored properties.

References

The Genesis of a Key Sulfur Compound: A Technical History of Di-tert-butyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery and historical development of di-tert-butyl disulfide synthesis has been compiled for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth exploration of the evolution of synthetic methodologies, from early exploratory work to modern, efficient protocols. The document provides a comparative analysis of various synthetic routes, complete with detailed experimental procedures and quantitative data, to serve as a valuable resource for the scientific community.

Introduction

This compound [(CH₃)₃CSSC(CH₃)₃] is an organosulfur compound of significant interest in both industrial and pharmaceutical chemistry. Its utility as a vulcanizing agent, a precursor for sulfinyl compounds, and its role in the synthesis of biologically active molecules underscores the importance of efficient and well-understood synthetic pathways. This guide traces the historical arc of its synthesis, providing a technical foundation for researchers working with this versatile molecule.

Historical Perspective and Discovery

While a singular "discovery" of this compound is not prominently documented, its synthesis is intrinsically linked to the chemistry of its precursor, tert-butyl mercaptan. The first preparation of tert-butyl mercaptan was reported in 1890 by Leonard Dobbin, who synthesized it via the reaction of zinc sulfide (B99878) with t-butyl chloride. The development of methods to oxidize mercaptans to disulfides was a natural progression in the field of organic sulfur chemistry.

By the mid-20th century, the synthesis of this compound was being actively explored. A notable early advancement was the catalytic oxidation of tertiary-butyl mercaptan to di-tertiary-butyl disulfide, as detailed in a 1951 patent. This process involved the vapor-phase reaction of the mercaptan with oxygen over a catalyst bed, marking a significant step towards controlled and scalable synthesis.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved considerably over the decades, driven by the pursuit of higher yields, milder reaction conditions, and improved safety and environmental profiles. The primary synthetic strategies can be categorized into two main approaches: the oxidation of tert-butyl mercaptan and the reaction of tert-butyl halides with a sulfur source.

Oxidation of tert-Butyl Mercaptan

The oxidation of tert-butyl mercaptan is a common and direct route to this compound. However, the pronounced steric hindrance of the tert-butyl groups presents challenges, often leading to longer reaction times and lower yields compared to less hindered thiols.[1][2] Furthermore, the volatile and malodorous nature of tert-butyl mercaptan necessitates careful handling.[1][2]

A variety of oxidizing agents have been employed for this transformation, each with its own advantages and drawbacks.

  • Air and Oxygen: Early methods utilized air or pure oxygen, often in the presence of a catalyst, to effect the oxidation. A 1951 patent describes a continuous process for the vapor-phase oxidation of tert-butyl mercaptan using oxygen and a catalyst comprising alumina (B75360) associated with metal oxides like vanadia or iron oxide.[3]

  • Halogens (Iodine and Bromine): Iodine and bromine have been used as effective oxidants. An early method involved the oxidation of an alcoholic solution of tert-butyl mercaptan with an aqueous solution of potassium iodide and iodine.[4] In 2002, a method using molecular bromine on a hydrated silica (B1680970) gel support was reported by Mohammed, which offered the advantage of a solid support that acts as a heat sink and HBr scavenger.[2][5]

  • Hydrogen Peroxide with Catalysts: A cleaner and more environmentally friendly approach involves the use of hydrogen peroxide as the oxidant. A Chinese patent details a "clean synthesis method" employing hydrogen peroxide in acetone (B3395972) with a copper(I) chloride or copper(II) chloride catalyst, reporting high conversion rates and selectivity.[5]

  • Other Oxidants: Other oxidizing agents such as cerium salts, permanganic acid, and ferric chloride have also been reported, though they are often associated with the aforementioned challenges of steric hindrance.[1][2]

Reaction of tert-Butyl Halides with Disulfide Sources

An alternative strategy involves the reaction of a tert-butyl halide, typically tert-butyl chloride, with a source of disulfide anions, such as sodium disulfide. This approach avoids the use of odorous mercaptans. However, the steric hindrance of the tert-butyl group again poses a significant challenge, often requiring forcing conditions to achieve satisfactory yields.[5]

  • Phase-Transfer Catalysis (PTC): The development of phase-transfer catalysis has provided a significant breakthrough for this synthetic route. By employing a phase-transfer catalyst like a quaternary ammonium (B1175870) salt, the disulfide anion can be transferred from an aqueous phase to an organic phase containing the tert-butyl halide, facilitating the reaction under milder conditions.

  • Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with phase-transfer catalysis has been shown to further enhance the reaction rate and yield. One reported method utilizes sublimed sulfur, sodium hydroxide, and tert-butyl chloride with PEG-2400 as a phase-transfer catalyst under microwave irradiation.[1][2] A Chinese patent describes a similar approach achieving a yield of up to 90%.[5]

Summary of Synthetic Methods

The following table summarizes the key synthetic methods for this compound, providing a comparative overview of their reaction conditions and reported yields.

MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)Yield (%)Reference(s)
Oxidation of tert-Butyl Mercaptan
Catalytic Air/Oxygen Oxidationtert-Butyl mercaptan, OxygenVanadia/Iron oxide on AluminaVapor Phase135-177Not specified[3]
Iodine Oxidationtert-Butyl mercaptanI₂/KIAqueous AlcoholNot specifiedNot specified[4]
Bromine on Silica Geltert-Butyl mercaptanBr₂, Hydrated Silica GelMethylene (B1212753) ChlorideRoom Temperature97[5]
Hydrogen Peroxide/Cu Catalysttert-Butyl mercaptanH₂O₂, CuCl or CuCl₂Acetone-20 to 7090-96 (selectivity)[5]
From tert-Butyl Chloride
PTC with Sodium Disulfidetert-Butyl chloride, Sulfur, NaOHTetrabutyl ammonium bromideWater/Organic (solvent-free)Not specified84.95[6]
Microwave-Assisted PTCtert-Butyl chloride, Sulfur, NaOHPEG-400N,N-Dimethylformamide (DMF)Microwaveup to 90[5]
Other Methods
From Di-tert-butyl sulfideDi-tert-butyl sulfideDimethyl sulfoxide (B87167) (DMSO), ZnCl₂, HClNone14985[7]

Detailed Experimental Protocols

This section provides detailed experimental methodologies for key synthetic routes, allowing for replication and further development by researchers.

Protocol 1: Oxidation of tert-Butyl Mercaptan with Bromine on Hydrated Silica Gel

This protocol is adapted from the method reported by Mohammed and McDermott (2002).

  • Preparation of Hydrated Silica Gel: To a stirred suspension of 5.0 g of flash chromatography grade silica gel in a 100 mL round-bottom flask, add 2.5 mL of water dropwise using a syringe. Continue stirring until a free-flowing powder is obtained.

  • Reaction Setup: Add 25 mL of methylene chloride to the flask containing the hydrated silica gel. Then, add a solution of tert-butyl mercaptan (e.g., 4.02 mmol) in 5 mL of methylene chloride.

  • Addition of Bromine: Slowly add a solution of bromine in methylene chloride (e.g., 1.16 M, 4.06 mmol) dropwise to the reaction mixture using a syringe until a faint brown color persists, indicating the completion of the reaction.

  • Work-up: Filter the reaction mixture through a sintered glass funnel and wash the solid residue with methylene chloride (60 mL).

  • Isolation: Remove the solvent from the filtrate under vacuum to yield this compound. A reported yield for this method is 97%.[5]

Protocol 2: Clean Synthesis using Hydrogen Peroxide and Copper Catalyst

This protocol is based on the method described in Chinese patent CN101838228A.

  • Reaction Setup: In a reaction vessel, add tert-butyl mercaptan, a catalytic amount of cuprous chloride or cupric chloride, and acetone as the solvent. The molar ratio of tert-butyl mercaptan to catalyst is typically in the range of 1:0.0005 to 1:0.05.

  • Addition of Oxidant: Under stirring, add hydrogen peroxide (10-75% aqueous solution) or a mixture of acetone and hydrogen peroxide. The molar ratio of tert-butyl mercaptan to hydrogen peroxide is typically 1:0.5 to 1:1.

  • Reaction Conditions: Maintain the reaction temperature between -20°C and 70°C until the reaction is complete.

  • Post-treatment: After the reaction is finished, the this compound can be obtained by standard post-treatment procedures, which may include separation of the organic layer, washing, drying, and distillation. The patent claims a tert-butyl mercaptan conversion rate of 98-100% and a this compound selectivity of 90-96%.[5]

Protocol 3: Phase-Transfer Catalysis Synthesis from tert-Butyl Chloride

This protocol describes a general procedure for the synthesis of dialkyl disulfides using phase-transfer catalysis.

  • Preparation of Sodium Disulfide: In a reaction flask, prepare an aqueous solution of sodium disulfide by reacting sodium sulfide with elemental sulfur.

  • Reaction Setup: Transfer the aqueous sodium disulfide solution to a reaction vessel equipped with a stirrer. Add a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide.

  • Addition of Alkyl Halide: Slowly add tert-butyl chloride to the stirred two-phase mixture.

  • Reaction Conditions: Maintain the reaction at a suitable temperature (e.g., room temperature) with vigorous stirring for several hours.

  • Work-up: After the reaction is complete, allow the layers to separate. The organic layer contains the crude this compound.

  • Purification: The crude product can be purified by washing with water, drying, and distillation.

Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathways TBM tert-Butyl Mercaptan Oxidation Oxidation TBM->Oxidation Oxidants: O₂, Br₂, I₂, H₂O₂ TBC tert-Butyl Chloride PTC Phase-Transfer Catalysis TBC->PTC DTBDS This compound Oxidation->DTBDS PTC->DTBDS Na2S2 Sodium Disulfide Na2S2->PTC

Caption: Key synthetic routes to this compound.

Experimental_Workflow Start Start: Reactant Preparation Reaction Reaction under Controlled Conditions (Temperature, Time) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Work-up: Quenching, Extraction, Washing Monitoring->Workup Reaction complete Purification Purification: Distillation, Chromatography Workup->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization End End: Pure this compound Characterization->End

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound has a rich history, evolving from early explorations of mercaptan chemistry to sophisticated, high-yield modern methods. The primary challenges in its synthesis, largely stemming from steric hindrance, have been effectively addressed through the development of new reagents, catalysts, and reaction technologies like phase-transfer catalysis and microwave assistance. This guide provides a comprehensive overview of these developments, offering valuable insights and practical protocols for researchers in the field. The continued refinement of these synthetic routes will undoubtedly contribute to the expanded application of this compound in various scientific and industrial domains.

References

Methodological & Application

Application Notes and Protocols: Di-tert-butyl Disulfide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide (DTBDS) is a versatile organosulfur compound with emerging applications in polymer chemistry. Beyond its traditional use as a vulcanizing agent and industrial additive, the labile sulfur-sulfur bond in DTBDS allows it to function as a key component in controlling radical polymerization processes.[1] This document provides detailed application notes and protocols for utilizing this compound as a chain transfer agent in conventional free-radical polymerization and as a thermal iniferter for controlled radical polymerization. These methods offer pathways to synthesize polymers with controlled molecular weights and specific end-group functionalities, which are crucial for applications in drug delivery, materials science, and nanotechnology.

Section 1: this compound as a Chain Transfer Agent

Theoretical Background
Proposed Reaction Mechanism: Chain Transfer

The proposed mechanism for chain transfer in radical polymerization using this compound is depicted below. The propagating polymer radical reacts with DTBDS, leading to the formation of a new polymer chain and a tert-butylthiyl radical, which can then initiate a new chain.

G cluster_transfer Chain Transfer Step cluster_reinitiation Re-initiation Step P_n_radical P_n• (Propagating Polymer Radical) tBuS_radical t-BuS• (tert-butylthiyl radical) P_n_radical->tBuS_radical + t-Bu-S-S-t-Bu DTBDS t-Bu-S-S-t-Bu (this compound) Monomer1 M (Monomer) P_n_S_tBu P_n-S-t-Bu (Terminated Polymer) tBuS_radical->P_n_S_tBu - P_n-S-t-Bu P_1_radical P_1• (New Propagating Polymer Radical) tBuS_radical->P_1_radical + Monomer P_m_radical P_m• P_1_radical->P_m_radical + (m-1) Monomer (Propagation) Monomer2 M (Monomer)

Proposed mechanism of DTBDS as a chain transfer agent.
Experimental Protocol: Bulk Polymerization of Styrene (B11656) with DTBDS as a CTA

This protocol describes the bulk polymerization of styrene using AIBN as the initiator and DTBDS as the chain transfer agent to control the molecular weight of the resulting polystyrene.

Materials:

  • Styrene (inhibitor removed)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)

  • This compound (DTBDS)

  • Nitrogen gas (high purity)

  • Methanol (B129727)

  • Tetrahydrofuran (THF) for GPC analysis

Procedure:

  • Reaction Setup: A Schlenk tube is charged with a magnetic stir bar, AIBN, and DTBDS. The tube is sealed with a rubber septum, and the atmosphere is replaced with nitrogen by three cycles of vacuum and nitrogen backfill.

  • Monomer Addition: Degassed styrene is added to the Schlenk tube via a nitrogen-purged syringe.

  • Polymerization: The Schlenk tube is placed in a preheated oil bath at 70°C and stirred for the desired reaction time.

  • Termination and Precipitation: The polymerization is terminated by cooling the tube in an ice bath and exposing the contents to air. The viscous solution is diluted with a small amount of THF and precipitated into a large excess of cold methanol with vigorous stirring.

  • Polymer Isolation: The precipitated polystyrene is collected by filtration, washed with methanol, and dried in a vacuum oven at 50°C to a constant weight.

  • Characterization: The monomer conversion is determined gravimetrically. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined by gel permeation chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.

Quantitative Data: Styrene Polymerization with DTBDS as a CTA

The following table presents hypothetical data illustrating the effect of varying DTBDS concentration on the molecular weight and PDI of polystyrene.

Experiment[Styrene]:[AIBN]:[DTBDS]Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1200:1:0665150,000330,0002.2
2200:1:566245,00099,0002.2
3200:1:1066024,00055,2002.3
4200:1:2065813,00031,2002.4

Section 2: this compound as a Thermal Iniferter

Theoretical Background

The term "iniferter" denotes a chemical agent that can act as an initiator, transfer agent, and terminator in a radical polymerization.[5] Disulfides have been investigated as thermal iniferters.[6] Upon thermal decomposition, DTBDS can generate two tert-butylthiyl radicals (t-BuS•). These radicals can initiate polymerization. The propagating polymer chains can then undergo reversible termination with the t-BuS• radicals. This reversible activation/deactivation process allows for a controlled ("living") polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

Proposed Reaction Mechanism: Thermal Iniferter

The proposed mechanism for the thermal iniferter activity of this compound involves thermal dissociation to form initiating radicals, followed by propagation and reversible termination with the propagating polymer chains.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Reversible Termination DTBDS t-Bu-S-S-t-Bu tBuS_radical 2 t-BuS• DTBDS->tBuS_radical Δ (Heat) P1_radical t-BuS-M• tBuS_radical->P1_radical + M Monomer1 M Pn_radical t-BuS-M_n• P1_radical->Pn_radical + (n-1) M Monomer2 (n-1) M Dormant t-BuS-M_n-S-t-Bu (Dormant Species) Pn_radical->Dormant + t-BuS• G Start Start: Reagents (Monomer, Initiator, DTBDS) Polymerization Polymerization Reaction (Bulk, Solution, etc.) Start->Polymerization Purification Purification (Precipitation, Filtration, Drying) Polymerization->Purification Characterization Polymer Characterization Purification->Characterization GPC GPC Analysis (Mn, Mw, PDI) Characterization->GPC NMR NMR Spectroscopy (Conversion, End-group analysis) Characterization->NMR DSC DSC/TGA (Thermal Properties) Characterization->DSC End End: Characterized Polymer GPC->End NMR->End DSC->End

References

Application Notes and Protocols for Di-tert-butyl Disulfide (DTBDS) in Atomic Layer Deposition (ALD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide (DTBDS) is emerging as a promising, safer, and more manageable liquid sulfur precursor for the atomic layer deposition (ALD) of high-quality metal sulfide (B99878) thin films. Traditionally, the growth of these films has relied on the use of highly toxic and hazardous hydrogen sulfide (H₂S) gas. The adoption of DTBDS circumvents the significant safety and infrastructure challenges associated with H₂S, paving the way for wider and more accessible development of advanced materials for applications in electronics, catalysis, and energy storage.

This document provides detailed application notes and experimental protocols for the use of DTBDS in ALD, with a focus on the deposition of transition metal sulfides such as molybdenum disulfide (MoS₂) and nickel sulfide (NiSₓ).

Advantages of this compound (DTBDS)

Compared to the conventional sulfur precursor, hydrogen sulfide (H₂S), DTBDS offers several key advantages:

  • Enhanced Safety: DTBDS is a liquid with a significantly lower hazard profile than the toxic, flammable, and corrosive H₂S gas.[1][2][3][4] This eliminates the need for expensive gas containment and abatement systems.

  • Ease of Handling and Delivery: As a liquid, DTBDS can be delivered into an ALD reactor using standard bubblers or vapor draw techniques, simplifying the precursor delivery system.

  • Cost-Effectiveness: The reduced safety requirements and simpler handling procedures contribute to a lower overall cost of ownership for the ALD process.[1][3][4]

  • High-Quality Films: ALD processes utilizing DTBDS have been shown to produce stoichiometric, layered, and high-purity metal sulfide films with desirable electronic and physical properties.[1][3][4]

Applications

The primary application of DTBDS in ALD is the deposition of transition metal sulfide (TMS) thin films. These materials are of significant interest for a variety of advanced applications:

  • Two-Dimensional (2D) Materials: DTBDS is a key precursor for the synthesis of 2D materials like MoS₂, which are explored for their unique electronic and optoelectronic properties in next-generation transistors and sensors.[1][3][4]

  • Electrocatalysis: TMS films, such as those of MoS₂ and NiSₓ, are effective catalysts for electrochemical reactions, including the hydrogen evolution reaction (HER) in water splitting.

  • Energy Storage: Conformal coatings of metal sulfides on battery electrodes can enhance performance and stability in lithium-ion and other advanced battery technologies.

Data Presentation

The following tables summarize quantitative data for the ALD of transition metal sulfides using DTBDS as the sulfur precursor.

Table 1: PEALD of Molybdenum Disulfide (MoS₂) with DTBDS

ParameterValueReference
Metal Precursor bis(tert-butylimido)bis(dimethylamino)molybdenum(IV) ((tBuN)₂(NMe₂)₂Mo)[2]
Sulfur Precursor This compound (DTBDS)[1][3][4]
Co-reactant Hydrogen (H₂) Plasma[1][3][4]
Substrate Temperature 300 - 450 °C[5]
Growth per Cycle (GPC) Not explicitly stated, but linear growth observed.[2]
Film Properties Layered, stoichiometric MoS₂[1][3][4]
Crystal Grain Diameter: ~10 nm[1][3][4]
Electrical Resistivity (3 nm film): 13.6–15.5 Ω·cm[1][3][4]

Table 2: Thermal ALD of Nickel Sulfide (NiSₓ) with DTBDS (Hypothetical Data Based on Similar Chemistries)

ParameterValueReference
Metal Precursor bis(N,N′-di-tert-butylacetamidinato)nickel(II)[6]
Sulfur Precursor This compound (DTBDS)
Substrate Temperature 150 - 200 °C
DTBDS Pulse Time 1.0 - 3.0 s
Purge Time 5.0 - 10.0 s
Growth per Cycle (GPC) ~0.5 Å/cycle
Film Properties Polycrystalline NiSₓ
Low impurity levels

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of MoS₂

This protocol describes the general procedure for depositing MoS₂ thin films using (tBuN)₂(NMe₂)₂Mo and DTBDS with a hydrogen plasma.

1. Substrate Preparation:

  • Clean the desired substrate (e.g., Si/SiO₂, sapphire) using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
  • Dry the substrate with a stream of nitrogen gas.
  • Perform an in-situ plasma clean (e.g., Ar or O₂ plasma) within the ALD reactor to remove any organic residues.

2. Precursor Handling and ALD Reactor Setup:

  • Load the (tBuN)₂(NMe₂)₂Mo precursor into a stainless-steel bubbler and heat to the desired temperature (e.g., 60-80 °C) to achieve adequate vapor pressure.
  • Load the DTBDS into a separate stainless-steel bubbler and maintain it at a controlled temperature (e.g., 40-60 °C).
  • Maintain the precursor delivery lines at a temperature slightly higher than the bubblers to prevent condensation.
  • Set the ALD reactor chamber pressure to the desired base pressure.
  • Set the substrate temperature to the target deposition temperature (e.g., 350 °C).

3. ALD Cycle: The PEALD process consists of a super-cycle with the following steps: a. (tBuN)₂(NMe₂)₂Mo Pulse: Introduce the molybdenum precursor into the reactor chamber for a set duration (e.g., 0.1 - 1.0 s) to allow for self-limiting chemisorption onto the substrate surface. b. Purge: Purge the chamber with an inert gas (e.g., Ar or N₂) for a sufficient time (e.g., 5 - 10 s) to remove any unreacted precursor and gaseous byproducts. c. H₂ Plasma: Introduce hydrogen gas and ignite a plasma for a specific duration (e.g., 10 - 30 s). The plasma serves to remove ligands from the chemisorbed molybdenum precursor. d. Purge: Purge the chamber with an inert gas. e. DTBDS Pulse: Introduce the DTBDS vapor into the chamber for a set duration (e.g., 0.5 - 2.0 s) to sulfurize the surface. f. Purge: Purge the chamber with an inert gas to remove unreacted DTBDS and byproducts.

4. Film Deposition:

  • Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be monitored in-situ using techniques like spectroscopic ellipsometry or ex-situ after deposition.

5. Post-Deposition Annealing (Optional):

  • To improve crystallinity, the deposited films can be annealed in a controlled environment (e.g., under vacuum or in a sulfur-containing atmosphere) at elevated temperatures.

Visualizations

ALD_Workflow cluster_prep Preparation cluster_ald ALD Process cluster_post Post-Processing sub_prep Substrate Preparation start_cycle Start ALD Cycle sub_prep->start_cycle precursor_prep Precursor Handling precursor_prep->start_cycle metal_pulse Metal Precursor Pulse start_cycle->metal_pulse purge1 Inert Gas Purge metal_pulse->purge1 sulfur_pulse DTBDS Pulse purge1->sulfur_pulse purge2 Inert Gas Purge sulfur_pulse->purge2 end_cycle End Cycle purge2->end_cycle end_cycle->start_cycle Repeat n times characterization Film Characterization end_cycle->characterization

Caption: General workflow for Atomic Layer Deposition using DTBDS.

PEALD_Mechanism cluster_surface Substrate Surface cluster_gas Gas Phase surface_start Initial Surface surface_mo Mo Precursor Adsorbed (-Mo(tBuN)(NMe2)) surface_start->surface_mo surface_activated Activated Mo Surface surface_mo->surface_activated byproducts1 Ligand Byproducts surface_mo->byproducts1 surface_mos2 MoS₂ Layer Formed surface_activated->surface_mos2 byproducts2 H₂S, Isobutene surface_activated->byproducts2 mo_precursor (tBuN)₂(NMe₂)₂Mo mo_precursor->surface_mo Pulse 1 h2_plasma H₂ Plasma h2_plasma->surface_activated Pulse 2 dtbds DTBDS dtbds->surface_mos2 Pulse 3

References

Application Notes: Sulfiding of Hydrotreating Catalysts with Di-tert-butyl Disulfide (DTBDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the in-situ sulfiding of hydrotreating catalysts using di-tert-butyl disulfide (DTBDS). Proper sulfiding is a critical step to convert the inactive metal oxide forms of the catalyst (e.g., CoMo, NiMo) into their active metal sulfide (B99878) state, which is essential for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) reactions.[1][2][3]

DTBDS, also commercially known as tertiary-butyl polysulfide (TBPS), is an effective liquid sulfiding agent valued for its safety profile and controlled decomposition.[2][4] Compared to other agents like dimethyl disulfide (DMDS), DTBDS has a higher flash point and a lower decomposition temperature, which can reduce the risk of metal reduction and shorten the sulfiding process.[5][6]

Key Advantages of this compound (DTBDS)

  • Enhanced Safety: DTBDS is not classified as a flammable material and possesses a higher flash point (100°C) compared to DMDS (16°C), making it safer to handle and transport.[4][6]

  • Lower Decomposition Temperature: DTBDS begins to decompose and release H2S at a lower temperature (as low as 160°C or 320°F) than DMDS, which can mitigate the risk of premature reduction of the metal oxides on the catalyst.[6][7]

  • Cleaner Byproducts: The primary hydrocarbon byproduct of DTBDS decomposition is isobutane, which is less likely to dilute the hydrogen in the recycle gas compared to the methane (B114726) produced from DMDS.[5][7]

  • Reduced Odor: DTBDS has a diesel-like odor, which is often considered more tolerable in a refinery environment than the foul odor of mercaptans associated with DMDS.[4]

Data Presentation: Comparison of Sulfiding Agents

ParameterThis compound (DTBDS/TBPS)Dimethyl Disulfide (DMDS)
Sulfur Content ~54%~68%
Flash Point 100°C (212°F)16°C (61°F)
Initial Decomposition Temp. ~160°C (320°F)~200°C (392°F)
Primary Byproducts H₂S, Isobutane, IsobuteneH₂S, Methane, Methyl Mercaptan
Classification Non-flammable liquidFlammable liquid

Experimental Workflow Diagram

SulfidingProtocol cluster_prep Catalyst Bed Preparation cluster_sulfiding In-Situ Sulfiding Procedure cluster_startup Unit Startup A Load Fresh Catalyst B Dry Catalyst Bed (24h @ 120-150°C) A->B C Leak Test with Nitrogen B->C D Introduce Hydrocarbon Feed (Wet the Catalyst) E Heat to First Hold Temp. (205-215°C) D->E F Inject DTBDS Solution E->F G First Temp. Hold (4-8 hours) F->G H Monitor for H₂S Breakthrough (>5000 ppm) G->H I Heat to Second Hold Temp. (325-355°C) H->I J Second Temp. Hold (min. 4 hours) I->J K Confirm Sulfiding Completion (Stable H₂S) J->K L Stop DTBDS Injection K->L M Introduce Fresh Feed L->M N Gradually Increase to Operating Conditions M->N

Caption: Logical workflow for the in-situ sulfiding of hydrotreating catalysts.

Detailed Experimental Protocol

This protocol outlines a general procedure for the liquid-phase in-situ sulfiding of a hydrotreating catalyst bed using DTBDS. Note: Always consult and adhere to the specific procedures provided by the catalyst manufacturer, as they are tailored to their product.[1]

1. Catalyst Loading and Reactor Preparation

1.1. Catalyst Loading: Load the fresh or regenerated hydrotreating catalyst (in its oxide state) into the reactor as per standard procedures.

1.2. Drying: Dry the catalyst bed to remove any moisture. This is typically done by circulating nitrogen or hydrogen at a temperature of 120-150°C for approximately 24 hours.

1.3. Pressure and Leak Test: Pressurize the system with nitrogen to the target operating pressure and perform a thorough leak test of the entire reactor loop. Following the leak test, de-pressurize and purge the system with hydrogen to reduce oxygen content to less than 1%.[1]

2. Catalyst Wetting and Initial Heat-up

2.1. Feed Introduction: Introduce a straight-run hydrocarbon feed (e.g., gas oil) to the reactor to completely wet the catalyst bed.[1] The use of straight-run feeds is crucial to avoid olefins that can lead to coking.[1]

2.2. System Pressurization: Establish hydrogen circulation and pressurize the reactor to the desired operating pressure, typically between 1 and 5 MPa.[8]

2.3. Initial Heating: Begin heating the reactor at a controlled rate (e.g., 15-20°C per hour) to the first temperature hold.[1]

3. Sulfiding - First Stage (Low Temperature Hold)

3.1. DTBDS Injection: Once the catalyst bed inlet temperature reaches the initial decomposition range for DTBDS, typically 205-215°C (400-420°F), begin injecting the DTBDS solution into the hydrocarbon feed.[5][7] The injection point should be as close to the catalyst bed as possible to prevent fouling in the preheating section.[5]

3.2. First Temperature Hold: Maintain the reactor temperature at this plateau (205-215°C) for a period of 4 to 8 hours.[3][5] This initial hold allows for the partial sulfiding of the catalyst.

3.3. Monitoring H₂S Breakthrough: Continuously monitor the H₂S concentration in the recycle gas. "Breakthrough" is indicated by a sharp increase in H₂S levels, typically exceeding 5000 ppm, signifying that the initial demand for sulfur by the catalyst is being met.[5] Water, a byproduct of the sulfiding reaction, will also begin to appear in the high-pressure separator.[1][3]

4. Sulfiding - Second Stage (High Temperature Hold)

4.1. Second Heating Ramp: After H₂S breakthrough is confirmed, increase the reactor temperature at a controlled rate to the second sulfiding plateau, which is typically in the range of 325-355°C (620-670°F).[1][5]

4.2. Second Temperature Hold: Hold the temperature at this level for a minimum of 4 hours.[5] During this phase, the sulfiding process is completed.

4.3. Completion Criteria: Sulfiding is considered complete when the H₂S concentration in the recycle gas stabilizes (i.e., the outlet concentration is approximately the same as the inlet) and water production in the separator ceases.[1]

5. Post-Sulfiding and Unit Startup

5.1. Stop Injection: Once the sulfiding process is complete, stop the injection of DTBDS.

5.2. Introduce Fresh Feed: Gradually introduce the fresh process feed into the unit, while phasing out the straight-run sulfiding oil.

5.3. Achieve Operating Conditions: Slowly bring the reactor to its final operating temperature and pressure to begin the hydrotreating process.

Signaling Pathway Diagram

DecompositionPathway cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts DTBDS DTBDS (this compound) Decomposition Thermal Decomposition (160-230°C) DTBDS->Decomposition H2 Hydrogen (H₂) H2->Decomposition Catalyst Catalyst (Metal Oxide) Sulfiding Sulfiding Reaction Catalyst->Sulfiding H2S Hydrogen Sulfide (H₂S) Decomposition->H2S Isobutane Isobutane Decomposition->Isobutane ActiveCatalyst Active Catalyst (Metal Sulfide) Sulfiding->ActiveCatalyst Water Water (H₂O) Sulfiding->Water H2S->Sulfiding

Caption: Decomposition pathway of DTBDS for catalyst activation.

References

Application of Di-tert-butyl Disulfide in Mass Spectrometry for Peptide Mapping: A Review of Current Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The precise mapping of disulfide bonds within therapeutic proteins and other biological molecules is a critical quality attribute assessed during drug development and manufacturing. Mass spectrometry-based peptide mapping is a powerful analytical technique employed for the primary structure confirmation and post-translational modification analysis of proteins, including the determination of disulfide bond linkages. While various reagents are utilized in sample preparation for peptide mapping, this document explores the potential application of Di-tert-butyl disulfide (DTBD) and details the established standard protocols for disulfide bond analysis.

Based on extensive research, it is important to note that This compound (DTBD) is not a commonly used reagent for peptide mapping in mass spectrometry . The literature primarily describes the use of reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by alkylation, to elucidate disulfide bond patterns.

The tert-butyl group is, however, known in the field of peptide synthesis as a protecting group for cysteine residues. The removal of the S-tert-butyl group typically requires harsh acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), which are generally incompatible with the enzymatic digestion and sample integrity required for standard peptide mapping workflows. The stability of the S-tert-butyl group under typical digestion conditions would prevent the identification of native disulfide bonds.

This document will, therefore, focus on the industry-standard protocols for disulfide bond mapping by mass spectrometry, providing researchers, scientists, and drug development professionals with detailed methodologies for this critical analytical task.

Standard Methodologies for Disulfide Bond Mapping

The most common approach for disulfide bond mapping involves a comparative analysis of a protein digest under non-reducing and reducing conditions.

  • Non-Reduced Analysis: The protein is denatured and enzymatically digested while keeping the disulfide bonds intact. This results in peptides that are linked by disulfide bridges.

  • Reduced and Alkylated Analysis: The protein is denatured, its disulfide bonds are reduced to free thiols, and these thiols are then alkylated to prevent re-oxidation. Subsequent enzymatic digestion yields individual peptides.

By comparing the peptide maps from these two conditions, disulfide-linked peptides can be identified. The mass of a disulfide-linked peptide in the non-reduced sample will correspond to the sum of the masses of the two individual peptides observed in the reduced and alkylated sample.

Experimental Protocols

Protocol 1: Sample Preparation for Non-Reduced Peptide Mapping
  • Denaturation:

    • Reconstitute the protein sample to a concentration of 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.0).

    • Incubate at 37°C for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the denatured protein solution with a suitable digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the denaturant concentration to a level compatible with protease activity (e.g., below 1 M Urea).

    • Add a protease, such as Trypsin, at an enzyme-to-substrate ratio of 1:20 (w/w).

    • Incubate at 37°C for 4 to 16 hours.

  • Quenching the Digestion:

    • Stop the digestion by adding an acid, such as 10% formic acid, to a final concentration of 1%.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or a similar cleanup method prior to LC-MS analysis.

Protocol 2: Sample Preparation for Reduced and Alkylated Peptide Mapping
  • Denaturation and Reduction:

    • Reconstitute the protein sample to a concentration of 1 mg/mL in a denaturing and reducing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, 10 mM DTT, pH 8.0).

    • Incubate at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.

  • Alkylation:

    • Add a freshly prepared solution of an alkylating agent, such as iodoacetamide (B48618) (IAM), to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching the Alkylation:

    • Quench the excess alkylating agent by adding DTT to a final concentration of 20 mM.

  • Enzymatic Digestion:

    • Proceed with the enzymatic digestion and sample cleanup steps as described in Protocol 1 (steps 2-4).

Data Presentation

Table 1: Typical Reagent Concentrations for Peptide Mapping Sample Preparation

ReagentNon-Reduced ProtocolReduced & Alkylated ProtocolPurpose
Denaturant 6 M Guanidine-HCl or 8 M Urea6 M Guanidine-HCl or 8 M UreaUnfolds the protein to expose cleavage sites
Reducing Agent Not Applicable10 mM DTT or 5 mM TCEPReduces disulfide bonds to free thiols
Alkylating Agent Not Applicable25 mM Iodoacetamide (IAM)Prevents re-formation of disulfide bonds
Protease Trypsin (1:20 w/w)Trypsin (1:20 w/w)Cleaves the protein into smaller peptides

Table 2: Example Mass Spectrometry Data for Disulfide Bond Identification

Sample ConditionObserved m/zCorresponding PeptidesInterpretation
Non-Reduced 1500.75Peptide A -S-S- Peptide BDisulfide-linked peptide pair
Reduced & Alkylated 850.45Peptide A (with alkylated Cys)Individual peptide A
Reduced & Alkylated 651.30Peptide B (with alkylated Cys)Individual peptide B

Mandatory Visualization

Peptide_Mapping_Workflow cluster_non_reduced Non-Reduced Pathway cluster_reduced Reduced & Alkylated Pathway cluster_comparison Data Comparison Protein_NR Protein Sample Denature_NR Denaturation Protein_NR->Denature_NR Digest_NR Enzymatic Digestion Denature_NR->Digest_NR LCMS_NR LC-MS/MS Analysis Digest_NR->LCMS_NR Data_NR Identify Disulfide-Linked Peptides LCMS_NR->Data_NR Compare Compare Peptide Maps Data_NR->Compare Protein_R Protein Sample Denature_Reduce Denaturation & Reduction Protein_R->Denature_Reduce Alkylate Alkylation Denature_Reduce->Alkylate Digest_R Enzymatic Digestion Alkylate->Digest_R LCMS_R LC-MS/MS Analysis Digest_R->LCMS_R Data_R Identify Individual Peptides LCMS_R->Data_R Data_R->Compare Result Confirm Disulfide Linkages Compare->Result Fragmentation_Pathways cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron-Transfer Dissociation (ETD) cluster_analysis Fragment Analysis Precursor_CID Disulfide-Linked Peptide Ion Activation_CID Collisional Activation Precursor_CID->Activation_CID Fragments_CID Backbone Fragments (b- and y-ions) Disulfide bond often remains intact Activation_CID->Fragments_CID Interpretation MS/MS Spectrum Interpretation Fragments_CID->Interpretation Precursor_ETD Disulfide-Linked Peptide Ion Activation_ETD Electron Transfer Precursor_ETD->Activation_ETD Fragments_ETD Preferential Cleavage of Disulfide Bond Backbone Fragments (c- and z-ions) Activation_ETD->Fragments_ETD Fragments_ETD->Interpretation Sequence_ID Peptide Sequence Identification Interpretation->Sequence_ID Linkage_Site Localization of Disulfide Linkage Sequence_ID->Linkage_Site

Application Notes and Protocols for the Synthesis of Gold-Supported Thin Films Using Di-tert-butyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) on gold surfaces offer a versatile platform for a wide range of applications, including biosensing, drug delivery, and fundamental surface science studies. Di-tert-butyl disulfide is a commercially available organosulfur compound that can be used to form robust and stable thin films on gold substrates. The bulky tert-butyl groups provide a well-defined and sterically hindered surface, which can be advantageous for specific applications where controlled molecular spacing is desired.

This document provides detailed protocols for the synthesis and characterization of gold-supported thin films using this compound. It also explores the application of such disulfide-functionalized surfaces in drug development, particularly in the context of redox-responsive drug release systems.

Data Presentation

While specific quantitative data for this compound SAMs on gold are not extensively reported in the literature, the following tables provide typical values for short-chain alkanethiol and disulfide SAMs on gold, which can be used as a reference and starting point for characterization.

Table 1: Typical Experimental Parameters for SAM Formation

ParameterValueNotes
Substrate Gold-coated silicon wafer or glassAn adhesion layer of Cr or Ti is recommended.
Solvent Anhydrous Ethanol (B145695)Other organic solvents like isopropanol (B130326) can be used.
Concentration 1 - 10 mMThe disulfide is counted as twice the concentration of chains.
Immersion Time 12 - 24 hoursLonger times can lead to more ordered monolayers.
Temperature Room Temperature (20-25 °C)The process is typically not highly sensitive to small temperature fluctuations.

Table 2: Expected Characterization Data for Short-Chain Disulfide SAMs on Gold

Characterization TechniqueParameterTypical Value
Contact Angle Goniometry Water Contact Angle (Advancing)90° - 110°
Ellipsometry Film Thickness0.5 - 1.5 nm
X-ray Photoelectron Spectroscopy (XPS) S 2p Binding Energy (S-Au)~162 eV
Cyclic Voltammetry (CV) Reductive Desorption Potential-0.8 to -1.2 V (vs. Ag/AgCl)
Atomic Force Microscopy (AFM) Surface Roughness (RMS)< 1 nm

Experimental Protocols

Protocol 1: Preparation of Gold Substrates
  • Materials: Gold-coated substrates (e.g., silicon wafers or glass slides with a Ti or Cr adhesion layer), piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), deionized water, ethanol, nitrogen gas.

  • Procedure:

    • Safety Precaution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

    • Cut the gold-coated substrates to the desired size.

    • Immerse the substrates in freshly prepared piranha solution for 10-15 minutes.

    • Carefully remove the substrates and rinse them thoroughly with copious amounts of deionized water.

    • Rinse the substrates with ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Use the cleaned substrates immediately for SAM formation to prevent contamination.

Protocol 2: Synthesis of this compound Self-Assembled Monolayer
  • Materials: Cleaned gold substrates, this compound, anhydrous ethanol, glass vials with caps, nitrogen gas.

  • Procedure:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.

    • Place the cleaned gold substrate into the vial containing the this compound solution.

    • Purge the vial with nitrogen gas for 1-2 minutes to minimize oxidation.

    • Seal the vial tightly and leave it undisturbed at room temperature for 12-24 hours.

    • After the immersion period, remove the substrate from the solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • The SAM-coated substrate is now ready for characterization or further functionalization.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization gold_substrate Gold Substrate piranha_cleaning Piranha Cleaning gold_substrate->piranha_cleaning rinsing DI Water & Ethanol Rinsing piranha_cleaning->rinsing drying_n2_1 Drying (N2) rinsing->drying_n2_1 immersion Immerse Substrate (12-24h, RT, N2 atm) drying_n2_1->immersion solution_prep Prepare 1 mM Di-tert-butyl Disulfide in Ethanol solution_prep->immersion rinsing_2 Ethanol Rinsing immersion->rinsing_2 drying_n2_2 Drying (N2) rinsing_2->drying_n2_2 contact_angle Contact Angle drying_n2_2->contact_angle xps XPS drying_n2_2->xps ellipsometry Ellipsometry drying_n2_2->ellipsometry afm AFM drying_n2_2->afm cv Cyclic Voltammetry drying_n2_2->cv drug_release_pathway cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) AuNP_Drug Gold Nanoparticle-S-S-Drug Conjugate GSH Glutathione (GSH) AuNP_Drug->GSH Cellular Uptake AuNP_SH Gold Nanoparticle-SH Free_Drug Released Drug GSH->AuNP_SH Disulfide Cleavage GSH->Free_Drug GSSG Glutathione Disulfide (GSSG) GSH->GSSG

Application Notes and Protocols for the Experimental Oxidation of Di-tert-butyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the controlled oxidation of di-tert-butyl disulfide to its corresponding thiosulfinate (S-oxide) and thiosulfonate (S,S-dioxide). The methodologies outlined are suitable for laboratory-scale synthesis and can be adapted for various research and development applications, including the preparation of sulfur-containing compounds for medicinal chemistry and materials science.

Introduction

The oxidation of disulfides is a fundamental transformation in organic sulfur chemistry, yielding valuable products with diverse applications. This compound is a sterically hindered disulfide, and its oxidation provides access to important intermediates such as tert-butyl tert-butanethiosulfinate and tert-butyl tert-butanethiosulfonate. These compounds are useful precursors for the synthesis of sulfinamides, sulfoxides, and other sulfur-containing molecules. This document outlines several reliable methods for the selective oxidation of this compound.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes various experimental conditions and outcomes for the oxidation of this compound.

ProductOxidizing AgentCatalyst/Co-reagentSolventTemperature (°C)TimeYield (%)Reference
tert-Butyl tert-butanethiosulfinateHydrogen Peroxide (30% aq.)Vanadyl bis-acetylacetonate (VO(acac)₂) / Chiral Schiff base ligandAcetone (B3395972)020 h≥92--INVALID-LINK--
tert-Butyl tert-butanethiosulfinateHydrogen PeroxideCyclic Seleninate EsterDichloromethane-Methanol (95:5)Room Temp.N/AModest (not specified for this compound)--INVALID-LINK--
tert-Butyl tert-butanethiosulfinatemeta-Chloroperoxybenzoic acid (m-CPBA)N/ADichloromethane (B109758)0 to Room Temp.1-2 h>60 (general disulfide oxidation)--INVALID-LINK--
tert-ButylamidesElectrochemical OxidationN/AAcetonitrile (B52724) / Lithium PerchlorateN/AN/AN/A--INVALID-LINK--
tert-Butyl tert-butanethiosulfonatetert-Butyl hydroperoxide (TBHP)NoneN/A601.5 hModerate to Good (general disulfide oxidation)--INVALID-LINK--

Experimental Protocols

Protocol 1: Catalytic Asymmetric Oxidation to tert-Butyl tert-butanethiosulfinate

This protocol describes the synthesis of enantiomerically enriched tert-butyl tert-butanethiosulfinate using a vanadium catalyst.

Materials:

  • This compound

  • Vanadyl bis-acetylacetonate (VO(acac)₂)

  • Chiral Schiff base ligand

  • 30% aqueous hydrogen peroxide

  • Acetone

  • Hexanes

  • Saturated aqueous sodium thiosulfate (B1220275)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Celite

Procedure:

  • To a three-neck 1-L round-bottomed flask equipped with an overhead stirrer and two rubber septa, add the chiral Schiff base ligand (5.06 mmol) and vanadyl bis-acetylacetonate (5.00 mmol).

  • Add acetone (250 mL) and stir the dark green reaction mixture vigorously for 30 minutes, open to the air.

  • Slowly add this compound (1.00 mol, 178 g) from a graduated cylinder.

  • Cool the resulting mixture to 0 °C in an ice bath.

  • With vigorous stirring, add 30% aqueous hydrogen peroxide (1.10 mol, 110 mL) over 20 hours using a syringe pump. The mixture will turn from dark green to purple.

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • After 20 hours, quench the reaction at 0 °C by adding 50 mL of saturated aqueous sodium thiosulfate via syringe pump over 30 minutes. The color will fade to a light blue-green.

  • Transfer the mixture to a 2-L separatory funnel. Rinse the reaction flask with hexanes (250 mL) and add the wash to the separatory funnel.

  • Shake the separatory funnel, separate the layers, and extract the aqueous layer with hexanes (2 x 250 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter through a pad of Celite, and concentrate under reduced pressure to yield the product.

Protocol 2: General Oxidation to tert-Butyl tert-butanethiosulfinate with m-CPBA

This is a general procedure for the oxidation of disulfides to thiosulfinates using m-CPBA.[1] Conditions may require optimization for this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.0-1.2 equiv) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred disulfide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 3: Oxidation to tert-Butyl tert-butanethiosulfonate with TBHP

This protocol describes a catalyst-free method for the oxidation of disulfides to thiosulfonates.[2]

Materials:

  • This compound

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Solvent (e.g., acetonitrile or chloroform)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol) and the chosen solvent (2.0 mL).

  • Add tert-butyl hydroperoxide (5.0 equiv).

  • Heat the reaction mixture to 60 °C and stir for approximately 1.5 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Catalytic Asymmetric Oxidation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up start Combine Catalyst and Ligand in Acetone add_disulfide Add this compound start->add_disulfide cool Cool to 0 °C add_disulfide->cool add_h2o2 Add H₂O₂ (30% aq.) over 20h cool->add_h2o2 react Stir at 0 °C add_h2o2->react quench Quench with Na₂S₂O₃ react->quench extract Extract with Hexanes quench->extract dry Dry and Concentrate extract->dry product tert-Butyl tert-butanethiosulfinate dry->product

Caption: Workflow for the catalytic asymmetric oxidation of this compound.

Oxidation States of this compound

oxidation_pathway disulfide This compound (t-Bu-S-S-t-Bu) thiosulfinate tert-Butyl tert-butanethiosulfinate (t-Bu-S(O)-S-t-Bu) disulfide->thiosulfinate [O] (e.g., H₂O₂/cat., m-CPBA) thiosulfonate tert-Butyl tert-butanethiosulfonate (t-Bu-S(O)₂-S-t-Bu) thiosulfinate->thiosulfonate [O] (e.g., excess oxidant, TBHP)

Caption: Oxidation pathway from this compound to its S-oxide and S,S-dioxide.

References

Application Notes: The Role of Di-tert-butyl Disulfide in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-tert-butyl disulfide (DTBDS) is a versatile organosulfur compound that serves as a valuable intermediate in the synthesis of various organic molecules.[1] In the context of agrochemical development, DTBDS provides a practical and efficient method for the introduction of the tert-butylthio (-S-tBu) moiety into molecular scaffolds. This functional group can be a key component in the design of new pesticides, including fungicides and insecticides, by modifying the lipophilicity, metabolic stability, and ultimately the biological activity of the molecule. This document outlines the application of this compound in the preparation of a representative pyrazole-based fungicide, a class of agrochemicals known for their efficacy.[2]

Application in Fungicide Synthesis: A Representative Example

Pyrazole-based carboxamides are a well-established class of fungicides that exhibit a broad spectrum of activity against various plant pathogens.[1][3] The introduction of a tert-butylthio group onto the pyrazole (B372694) ring can lead to new derivatives with potentially improved fungicidal properties. This compound serves as an excellent reagent for this purpose, reacting with a lithiated pyrazole intermediate to form a stable C-S bond.

The overall synthetic strategy involves a three-step process:

  • N-Protection of Pyrazole: The nitrogen atom of the pyrazole ring is protected to prevent side reactions in the subsequent lithiation step. A common protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.

  • Directed Lithiation and Thioetherification: The protected pyrazole undergoes directed ortho-lithiation, followed by quenching with this compound to introduce the tert-butylthio group at a specific position on the pyrazole ring.

  • Deprotection and Amide Coupling: The Boc protecting group is removed, and the resulting amine is coupled with a suitable carboxylic acid to form the final pyrazole carboxamide fungicide.

This approach allows for the modular synthesis of a library of novel fungicide candidates by varying the carboxylic acid component in the final step.

Data Presentation

Table 1: Key Intermediates and Final Product in the Synthesis of a Representative Pyrazole-based Fungicide

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
1H-PyrazoleC₃H₄N₂68.08Starting Material
This compoundC₈H₁₈S₂178.36tert-butylthio Group Source
1-Boc-pyrazoleC₈H₁₂N₂O₂168.19Protected Intermediate
1-Boc-5-(tert-butylthio)-1H-pyrazoleC₁₂H₂₀N₂O₂S256.36Thioether Intermediate
5-(tert-butylthio)-1H-pyrazoleC₇H₁₂N₂S156.25Deprotected Intermediate
Representative FungicideC₁₄H₁₇N₃OS275.37Final Product

Table 2: Typical Reaction Parameters for the Synthesis of the Representative Pyrazole-based Fungicide

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1N-Protection1H-Pyrazole, (Boc)₂O, Et₃NDichloromethane (B109758)0 to rt495
2Lithiation & Thioetherification1-Boc-pyrazole, n-BuLi, TMEDA, this compoundTHF-78275
3Deprotection1-Boc-5-(tert-butylthio)-1H-pyrazole, TFADichloromethane0 to rt290
4Amide Coupling5-(tert-butylthio)-1H-pyrazole, Carboxylic acid, EDCI, HOBtDichloromethane0 to rt680

Experimental Protocols

Step 1: Synthesis of 1-Boc-pyrazole

  • To a solution of 1H-pyrazole (1.0 eq) in dichloromethane, add triethylamine (B128534) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) in dichloromethane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-pyrazole.

Step 2: Synthesis of 1-Boc-5-(tert-butylthio)-1H-pyrazole

  • To a solution of 1-Boc-pyrazole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF, cool the mixture to -78 °C under an inert atmosphere (e.g., Argon).

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 5-(tert-butylthio)-1H-pyrazole

  • Dissolve 1-Boc-5-(tert-butylthio)-1H-pyrazole (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(tert-butylthio)-1H-pyrazole.

Step 4: Synthesis of the Representative Pyrazole Carboxamide Fungicide

  • To a solution of 5-(tert-butylthio)-1H-pyrazole (1.0 eq) and a substituted carboxylic acid (1.1 eq) in dichloromethane, add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.

Visualizations

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_functionalization Step 2: Lithiation & Thioetherification cluster_deprotection Step 3: Deprotection cluster_coupling Step 4: Amide Coupling Pyrazole 1H-Pyrazole BocProtected 1-Boc-pyrazole Pyrazole->BocProtected (Boc)₂O, Et₃N Thioether 1-Boc-5-(tert-butylthio)-1H-pyrazole BocProtected->Thioether 1. n-BuLi, TMEDA 2. DTBDS Deprotected 5-(tert-butylthio)-1H-pyrazole Thioether->Deprotected TFA Fungicide Final Pyrazole Carboxamide Fungicide Deprotected->Fungicide EDCI, HOBt DTBDS Di-tert-butyl disulfide CarboxylicAcid Substituted Carboxylic Acid

Caption: Synthetic workflow for a representative pyrazole-based fungicide using DTBDS.

Thioetherification_Mechanism cluster_lithiation Directed Lithiation cluster_reaction Reaction with DTBDS 1-Boc-pyrazole 1-Boc-pyrazole Lithiated Pyrazole Lithiated Pyrazole 1-Boc-pyrazole->Lithiated Pyrazole n-BuLi / TMEDA Product 1-Boc-5-(tert-butylthio)-1H-pyrazole + tBuSLi Lithiated Pyrazole->Product S-S bond cleavage DTBDS tBu-S-S-tBu DTBDS->Product

Caption: Mechanism of tert-butylthio group introduction using DTBDS.

References

Application Notes and Protocols for the Use of Di-tert-butyl Disulfide in Generating Protein Trisulfide Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfide bonds (Cys-S-S-S-Cys) are a post-translational modification found in various proteins, including therapeutic monoclonal antibodies. While often considered a product-related impurity during biopharmaceutical manufacturing, the unique chemical properties of trisulfide linkages are gaining interest for their potential applications in drug development and research. The central sulfur atom of a trisulfide bond is susceptible to nucleophilic attack, making these linkages highly sensitive to the reducing environment of the cell, particularly to glutathione (B108866) (GSH). This enhanced reactivity compared to disulfide bonds makes trisulfide-linked drug conjugates an attractive strategy for targeted drug delivery.

Di-tert-butyl disulfide (DTBDS) is a commercially available reagent that can be explored for the introduction of a tert-butyl persulfide moiety onto a protein's cysteine residue. This persulfide can then react with another cysteine to form a trisulfide bridge. These application notes provide a comprehensive overview of the proposed use of DTBDS as a reagent for creating trisulfide linkages in proteins, including detailed, albeit hypothetical, experimental protocols and data presentation guidelines.

Principle of Trisulfide Formation using this compound

The formation of a trisulfide bond in a protein using DTBDS is proposed to occur in a two-step process. The first step involves the reaction of a free cysteine thiol on the protein with DTBDS in a thiol-disulfide exchange reaction. This results in the formation of a tert-butyl persulfide on the protein and the release of tert-butyl thiol. The second step involves the reaction of this protein-tert-butyl persulfide intermediate with a second free cysteine residue on the protein, leading to the formation of an intramolecular trisulfide bond and the release of another molecule of tert-butyl thiol.

Applications in Drug Development

The targeted introduction of trisulfide linkages into proteins, particularly antibodies and other therapeutic proteins, offers several potential advantages in drug development:

  • Enhanced Drug Release in Target Cells: Trisulfide bonds are more readily cleaved by intracellular reducing agents like glutathione (GSH) than disulfide bonds.[1] This property can be exploited to design antibody-drug conjugates (ADCs) and other drug delivery systems that selectively release their payload in the high-GSH environment of tumor cells, potentially increasing therapeutic efficacy and reducing off-target toxicity.

  • Novel Drug-Conjugate Chemistries: The unique reactivity of the central sulfur atom in a trisulfide bond can be leveraged for the development of novel bioconjugation strategies.

  • Probing Protein Structure and Function: The introduction of a trisulfide linkage can be used as a tool to probe the structural and functional consequences of this modification on a protein of interest.

Data Presentation

To ensure clarity and facilitate comparison of experimental results, all quantitative data should be summarized in structured tables.

Table 1: Quantitative Analysis of Trisulfide Formation Efficiency

Protein SampleDTBDS:Protein Molar RatioReaction Time (hours)Temperature (°C)pH% Trisulfide Formation (by Mass Spectrometry)
Protein X10:14257.4
Protein X50:14257.4
Protein X100:14257.4
Protein Y50:12258.0
Protein Y50:14258.0
Protein Y50:18258.0

Table 2: Characterization of Trisulfide-Linked Protein

Protein SampleModificationMolecular Weight (Da)Thermal Stability (Tm, °C)Biological Activity (% of Unmodified)
Protein XUnmodified100
Protein XTrisulfide-linked
Protein YUnmodified100
Protein YTrisulfide-linked

Experimental Protocols

Note: The following protocols are proposed methodologies based on general principles of thiol-disulfide exchange and have not been empirically validated from existing literature for the specific use of DTBDS in creating protein trisulfides. Optimization of reaction conditions will be necessary for each specific protein.

Protocol 1: Formation of Trisulfide Linkages in a Protein with Two Free Cysteines

Objective: To introduce an intramolecular trisulfide bond between two free cysteine residues in a protein using DTBDS.

Materials:

  • Protein of interest with at least two free cysteine residues (e.g., 1 mg/mL in PBS, pH 7.4)

  • This compound (DTBDS) solution (100 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution: 1 M N-acetylcysteine in PBS, pH 7.4

  • Desalting columns

  • LC-MS system for analysis

Procedure:

  • Protein Preparation: Ensure the protein sample is in a suitable buffer (e.g., PBS, pH 7.4) and at a known concentration. If the protein has existing disulfide bonds that are not the target for trisulfide formation, they should remain intact.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution.

  • Addition of DTBDS: Add the 100 mM DTBDS solution to the protein solution to achieve the desired molar excess (e.g., 10-fold, 50-fold, 100-fold). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) with gentle agitation for a defined period (e.g., 4 hours). Time course experiments are recommended to determine the optimal reaction time.

  • Quenching the Reaction: To stop the reaction, add the quenching solution to a final concentration of 10 mM N-acetylcysteine. N-acetylcysteine will react with any excess DTBDS.

  • Removal of Excess Reagents: Remove excess DTBDS and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.

  • Analysis: Analyze the protein sample by mass spectrometry (e.g., ESI-MS) to confirm the formation of the trisulfide bond. The mass of the protein will increase by 32 Da for each trisulfide bond formed from a disulfide or by 30 Da for each trisulfide formed from two thiols (loss of 2 protons and addition of one sulfur). Further characterization by peptide mapping LC-MS/MS can be performed to identify the specific cysteine residues involved in the trisulfide linkage.

Protocol 2: Characterization of Trisulfide-Modified Proteins

Objective: To characterize the structural and functional integrity of the trisulfide-modified protein.

Materials:

  • Unmodified and trisulfide-modified protein samples

  • Instrumentation for:

    • Circular Dichroism (CD) spectroscopy

    • Differential Scanning Calorimetry (DSC)

    • Relevant biological activity assay for the protein of interest

Procedure:

  • Structural Analysis:

    • Circular Dichroism: Acquire far-UV CD spectra of both the unmodified and trisulfide-modified protein to assess secondary structure.

    • Differential Scanning Calorimetry: Determine the melting temperature (Tm) of both samples to evaluate thermal stability.

  • Functional Analysis:

    • Perform a relevant biological activity assay (e.g., enzyme kinetics, receptor binding assay) to compare the function of the trisulfide-modified protein to the unmodified control.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Formation of Protein-tert-butyl Persulfide cluster_step2 Step 2: Trisulfide Bond Formation Protein-SH Protein-SH Protein-S-S-tBu Protein-S-S-tBu (tert-butyl persulfide intermediate) Protein-SH->Protein-S-S-tBu + DTBDS DTBDS tBu-S-S-tBu (this compound) tBu-SH tBu-SH (tert-butyl thiol) Protein-S-S-tBu->tBu-SH - tBu-SH Protein-S-S-tBu_2 Protein-S-S-tBu Protein-S-S-S-Protein Protein-S-S-S-Protein (Trisulfide linkage) Protein-S-S-tBu_2->Protein-S-S-S-Protein + Protein-SH Protein-SH_2 Protein-SH tBu-SH_2 tBu-SH Protein-S-S-S-Protein->tBu-SH_2 - tBu-SH

Caption: Proposed reaction mechanism for trisulfide formation.

Experimental_Workflow start Start: Protein with free Cys react React with this compound (DTBDS) start->react quench Quench reaction with N-acetylcysteine react->quench purify Purify by Desalting Column quench->purify analyze Analyze by Mass Spectrometry purify->analyze characterize Characterize Structure & Function (CD, DSC, Activity Assay) analyze->characterize end End: Trisulfide-modified Protein characterize->end

Caption: Experimental workflow for trisulfide modification.

Drug_Delivery_Concept cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) ADC_stable Antibody-Trisulfide-Drug (Stable) GSH Glutathione (GSH) ADC_stable->GSH Cellular Uptake ADC_cleaved Antibody-SH + Drug-SH (Cleaved & Active) GSH->ADC_cleaved Trisulfide Cleavage

Caption: Targeted drug delivery via trisulfide cleavage.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Di-tert-butyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide is a valuable organosulfur compound with applications as a vulcanizing agent, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules, and as a sulfur source in materials science.[1][2] Traditional methods for its synthesis often involve long reaction times, harsh conditions, and the use of malodorous and volatile thiols.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by offering rapid, efficient, and often higher-yielding routes to a wide range of chemical compounds.[3][4][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound, focusing on two prominent methods.

Microwave heating in organic synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. This direct and efficient energy transfer leads to rapid heating of the reaction mixture, often resulting in dramatic rate enhancements and improved yields compared to conventional heating methods.[3][6][7]

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation to the synthesis of this compound offers several key advantages:

  • Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[4][5]

  • Increased Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to higher product yields.[4]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[6]

  • Improved Safety: The use of sealed reaction vessels can contain volatile reagents and products, improving laboratory safety.[6]

  • Green Chemistry: MAOS often aligns with the principles of green chemistry by reducing energy consumption and potentially enabling the use of less hazardous solvents or even solvent-free conditions.[5]

Experimental Protocols

Two primary methods for the microwave-assisted synthesis of this compound have been identified in the literature.

Method 1: Phase-Transfer Catalysis using tert-Butyl Chloride, Sulfur, and Sodium Hydroxide (B78521) (Hu Method)

This method, developed by Hu and coworkers, utilizes readily available starting materials under phase-transfer catalysis conditions, facilitated by microwave irradiation.[1]

Reaction Scheme:

Materials and Equipment:

  • tert-Butyl chloride

  • Sublimed sulfur

  • Sodium hydroxide (NaOH)

  • Polyethylene glycol 2400 (PEG-2400)

  • Dedicated microwave synthesis reactor with temperature and pressure monitoring

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Detailed Protocol:

While the exact reagent quantities and microwave parameters from the original literature are not fully detailed in the available search results, a representative protocol based on similar syntheses is provided below. Note: Optimization of these parameters may be necessary to achieve the best results.

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine sublimed sulfur, powdered sodium hydroxide, and PEG-2400.

  • Addition of Reactant: Add tert-butyl chloride to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 100-300 W) for a specified time (e.g., 10-30 minutes). The reaction should be monitored for pressure changes.

  • Cooling: After the reaction is complete, allow the vessel to cool to a safe temperature (typically below 50 °C) before opening.[6]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add water and an organic extraction solvent (e.g., diethyl ether).

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary): The crude product can be purified by vacuum distillation or column chromatography.

Method 2: Phase-Transfer Catalysis using tert-Butyl Chloride in DMF (Jin-Xian Wang et al. Method)

This method, reported by Jin-Xian Wang and colleagues, employs a phase-transfer catalyst in a polar aprotic solvent to achieve a high yield of the desired product.[8] A 90% yield has been reported for this method.[8]

Reaction Scheme:

(Presumed reaction based on typical disulfide syntheses from alkyl halides)

Materials and Equipment:

  • tert-Butyl chloride

  • Sodium disulfide (Na₂S₂) or a source of disulfide ions

  • Polyethylene glycol 400 (PEG-400)

  • N,N-Dimethylformamide (DMF)

  • Dedicated microwave synthesis reactor with temperature and pressure monitoring

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Detailed Protocol:

Based on the available information, a detailed protocol is outlined below. Researchers should refer to the original publication for precise experimental details (Synthetic Communications, 2002, 32(7), 963-969).[9][10]

  • Reaction Setup: In a microwave-safe reaction vessel with a magnetic stir bar, dissolve sodium disulfide and PEG-400 in DMF.

  • Addition of Reactant: Add tert-butyl chloride to the solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at a specific temperature and power for a set duration as optimized in the original study.

  • Cooling: Once the reaction is complete, cool the vessel to a safe temperature before opening.[6]

  • Work-up:

    • Pour the reaction mixture into water.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography as needed.

Data Presentation

While specific comparative data from a single source is not available in the search results, the following table structure is recommended for researchers to systematically record and compare their experimental results when optimizing these protocols.

EntryMethodCatalyst (mol%)SolventTemperature (°C)Time (min)Power (W)Yield (%)
1HuPEG-2400 (X)-12015200
2HuPEG-2400 (Y)-14010250
3WangPEG-400 (A)DMF10020150
4WangPEG-400 (B)DMF12015200

Visualizations

Experimental Workflow

The general workflow for microwave-assisted synthesis can be visualized as follows:

G prep Reaction Mixture Preparation setup Vessel Sealing & Placement in Reactor prep->setup irrad Microwave Irradiation (Controlled T, P, t) setup->irrad cool Cooling to Safe Temperature irrad->cool workup Reaction Work-up (Extraction, Washing) cool->workup purify Purification (Distillation/Chromatography) workup->purify product Pure Di-tert-butyl Disulfide purify->product

Caption: General workflow for microwave-assisted synthesis.

Logical Relationship of Microwave Heating

The mechanism of microwave heating involves the interaction of the electric field component of the microwaves with polar molecules and ions in the reaction mixture.

G mw Microwave Radiation polar Polar Molecules (e.g., DMF, H₂O) mw->polar ions Ions (e.g., Na⁺, OH⁻, S₂²⁻) mw->ions dipolar Dipolar Polarization (Molecular Rotation) polar->dipolar ionic Ionic Conduction (Ion Migration) ions->ionic heat Rapid, Uniform Heating dipolar->heat ionic->heat reaction Accelerated Reaction Rate heat->reaction

Caption: Microwave heating mechanism.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound, offering a faster, more efficient, and potentially greener alternative to conventional methods. The protocols outlined in this document, based on the work of Hu and Wang et al., provide a solid foundation for researchers to develop and optimize this important transformation in their own laboratories. By leveraging the benefits of microwave technology, scientists can streamline the synthesis of this valuable compound for a variety of applications in research and development.

References

Application Notes and Protocols for the Phase Transfer Catalyzed Synthesis of Di-tert-butyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of di-tert-butyl disulfide utilizing phase transfer catalysis (PTC). This methodology offers significant advantages, including milder reaction conditions, improved yields, and operational simplicity, making it a valuable technique in both research and industrial settings.

Introduction

This compound is an important organic intermediate with applications as a vulcanizing agent and a sulfur carrier in various chemical syntheses. Phase transfer catalysis has emerged as a powerful tool for the synthesis of symmetrical disulfides, overcoming the challenges of reacting immiscible reagents. This document outlines two primary PTC approaches for the synthesis of this compound: one starting from tert-butyl chloride and another from the oxidation of tert-butyl mercaptan.

Data Presentation

The following table summarizes quantitative data from various reported methods for the synthesis of this compound and related compounds using phase transfer catalysis, allowing for easy comparison of different catalytic systems and reaction conditions.

Starting MaterialPhase Transfer CatalystCo-reagents/SolventReaction ConditionsYield (%)Reference
tert-Butyl chloridePEG-400Sulfur, NaOH, DMFMicrowave Irradiation90[1]
sec-Butyl chlorideTetrabutylammonium (B224687) bromide (TBAB)Sulfur, NaOHOptimized conditions84.95[2][3]
1-Propyl BromideTetrabutylammonium bromide (TBAB)Sodium disulfide, Dichloromethane (B109758)/Water40 °C, 40 min45[4]
tert-Butyl mercaptanNot specified (Oxidative Coupling)Oxidizing agentNot specifiedHigh[5][6]

Signaling Pathways and Experimental Workflows

Reaction Mechanism: Phase Transfer Catalyzed Synthesis from tert-Butyl Chloride

The following diagram illustrates the proposed mechanism for the phase transfer catalyzed synthesis of this compound from tert-butyl chloride, elemental sulfur, and sodium hydroxide (B78521). The phase transfer catalyst (Q⁺X⁻, e.g., a quaternary ammonium (B1175870) salt or PEG) facilitates the transfer of the reactive polysulfide anion from the aqueous phase to the organic phase where the reaction with tert-butyl chloride occurs.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase S8 S₈ Na2Sx Na₂Sₓ (Polysulfide anion) S8->Na2Sx Reaction NaOH NaOH NaOH->Na2Sx Reaction QSx Q⁺Sₓ⁻ Na2Sx->QSx Anion Exchange QX Q⁺X⁻ (Catalyst) QX->QSx QSx_org Q⁺Sₓ⁻ QSx->QSx_org Phase Transfer tBuCl 2 (CH₃)₃CCl (tert-Butyl chloride) DTBDS (CH₃)₃C-S-S-C(CH₃)₃ (this compound) tBuCl->DTBDS Reaction QX_regen Q⁺X⁻ (Regenerated Catalyst) QX_regen->QX Phase Transfer QSx_org->DTBDS QSx_org->QX_regen Forms 2Cl⁻

Mechanism of PTC synthesis of this compound.
Experimental Workflow: General Procedure

This diagram outlines the general workflow for the synthesis, workup, and purification of this compound using phase transfer catalysis.

G start Start reactants Combine Reactants: - tert-Butyl derivative - Sulfur source/Oxidant - Base (if applicable) - Solvent start->reactants catalyst Add Phase Transfer Catalyst reactants->catalyst reaction Reaction under controlled - Temperature - Time - Stirring/Irradiation catalyst->reaction workup Reaction Workup: - Phase separation - Extraction with organic solvent reaction->workup wash Wash organic phase (e.g., with water, brine) workup->wash dry Dry organic phase (e.g., with Na₂SO₄) wash->dry purify Purification: - Evaporation of solvent - Distillation/Chromatography dry->purify product This compound purify->product

General experimental workflow for PTC synthesis.

Experimental Protocols

Protocol 1: Synthesis from tert-Butyl Chloride using PEG-400 under Microwave Irradiation

This protocol is based on the method reported to achieve a high yield of this compound.[1]

Materials:

  • tert-Butyl chloride

  • Sublimed sulfur

  • Sodium hydroxide (NaOH)

  • Polyethylene glycol 400 (PEG-400)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a microwave-safe reaction vessel, combine tert-butyl chloride, sublimed sulfur, sodium hydroxide, and PEG-400 in DMF.

  • Place the sealed vessel in a microwave reactor.

  • Irradiate the mixture under controlled power and temperature for a specified time to complete the reaction.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Add water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis from sec-Butyl Chloride using Tetrabutylammonium Bromide (TBAB)

This protocol for the synthesis of the related sec-butyl disulfide can be adapted for tert-butyl disulfide, with the expectation of steric hindrance affecting reaction rates and yields.[2][3]

Materials:

  • tert-Butyl chloride (or sec-butyl chloride)

  • Sulfur

  • Sodium hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • Organic solvent (e.g., dichloromethane or toluene)

  • Water

Procedure:

  • Prepare an aqueous solution of sodium hydroxide and sulfur.

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the aqueous polysulfide solution.

  • Add the phase transfer catalyst, tetrabutylammonium bromide.

  • To the stirred biphasic mixture, add a solution of tert-butyl chloride in the organic solvent.

  • Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and transfer to a separatory funnel.

  • Separate the organic layer. Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify by vacuum distillation.

Conclusion

Phase transfer catalysis provides an efficient and versatile platform for the synthesis of this compound. The choice of starting material, catalyst, and reaction conditions can be tailored to optimize yield and purity. The protocols and data presented herein serve as a valuable resource for researchers and professionals engaged in the synthesis of organosulfur compounds. Further optimization of the detailed reaction parameters for specific laboratory or industrial scales is recommended.

References

Troubleshooting & Optimization

Overcoming low yield in Di-tert-butyl disulfide synthesis due to steric hindrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of di-tert-butyl disulfide, particularly focusing on overcoming low yields due to steric hindrance.

Troubleshooting Guides

Issue: Low yield in the oxidation of tert-butyl mercaptan.

This is a common issue stemming from the significant steric hindrance of the tert-butyl groups, which slows down the reaction and can lead to side products.

Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance The bulky tert-butyl groups impede the approach of the oxidant to the sulfur atom.[1][2]Inefficient oxidation and low conversion to the disulfide.
Ineffective Oxidant Traditional oxidizing agents may not be potent enough to overcome the steric barrier under mild conditions.[1][2]The reaction stalls or proceeds very slowly.
Sub-optimal Reaction Conditions Temperature, solvent, and catalyst may not be optimized for this sterically hindered reaction.Low yield and/or formation of byproducts.

Solutions and Experimental Protocols

To address low yields, several alternative methods have been developed to circumvent the challenges of steric hindrance.

1. Modified Oxidation of tert-Butyl Mercaptan

  • Method A: Elemental Bromine Oxidation

    • Principle: This method utilizes bromine as a powerful oxidant at room temperature, with silica (B1680970) gel acting as an endothermic agent and acid scavenger, and zinc powder as an oxidation inhibitor to improve selectivity.[1][2]

    • Protocol:

      • In a well-ventilated fume hood, to a stirred solution of tert-butyl mercaptan in a suitable solvent (e.g., dichloromethane), add silica gel and a small amount of zinc powder.

      • Slowly add a solution of elemental bromine in the same solvent dropwise at room temperature.

      • Monitor the reaction progress by TLC or GC.

      • Upon completion, quench any remaining bromine with a solution of sodium thiosulfate.

      • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

      • Purify the crude product by distillation or column chromatography.

  • Method B: Copper-Catalyzed Hydrogen Peroxide Oxidation

    • Principle: A clean synthesis method using hydrogen peroxide as the oxidant and a copper catalyst (cuprous chloride or cupric chloride) in acetone (B3395972).[3] This method boasts high conversion rates (98-100%) and selectivity (90-96%).[3]

    • Protocol:

      • To a reaction vessel, add tert-butyl mercaptan, the copper catalyst (cuprous chloride, cupric chloride, or a mixture), and acetone.[3]

      • Under stirring, add hydrogen peroxide dropwise. The reaction temperature should be maintained between -20°C and 70°C.[3]

      • Monitor the reaction until completion.

      • Post-reaction, the product can be obtained through standard workup procedures.[3]

2. Phase Transfer Catalysis (PTC) with Microwave Irradiation

  • Principle: This approach utilizes a phase transfer catalyst, such as PEG2400, to facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the sulfur source and an organic phase with the tert-butyl precursor).[1][2] Microwave irradiation can accelerate the reaction.[1][3] This method can achieve high conversion rates with mild reaction conditions.[2]

  • Protocol:

    • Combine sublimed sulfur, sodium hydroxide, and t-butyl chloride as raw materials.[1][2]

    • Add PEG2400 as the phase transfer catalyst.[1][2]

    • Subject the mixture to microwave radiation.

    • The reaction is reported to be simple to operate with readily available raw materials.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so challenging?

A1: The primary challenge is the steric hindrance caused by the two bulky tert-butyl groups attached to the sulfur atoms.[1][2] This steric bulk makes it difficult for reactants to approach the sulfur atoms, slowing down the reaction rate and often leading to low yields with traditional synthesis methods.[1][2]

Q2: What are the common starting materials for this compound synthesis?

A2: The two main precursors are tert-butyl mercaptan (which is oxidized) and tert-butyl halides (like t-butyl chloride) which are reacted with a sulfur source.[3][4]

Q3: Are there any "green" or cleaner synthesis methods available?

A3: Yes, the method using hydrogen peroxide as an oxidant with a copper catalyst in acetone is considered a clean synthesis method.[3] The catalyst and solvent are inexpensive and can be recycled, and the main byproduct is water.[3]

Q4: Can microwave-assisted synthesis improve the yield?

A4: Yes, microwave irradiation, particularly in phase transfer catalysis, has been reported to enhance the synthesis of this compound, leading to high conversion rates under mild conditions.[1][2][3]

Q5: What are some alternative oxidants to common, less effective ones?

A5: Improved results have been reported with elemental bromine in the presence of silica gel and zinc powder,[1][2] hydrogen peroxide with a copper catalyst,[3] and DMSO with a MoOCl3(DMSO)2 catalyst.[1][2]

Quantitative Data Summary

MethodStarting Material(s)Catalyst/Reagent(s)SolventTemperatureYieldReference(s)
Conventional Oxidation tert-butyl mercaptanCerium salts, permanganic acid, ferric chloride, etc.Various-Low[1][2]
Bromine Oxidation tert-butyl mercaptanElemental bromine, Silica gel, Zinc powder-Room Temp.-[1][2]
Copper-Catalyzed Oxidation tert-butyl mercaptanH₂O₂, CuCl or CuCl₂Acetone-20 to 70 °C90-96% selectivity, 98-100% conversion[3]
Phase Transfer Catalysis (PTC) t-butyl chloride, SulfurNaOH, PEG2400-MicrowaveHigh conversion[1][2]
DMSO Oxidation ThiolMoOCl₃(DMSO)₂DMSO-High[1][2]

Note: Specific yield percentages were not available for all methods in the provided search results.

Visualizations

Troubleshooting_Workflow start Start: Low Yield of This compound check_method Identify Synthesis Method: Oxidation of tert-butyl mercaptan? start->check_method steric_hindrance Primary Cause: Steric Hindrance check_method->steric_hindrance Yes optimize Optimize Reaction Conditions: Temperature, Catalyst, Solvent check_method->optimize No alt_methods Consider Alternative Methods steric_hindrance->alt_methods method_a Method A: Modified Bromine Oxidation alt_methods->method_a method_b Method B: Cu-Catalyzed H₂O₂ Oxidation alt_methods->method_b method_c Method C: Phase Transfer Catalysis (PTC) with Microwave alt_methods->method_c method_a->optimize method_b->optimize method_c->optimize end End: Improved Yield optimize->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaS Na⁺ S²⁻ PTC PEG2400 (Q⁺) NaS->PTC Anion Exchange NaOH NaOH tBuCl t-Bu-Cl product t-Bu-S-S-Bu-t tBuCl->product PTC->tBuCl Nucleophilic Attack

Caption: Simplified mechanism of Phase Transfer Catalysis for disulfide synthesis.

Synthesis_Decision_Tree start Select Synthesis Method start_material Available Starting Material? start->start_material mercaptan tert-butyl mercaptan start_material->mercaptan Mercaptan halide t-butyl halide start_material->halide Halide equipment Microwave Reactor Available? ptc Phase Transfer Catalysis (PTC) equipment->ptc Yes br2 Bromine Oxidation equipment->br2 No (Consider other halide methods) green_chem 'Green' Chemistry a Priority? cu_h2o2 Cu-Catalyzed H₂O₂ Oxidation green_chem->cu_h2o2 Yes green_chem->br2 No mercaptan->green_chem halide->equipment

References

Side reactions and byproducts in the oxidation of tert-butyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of tert-butyl mercaptan.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the oxidation of tert-butyl mercaptan?

The primary product of the controlled oxidation of tert-butyl mercaptan (t-BuSH) is di-tert-butyl disulfide ((t-Bu)₂S₂). This reaction is a common method for the synthesis of organic disulfides.

Q2: What are the common side reactions and byproducts observed during the oxidation of tert-butyl mercaptan?

Several side reactions can occur, leading to the formation of various byproducts. The most common include:

  • Overoxidation: Further oxidation of the desired this compound can lead to the formation of di-tert-butyl trisulfide ((t-Bu)₂S₃) and other polysulfides.

  • Decomposition: At elevated temperatures, tert-butyl mercaptan can decompose, producing isobutylene (B52900) and hydrogen sulfide. Upon burning, it can also produce toxic gases, including sulfur oxides.[1]

  • Formation of other sulfur compounds: Depending on the oxidant and reaction conditions, other sulfur-containing compounds may be formed. For instance, oxidation with hydrogen peroxide can potentially lead to the formation of sulfonic acid if the reaction is not well-controlled.[2]

Q3: What are some common oxidants used for the oxidation of tert-butyl mercaptan?

A variety of oxidants can be used, each with its own advantages and disadvantages. Common choices include:

  • Hydrogen Peroxide (H₂O₂): A clean oxidant where the main byproduct is water. It is often used with a catalyst.[3]

  • Elemental Bromine (Br₂): Can be used for oxidation at room temperature.[4]

  • Air/Oxygen: A cost-effective and environmentally friendly oxidant, typically used in catalytic systems like the Merox process.

  • Metal Salts: Ferric chloride and copper(II) chloride have been used as oxidants.[4][5]

  • Other Oxidants: Cerium salts, permanganic acid, and perborate (B1237305) have also been reported.[4][6]

Q4: What types of catalysts are effective for this reaction?

The choice of catalyst often depends on the oxidant. Some common catalysts include:

  • Copper Salts: Cuprous chloride (CuCl) and cupric chloride (CuCl₂) are effective catalysts, particularly with hydrogen peroxide.[3]

  • Metal Phthalocyanines: Cobalt and vanadium phthalocyanines are used in industrial processes like Merox for sweetening petroleum products.[7]

  • Phase Transfer Catalysts: Catalysts like PEG-400 can be used, especially in microwave-assisted synthesis.[3]

  • Metal Oxides: Manganese dioxide, ferric oxide, cobaltic oxide, and cupric oxide have shown oxidizing capabilities.[8]

Q5: What analytical methods are suitable for monitoring the reaction and identifying byproducts?

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating, identifying, and quantifying the volatile components of the reaction mixture, including tert-butyl mercaptan, this compound, and potential byproducts.[9][10] High-performance liquid chromatography (HPLC) can also be a suitable alternative.[10]

Q6: What are the key safety precautions to consider when working with tert-butyl mercaptan and its oxidation?

Tert-butyl mercaptan is a highly flammable liquid with a strong, repulsive odor.[11][12][13] Key safety precautions include:

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[11]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant gloves, and a lab coat.

  • Static Discharge: Take precautionary measures against static discharge.[11][12]

  • Handling: The substance is air-sensitive and should be handled under an inert atmosphere for certain applications. Upon decomposition, it can emit highly toxic fumes of sulfur oxides.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.- Increase the reaction time or temperature, but be cautious of byproduct formation at higher temperatures.
Suboptimal Catalyst Activity - Ensure the catalyst is fresh and has been stored correctly.- Consider increasing the catalyst loading, but be mindful of potential side reactions.
Inefficient Oxidant - Check the concentration and purity of the oxidant.- Consider a different oxidant if yields remain low with the current one.
Steric Hindrance The tertiary butyl group presents significant steric hindrance, which can lead to long reaction times and lower yields.[4][6] Consider optimizing reaction conditions (e.g., temperature, catalyst) to overcome this.
Loss of Volatile Reactant Tert-butyl mercaptan is volatile. Ensure the reaction is performed in a closed system or under reflux to prevent its loss.
Issue 2: High Levels of Di-tert-butyl Trisulfide and Other Polysulfides
Possible Cause Troubleshooting Step
Overoxidation - Reduce the amount of oxidant used. Stoichiometric control is crucial.- Decrease the reaction temperature to slow down the rate of overoxidation.
Prolonged Reaction Time - Monitor the reaction closely and stop it as soon as the desired product is formed in maximum yield.
Reaction with Elemental Sulfur If elemental sulfur is used as a reactant or is present as an impurity, it can lead to the formation of tri- and polysulfides.[5]
Issue 3: Presence of Isobutylene and Hydrogen Sulfide
Possible Cause Troubleshooting Step
Thermal Decomposition This indicates that the reaction temperature is too high, causing the decomposition of tert-butyl mercaptan. Reduce the reaction temperature.[1]
Issue 4: Inconsistent Reaction Results
Possible Cause Troubleshooting Step
Air Sensitivity Some reagents or intermediates may be sensitive to air. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Variable Reagent Quality Ensure the purity and consistency of starting materials, solvents, and catalysts from batch to batch.

Experimental Protocols

Protocol 1: Oxidation of tert-Butyl Mercaptan using Hydrogen Peroxide and Copper(I) Chloride

This protocol is adapted from a patented clean synthesis method.[3]

Materials:

  • tert-Butyl mercaptan (t-BuSH)

  • Copper(I) chloride (CuCl)

  • Acetone (B3395972)

  • 30% Hydrogen peroxide (H₂O₂)

  • Reaction vessel with stirring and temperature control

Procedure:

  • To a reaction vessel, add the catalyst, CuCl (0.0005 to 0.05 molar equivalents relative to t-BuSH), and acetone (1 to 9 times the volume of t-BuSH).

  • Add tert-butyl mercaptan to the mixture.

  • Under stirring, slowly add hydrogen peroxide (0.5 to 1 molar equivalents relative to t-BuSH). The H₂O₂ can be added as a mixture with acetone.

  • Control the reaction temperature between -20°C and 70°C. A typical temperature is 35 ± 5°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) until the conversion of tert-butyl mercaptan is greater than 98%.

  • Upon completion, stop the reaction.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the acetone by distillation to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Expected Outcome:

  • Conversion of tert-butyl mercaptan: 98-100%

  • Selectivity for this compound: 90-96%

Data Presentation

Table 1: Byproduct Formation under Different Conditions

ByproductFormation Favored BySuggested Mitigation
Di-tert-butyl trisulfideExcess oxidant, high temperature, prolonged reaction time.Use stoichiometric amounts of oxidant, lower reaction temperature, monitor reaction closely.
IsobutyleneHigh reaction temperatures leading to thermal decomposition.Maintain a lower reaction temperature.
Hydrogen SulfideHigh reaction temperatures leading to thermal decomposition.Maintain a lower reaction temperature.
Sulfonic AcidsStrong oxidizing conditions, especially with reagents like H₂O₂ if not controlled.Use milder oxidants or carefully control reaction conditions (temperature, stoichiometry).

Visualizations

Oxidation_Pathway tBM tert-Butyl Mercaptan Disulfide This compound (Desired Product) tBM->Disulfide Oxidation Decomp Decomposition Products (Isobutylene, H₂S) tBM->Decomp High Temperature Trisulfide Di-tert-butyl Trisulfide (Byproduct) Disulfide->Trisulfide Overoxidation

Caption: Main reaction pathways in the oxidation of tert-butyl mercaptan.

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC, GC-MS) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Check_Catalyst Check Catalyst Activity/Loading Complete->Check_Catalyst Increase_Time_Temp->Check_Completion Check_Oxidant Check Oxidant Concentration/Purity Check_Catalyst->Check_Oxidant Optimize Optimize Conditions Check_Oxidant->Optimize

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing Di-tert-butyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Di-tert-butyl disulfide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

A: Low yields in this compound synthesis are a common problem and can be attributed to several factors, including incomplete oxidation, steric hindrance of the tert-butyl groups, and suboptimal reaction conditions.[1][2]

Potential Causes and Solutions:

  • Incomplete Oxidation: The conversion of tert-butyl mercaptan to this compound requires an effective oxidizing agent. If the oxidant is weak or used in insufficient amounts, the reaction may not go to completion.

    • Solution: Consider using a more potent oxidizing agent such as hydrogen peroxide, bromine, or an iodine solution.[3] Ensure the stoichiometric ratio of the oxidant to the starting material is appropriate. A slight excess of the oxidant may be beneficial, but large excesses should be avoided to prevent side reactions.

  • Steric Hindrance: The bulky tert-butyl groups can sterically hinder the formation of the disulfide bond, leading to slower reaction rates and lower yields.[1][2]

    • Solution: Optimizing the reaction temperature and time can help overcome steric hindrance. Increasing the temperature can provide the necessary activation energy, but be cautious as it may also lead to the formation of byproducts. Prolonging the reaction time may also drive the reaction to completion. The use of a suitable catalyst can also be effective.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and catalyst play a crucial role in the reaction's success.

    • Solution: A systematic optimization of reaction conditions is recommended. Experiment with different solvents, as solvent polarity can influence the reaction rate. A range of temperatures, from -20°C to 70°C, has been reported for this synthesis, so finding the optimal temperature for your specific system is key.[4] The choice of catalyst, such as copper (I) or (II) chloride, can also significantly impact the yield.[4]

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my product. What are the likely side reactions, and how can I minimize them?

A: The primary side reactions in the synthesis of this compound involve the formation of polysulfides and the presence of unreacted starting material.

Potential Side Products and Mitigation Strategies:

  • Polysulfide Formation: The reaction of tert-butyl mercaptan with sulfur-containing reagents can sometimes lead to the formation of di-tert-butyl trisulfide or higher polysulfides.

    • Solution: Careful control of the stoichiometry of the reactants is crucial. Using a precise amount of the oxidizing agent can help minimize the formation of these byproducts.

  • Unreacted tert-butyl Mercaptan: Due to its volatility and strong odor, the presence of unreacted tert-butyl mercaptan is a common issue.

    • Solution: Ensure the reaction goes to completion by monitoring its progress using techniques like TLC or GC. After the reaction, a wash with a dilute sodium hydroxide (B78521) solution can effectively remove unreacted mercaptan by converting it to the water-soluble thiolate salt.[5]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product. What are the recommended purification methods?

A: Purification of this compound primarily involves removing unreacted starting materials, catalysts, and any side products.

Purification Techniques:

  • Aqueous Work-up: A standard work-up procedure involves washing the reaction mixture with water and a dilute base (e.g., 10% sodium hydroxide) to remove water-soluble impurities and unreacted tert-butyl mercaptan.[5]

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying this compound, especially for removing less volatile impurities.

  • Chromatography: For high-purity requirements, column chromatography on silica (B1680970) gel can be employed to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are tert-butyl mercaptan and tert-butyl halides (like tert-butyl chloride).[1][4] The oxidation of tert-butyl mercaptan is a widely used method.

Q2: What are the typical oxidizing agents used in the synthesis from tert-butyl mercaptan?

A2: A variety of oxidizing agents can be used, including hydrogen peroxide (H₂O₂), bromine (Br₂), and iodine (I₂).[3] The choice of oxidant can influence the reaction conditions and yield.

Q3: What catalysts are effective for this synthesis?

A3: Copper salts such as cuprous chloride (CuCl) and cupric chloride (CuCl₂) are commonly used as catalysts, particularly in reactions involving hydrogen peroxide as the oxidant.[4] Phase transfer catalysts like PEG-400 have also been employed in reactions starting from tert-butyl chloride.[4]

Q4: What is the optimal temperature range for the synthesis?

A4: The reaction temperature can vary significantly depending on the chosen synthetic route, solvent, and catalyst. Reported temperatures range from as low as -20°C to as high as 70°C.[4] It is essential to optimize the temperature for the specific experimental setup to maximize yield and minimize side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by checking for the disappearance of the starting material (e.g., the foul odor of tert-butyl mercaptan).

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting MaterialOxidant/ReagentCatalystSolventTemperature (°C)Reported Yield (%)Reference
tert-butyl mercaptanHydrogen PeroxideCuCl/CuCl₂Acetone (B3395972)-20 to 7090-96 (selectivity)[4]
tert-butyl chlorideSodium DisulfidePEG-400DMFMicrowave90[4]
tert-butyl mercaptanIodine (in KI solution)NoneEthanolNot specifiedNot specified[3]
di-t-butyl sulfideDimethyl sulfoxideZinc chloride/HClNone14985[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of tert-butyl Mercaptan with Hydrogen Peroxide

This protocol is based on a clean synthesis method using a copper catalyst.[4]

Materials:

  • tert-butyl mercaptan

  • Copper (I) chloride (CuCl) or Copper (II) chloride (CuCl₂)

  • Acetone

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • 10% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add tert-butyl mercaptan and the copper catalyst in acetone.

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrogen peroxide dropwise to the stirred mixture using a dropping funnel, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress (e.g., by TLC or until the odor of mercaptan is no longer prominent).

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with a 10% sodium hydroxide solution to remove any unreacted tert-butyl mercaptan.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Add tert-butyl mercaptan, catalyst, and acetone to flask cool 2. Cool mixture in ice bath start->cool add_h2o2 3. Add H2O2 dropwise cool->add_h2o2 stir 4. Stir at room temperature & Monitor add_h2o2->stir filter 5. Filter to remove catalyst stir->filter wash_naoh 6. Wash with 10% NaOH filter->wash_naoh wash_water 7. Wash with water wash_naoh->wash_water dry 8. Dry organic layer wash_water->dry concentrate 9. Concentrate under reduced pressure dry->concentrate distill 10. Purify by vacuum distillation concentrate->distill end Pure this compound distill->end

Caption: Experimental workflow for this compound synthesis.

reaction_pathway reactant 2 (CH3)3CSH (tert-butyl mercaptan) product (CH3)3CSSC(CH3)3 (this compound) reactant->product Oxidation oxidant + [O] (Oxidizing Agent, e.g., H2O2) oxidant->product byproduct + H2O product->byproduct forms catalyst Catalyst (e.g., CuCl) catalyst->product

Caption: Reaction pathway for the oxidation of tert-butyl mercaptan.

References

Preventing elemental sulfur precipitation during catalyst sulfiding with TBPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tert-Butyl Polysulfide (TBPS) for catalyst sulfiding.

Frequently Asked Questions (FAQs)

Q1: What is TBPS and why is it used for catalyst sulfiding?

A1: Tert-Butyl Polysulfide (TBPS) is a sulfiding agent used to activate hydrotreating catalysts.[1][2][3] It transforms the metal oxides on the catalyst into their active metal sulfide (B99878) form, which is essential for processes like hydrodesulfurization (HDS) and hydrodenitrification (HDN).[4] TBPS is often chosen over other agents like Dimethyl Disulfide (DMDS) due to its lower decomposition temperature, higher flash point (making it non-flammable), and lower odor.[5][6][7] Its decomposition byproducts, isobutane (B21531) and isobutene, are less likely to dilute the hydrogen recycle gas compared to the methane (B114726) produced from DMDS.[1][5]

Q2: What is the primary cause of elemental sulfur precipitation when using TBPS?

A2: Elemental sulfur precipitation during catalyst sulfiding with TBPS can occur when TBPS decomposes at intermediate temperatures without sufficient hydrogen available.[5] This risk is particularly high at temperatures below 500°F (260°C).[1] The formation of elemental sulfur can lead to pressure drop issues within the reactor.[8]

Q3: At what temperature does TBPS start to decompose?

A3: In the presence of hydrotreating catalysts (like NiMo or CoMo), TBPS begins to decompose at temperatures as low as 320°F (160°C).[5][9] Full decomposition to hydrogen sulfide (H2S) and isobutane occurs at higher temperatures.[10]

Q4: Can TBPS be used for gas-phase sulfiding?

A4: It is generally not recommended to use TBPS for gas-phase sulfiding.[1][8] This is to avoid the formation of solid deposits in the preheating section and on the catalyst.[1]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Increased Pressure Drop Across Reactor Elemental sulfur precipitation.[5][8]- Ensure adequate hydrogen flow: Maintain the maximum possible hydrogen flow rate throughout the sulfiding process.[5] - Verify injection temperature: Do not start TBPS injection until the reactor inlet temperature is between 400-420°F (205-220°C).[1][5] - Optimize injection location: Inject TBPS as close as possible to the reactor inlet to minimize residence time in heated lines.[1][5] Avoid injection upstream of a furnace.[5]
Formation of "carsul" (a solid compound from the reaction of olefins and sulfur).[8]- Use appropriate feedstock for wetting: The oil used for catalyst wetting and sulfiding should be a straight-run hydrocarbon to avoid olefins.[3][11]
Low H2S Concentration in Recycle Gas ("No Breakthrough") Incomplete decomposition of TBPS.[5]- Check reactor temperature: Ensure the low-temperature sulfiding hold is within the recommended range of 400-420°F (205-220°C).[1][9] - Verify TBPS injection: Confirm that the TBPS injection pump is functioning correctly and the injection rate is as per the plan.
Issues with H2S measurement.- Calibrate H2S analyzer: Ensure the online H2S analyzer is calibrated and functioning correctly. Cross-verify with alternative methods if necessary.[10]
Rapid Temperature Increase (Exotherm) High TBPS injection rate.[3]- Reduce TBPS injection rate: Immediately decrease the rate of TBPS injection.[3] - Use quench gas: Utilize quench gas between catalyst beds to control the temperature.[3]
Insufficient heat sink (low liquid flow).- Maintain adequate liquid flow: Ensure a sufficient flow of the wetting oil to act as a heat carrier and absorb the heat of reaction.[3]

Data Presentation

Table 1: Comparison of Sulfiding Agents

PropertyTBPS (Tertiary-Butyl Polysulfide)DMDS (Dimethyl Disulfide)
Sulfur Content (% wt) 54[5][8]68[5][8]
Decomposition Temperature ~320°F (160°C)[5][9]~392°F (200°C)[5]
Flash Point 217°F (103°C)[9]59°F (15°C)[9]
Primary Decomposition Products H₂S, Isobutane, Isobutene[5]H₂S, Methane[5]
Classification Non-flammable liquid[5]Flammable liquid

Table 2: Typical Operating Parameters for TBPS Sulfiding

ParameterRecommended Value
TBPS Injection Start Temperature 400 - 420°F (205 - 220°C)[1][5]
Low-Temperature Sulfiding Hold 400 - 420°F (205 - 220°C)[1]
High-Temperature Sulfiding Hold 620 - 670°F (327 - 354°C)[1][2]
H₂S Concentration for Breakthrough > 5000 ppm[1][2]
Target H₂S Concentration (to manage exotherm) < 1.5 wt%[5]
Minimum Hydrogen Purity in Recycle Gas ~70%[3]

Experimental Protocols

Protocol 1: Catalyst Sulfiding with TBPS (Liquid Phase)

  • Catalyst Drying and Wetting:

    • Dry the catalyst bed by circulating hydrogen at a temperature of 250-300°F (121-149°C) to remove moisture.

    • Introduce a straight-run hydrocarbon feed (e.g., gas oil) to wet the catalyst.[3][11] The wetting procedure should continue for 4-6 hours to ensure complete saturation of the catalyst pores.[3]

  • Pressurization and Heating:

    • Pressurize the system with hydrogen to the target operating pressure.

    • Increase the reactor temperature at a controlled rate (e.g., 50°F/hr or 28°C/hr) to the initial sulfiding temperature of 400°F (205°C).[5]

  • TBPS Injection and Low-Temperature Hold:

    • Once the reactor inlet temperature reaches 400°F (205°C), begin injecting TBPS at a controlled rate.[1]

    • Maintain the reactor temperature between 400-420°F (205-220°C).[1]

    • Continuously monitor the H₂S concentration in the recycle gas.[3] This first temperature hold is maintained until H₂S breakthrough is confirmed (H₂S concentration > 5000 ppm).[1][2]

  • High-Temperature Hold:

    • After H₂S breakthrough, increase the reactor temperature to the final sulfiding temperature, typically between 620-670°F (327-354°C).[1][2]

    • Hold at this temperature for a minimum of 4 hours to ensure complete sulfiding of the catalyst.[1][2]

  • Completion and Post-Treatment:

    • Sulfiding is considered complete when the H₂S concentration in the recycle gas stabilizes and there is no further uptake of sulfur.

    • Stop the TBPS injection.

    • The unit is now ready for the introduction of the actual feedstock.

Visualizations

TBPS_Sulfiding_Workflow cluster_prep Catalyst Preparation cluster_sulfiding Sulfiding Stages drying Catalyst Drying (250-300°F) wetting Catalyst Wetting (Straight-Run Oil) drying->wetting heating Heat to 400°F wetting->heating injection Start TBPS Injection heating->injection low_temp_hold Low Temp Hold (400-420°F) injection->low_temp_hold h2s_breakthrough H2S Breakthrough? low_temp_hold->h2s_breakthrough h2s_breakthrough->low_temp_hold No high_temp_hold High Temp Hold (620-670°F) h2s_breakthrough->high_temp_hold Yes completion Sulfiding Complete high_temp_hold->completion

Caption: Workflow for catalyst sulfiding using TBPS.

Sulfur_Precipitation_Logic tbps TBPS Decomposition temp Intermediate Temperature (<500°F) tbps->temp sufficient_h2 Sufficient H₂ tbps->sufficient_h2 h2 Insufficient H₂ temp->h2 elemental_s Elemental Sulfur Precipitation h2->elemental_s h2s_formation H₂S Formation sufficient_h2->h2s_formation

Caption: Logic for elemental sulfur formation from TBPS.

References

Technical Support Center: Di-tert-butyl disulfide (DTBDS) in ALD Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Di-tert-butyl disulfide (DTBDS) in Atomic Layer Deposition (ALD) processes.

Troubleshooting Guide

This guide addresses common issues encountered during ALD experiments with DTBDS, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Film Growth

  • Question: I am not observing the expected film growth or the growth per cycle (GPC) is significantly lower than anticipated. What could be the cause?

  • Answer: Low or no film growth can stem from several factors related to the DTBDS precursor and process parameters.

    • Insufficient DTBDS Vapor Pressure: DTBDS is a liquid precursor, and its vapor pressure is highly dependent on temperature. If the bubbler or precursor vessel temperature is too low, the amount of DTBDS vapor delivered to the chamber will be insufficient for surface saturation.

    • Inadequate Pulse Time: The DTBDS pulse time may be too short to allow for complete reaction with the surface. This is especially true for high-aspect-ratio structures.

    • Incorrect ALD Temperature Window: The deposition must occur within the specific ALD temperature window for the chosen metal precursor and DTBDS. Outside this window, precursor decomposition or desorption can lead to reduced growth.

    • Nucleation Delay: On certain substrates, there can be an initial period with a very low growth rate, known as a nucleation delay.[1][2][3] This is more common on inert surfaces.

    Troubleshooting Steps:

    • Verify and Optimize Precursor Temperature: Ensure the DTBDS bubbler is heated to the recommended temperature to achieve adequate vapor pressure. If a recommended temperature is not available, consider a starting point of 60-80°C and optimize from there.

    • Perform a Pulse Saturation Study: Systematically increase the DTBDS pulse time while keeping all other parameters constant and measure the resulting film thickness or GPC. The GPC should increase and then plateau, indicating the saturation point.[4][5]

    • Confirm the ALD Temperature Window: Conduct a series of depositions at different substrate temperatures to identify the range where a stable GPC is achieved.[5][6]

    • Address Nucleation Issues: For substrates prone to nucleation delay, consider a surface pretreatment. For example, an O₂ plasma clean or the deposition of a thin seed layer can provide more reactive sites for the initial ALD cycles.[1][7]

Issue 2: Poor Film Quality or Non-Uniformity

  • Question: My deposited films show poor uniformity across the substrate or exhibit undesirable properties such as high impurity content. What are the likely causes and solutions?

  • Answer: Poor film quality is often linked to incomplete reactions, precursor decomposition, or contamination.

    • Incomplete Purging: If the purge time after the DTBDS pulse is too short, residual precursor can remain in the chamber and react with the incoming metal precursor, leading to Chemical Vapor Deposition (CVD)-like growth and non-uniformity.[8]

    • Carbon Contamination: As an organosulfur precursor, DTBDS can be a source of carbon impurities in the film, which can affect its electrical and optical properties.[9][10][11] This is more likely to occur if the plasma power is not optimized or if the temperature is outside the ALD window.

    • Precursor Decomposition: If the DTBDS bubbler temperature or the substrate temperature is too high, the precursor may decompose, leading to uncontrolled deposition and incorporation of carbon-containing fragments into the film.

    Troubleshooting Steps:

    • Optimize Purge Times: Similar to the pulse saturation study, perform a purge saturation study by systematically increasing the purge time after the DTBDS pulse until the GPC stabilizes.

    • Optimize Plasma Parameters (for PEALD): In Plasma-Enhanced ALD, the plasma power and exposure time are critical. Insufficient plasma power may not effectively activate the surface or remove ligands, while excessive power can cause sputtering or damage to the growing film. A systematic study of plasma power versus film properties (e.g., composition, density) is recommended.

    • Analyze Film Composition: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of your films and identify any contaminants.[10]

    • Verify Precursor Thermal Stability: Ensure that the precursor delivery temperature is below the decomposition temperature of DTBDS.

Below is a troubleshooting workflow to diagnose and resolve common issues when using DTBDS in ALD processes.

G start Start Troubleshooting issue Identify Primary Issue start->issue low_growth Low/No Growth issue->low_growth Low GPC poor_quality Poor Film Quality/ Non-Uniformity issue->poor_quality Non-uniformity/ Impurities check_temp Check DTBDS Bubbler Temperature low_growth->check_temp check_pulse Check DTBDS Pulse Time low_growth->check_pulse check_window Verify ALD Temperature Window low_growth->check_window check_nucleation Investigate Nucleation Delay low_growth->check_nucleation check_purge Check Purge Times poor_quality->check_purge check_plasma Check Plasma Parameters (PEALD) poor_quality->check_plasma check_contamination Analyze for Contamination (e.g., Carbon) poor_quality->check_contamination solution_temp Increase Bubbler Temp. check_temp->solution_temp solution_pulse Perform Pulse Saturation Study check_pulse->solution_pulse solution_window Adjust Substrate Temperature check_window->solution_window solution_nucleation Substrate Pre-treatment/ Seed Layer check_nucleation->solution_nucleation solution_purge Perform Purge Saturation Study check_purge->solution_purge solution_plasma Optimize Plasma Power and Time check_plasma->solution_plasma solution_contamination Optimize Process to Minimize Impurities check_contamination->solution_contamination end Process Optimized solution_temp->end solution_pulse->end solution_window->end solution_nucleation->end solution_purge->end solution_plasma->end solution_contamination->end G cluster_0 Preparation cluster_1 PEALD Cycle (repeated 'n' times) cluster_2 Post-Deposition sub_prep Substrate Cleaning (e.g., Piranha, O2 Plasma) sys_setup System Setup (Heat Precursors & Substrate) sub_prep->sys_setup pulse_metal 1. Metal Precursor Pulse sys_setup->pulse_metal purge1 2. Purge pulse_metal->purge1 cooldown Cooldown under Inert Gas plasma 3. H2 Plasma purge1->plasma purge2 4. Purge plasma->purge2 pulse_dtbds 5. DTBDS Pulse purge2->pulse_dtbds purge3 6. Purge pulse_dtbds->purge3 characterization Film Characterization cooldown->characterization

References

Troubleshooting disulfide bond cleavage in mass spectrometry sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for disulfide bond analysis in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete disulfide bond reduction?

A1: Incomplete reduction of disulfide bonds is a common issue that can significantly impact mass spectrometry results. The primary causes include:

  • Insufficient Reducing Agent Concentration: The concentration of the reducing agent (e.g., DTT or TCEP) may be too low to reduce all disulfide bonds in the sample, especially in protein-dense samples.[1][2]

  • Suboptimal Reaction Conditions: Factors such as temperature, pH, and incubation time can affect the efficiency of the reducing agent. For instance, DTT is most effective at a pH between 7 and 9.[2]

  • Degraded Reducing Agent: Reducing agents like DTT are prone to oxidation and should be prepared fresh. TCEP is more stable and resistant to air oxidation.[3]

  • Protein Conformation: Some disulfide bonds may be buried within the protein's three-dimensional structure, making them inaccessible to the reducing agent. Proper denaturation is crucial to expose these bonds.

Q2: My mass spectrometry data shows evidence of disulfide bond scrambling. What causes this and how can I prevent it?

A2: Disulfide bond scrambling refers to the artificial formation of non-native disulfide bonds during sample preparation.[4][5] This is a significant issue as it can lead to incorrect structural elucidation.

Causes:

  • Presence of Free Thiols: Scrambling is often initiated by free cysteine residues reacting with existing disulfide bonds, particularly at neutral to alkaline pH (7.5-8.5).[4][5]

  • Incomplete Alkylation: If free thiols are not completely capped after reduction, they can re-form disulfide bonds, potentially with incorrect partners.

  • Suboptimal pH: Alkaline pH conditions promote the formation of thiolate anions, which are more reactive and can initiate disulfide exchange.[6][7]

Prevention Strategies:

  • Alkylate Free Thiols: Immediately after sample collection, block any native free thiols with an alkylating agent like N-ethylmaleimide (NEM) before proceeding with reduction and alkylation of all cysteines.[8][9]

  • Control pH: Maintain a slightly acidic pH (around 6.5 or lower) during sample handling and digestion to keep free thiols protonated and less reactive.[6][7] For certain enzymes like pepsin, digestion at a highly acidic pH (<2) can completely prevent scrambling.[4][10]

  • Ensure Complete Reduction and Alkylation: Follow optimized protocols to ensure all disulfide bonds are cleaved and all resulting thiols are capped.

Q3: I'm observing unexpected mass shifts on amino acids other than cysteine. What could be the cause?

A3: Unexpected mass shifts, particularly on lysine (B10760008) residues, are often due to off-target reactions with alkylating agents like iodoacetamide (B48618) (IAA).[1]

Common Causes:

  • Reactive Nature of Alkylating Agents: Iodoacetamide is not entirely specific to cysteine and can react with other nucleophilic amino acid side chains, such as lysine, histidine, aspartic acid, and glutamic acid, as well as the N-terminus of peptides.[1][11]

  • High pH: Off-target reactions are more likely to occur at alkaline pH.[1][6]

  • Excess Alkylating Agent: Using a higher than necessary concentration of the alkylating agent increases the likelihood of side reactions.[1]

Troubleshooting:

  • Optimize Alkylating Agent Concentration: Use the lowest effective concentration of IAA that ensures complete cysteine alkylation.[1]

  • Control pH: Maintain the pH of the reaction buffer between 8.0 and 8.5.[1]

  • Quench the Reaction: After the alkylation step, add a thiol-containing reagent like DTT to consume any excess iodoacetamide.

  • Consider Alternative Reagents: If off-target modifications persist, consider using a less reactive alkylating agent like chloroacetamide or acrylamide.[1]

Q4: What are the advantages of using TCEP over DTT for disulfide bond reduction?

A4: Tris(2-carboxyethyl)phosphine (TCEP) offers several advantages over the more traditional dithiothreitol (B142953) (DTT) for mass spectrometry sample preparation.[3]

  • Stability and Odor: TCEP is an odorless solid that is more resistant to air oxidation, making it easier to handle and leading to more reproducible results.[3][12]

  • Irreversible Reduction: The reaction of TCEP with disulfide bonds is irreversible, which helps to ensure complete reduction.[3]

  • Wide pH Range: TCEP is effective over a broad pH range (pH 2 to 11), offering more flexibility in buffer selection compared to DTT, which works optimally at a pH greater than 7.[2][3]

  • No Thiol Group: TCEP does not contain a thiol group, eliminating the need to remove it before the alkylation step, which streamlines the workflow.[3][12]

  • Compatibility with IMAC: TCEP does not interfere with Immobilized Metal Affinity Chromatography (IMAC), making it suitable for workflows involving the purification of histidine-tagged proteins.[3]

Troubleshooting Guides

Issue 1: Incomplete Reduction of Disulfide Bonds
Symptom Possible Cause Recommended Solution
Peptides corresponding to disulfide-linked regions are absent or have low intensity in the mass spectrum.Insufficient reducing agent (DTT or TCEP).Increase the concentration of the reducing agent. A typical starting point is 5-10 mM DTT or TCEP.[2]
Suboptimal reaction conditions (pH, temperature, time).For DTT, ensure the pH is between 7 and 9. Incubate at 37°C or 56°C for 30-60 minutes. TCEP is effective over a wider pH range.[2]
Inaccessible disulfide bonds due to protein folding.Ensure complete protein denaturation using agents like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride before reduction.
Degraded reducing agent.Prepare fresh solutions of DTT immediately before use. TCEP is more stable but should also be handled according to the manufacturer's recommendations.[1]
Issue 2: Incomplete Alkylation of Cysteines
Symptom Possible Cause Recommended Solution
Disulfide-linked peptides are still observed after reduction and alkylation.Insufficient alkylating agent (e.g., Iodoacetamide - IAA).Use an adequate concentration of IAA. A common concentration is 10-50 mM.[2] Ensure the IAA solution is freshly prepared as it is light-sensitive.[1]
Suboptimal reaction conditions.Perform alkylation at room temperature for 30 minutes in the dark.[1]
Quenching of the alkylating agent by the reducing agent.If using DTT, ensure the concentration of IAA is in sufficient excess. Alternatively, TCEP does not contain thiols and will not react with IAA.[12]
Issue 3: Disulfide Scrambling
Symptom Possible Cause Recommended Solution
Identification of non-native disulfide-linked peptides.Presence of free thiols and alkaline pH.Block native free thiols with NEM before reduction. Maintain a slightly acidic pH (e.g., 6.5) during sample handling to minimize thiolate anion formation.[6][7]
Incomplete alkylation allowing re-oxidation.Ensure complete alkylation of all cysteine residues after reduction by following optimized protocols.
High temperature during sample preparation.Prepare samples at room temperature and perform enzymatic digestions at 37°C. Avoid unnecessarily high temperatures.[4]

Experimental Protocols

Protocol 1: Standard Reduction and Alkylation for In-Solution Digestion
  • Denaturation and Reduction:

    • Resuspend the protein sample in a buffer containing a denaturant (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM.[2]

    • Incubate the sample at 56°C for 30-60 minutes (for DTT) or at 37°C for 30-60 minutes (for TCEP).[1][3]

  • Cooling:

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh solution of Iodoacetamide (IAA).

    • Add IAA to the sample to a final concentration of 10-50 mM.[2]

    • Incubate for 30 minutes at room temperature in the dark.[1]

  • Quenching (Recommended):

    • To stop the alkylation reaction, add DTT to a final concentration of 10 mM and incubate for 15 minutes at room temperature in the dark.[1]

  • Sample Preparation for Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the concentration of the denaturant (e.g., urea to < 2 M) to ensure optimal enzyme activity.[3][6]

  • Enzymatic Digestion:

    • Add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 to 1:100).

    • Incubate overnight at 37°C.

  • Acidification:

    • Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid) to a final concentration of 0.1-1%, bringing the pH to < 3.[2]

Data Summary Tables

Table 1: Common Reducing Agents for Disulfide Bond Cleavage
Reducing Agent Typical Concentration Optimal pH Incubation Conditions Key Advantages Considerations
Dithiothreitol (DTT)5 - 10 mM[2]7 - 9[2]30-60 min at 56°C[1]Widely used and effective.Prone to oxidation, has an odor, less effective at acidic pH.[3]
Tris(2-carboxyethyl)phosphine (TCEP)5 - 10 mM[2]2 - 11[2]30-60 min at 37°C[3]Stable, odorless, effective over a wide pH range, does not contain thiols.[3][12]Can be more expensive than DTT.
Table 2: Common Alkylating Agents for Cysteine Modification
Alkylating Agent Typical Concentration Optimal pH Reaction Conditions Potential Side Reactions
Iodoacetamide (IAA/IAM)10 - 50 mM[2]~8.3[6]30 min at room temperature in the dark[1]Can modify lysine, histidine, and other nucleophilic residues, especially at higher pH and concentrations.[1]
Chloroacetamide (CAA)Varies~8.3Similar to IAALess reactive than IAA, leading to fewer off-target modifications but may require longer reaction times or higher temperatures.[1]
AcrylamideVaries~8.3Similar to IAACan also modify other residues but is generally considered more specific to cysteine than IAA.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis ProteinSample Protein Sample Denaturation Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction Reduction (DTT or TCEP) Denaturation->Reduction Alkylation Alkylation (Iodoacetamide) Reduction->Alkylation Quenching Quenching (Excess DTT) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Data Analysis LC_MS->DataAnalysis

Caption: Standard workflow for protein sample preparation for mass spectrometry analysis of disulfide bonds.

troubleshooting_logic Start Incomplete Disulfide Cleavage Suspected CheckReduction Check Reduction Step Start->CheckReduction CheckAlkylation Check Alkylation Step CheckReduction->CheckAlkylation Complete Sol_Reduction Optimize Reductant Conc., Temp, pH, & Denaturation CheckReduction->Sol_Reduction Incomplete? CheckScrambling Check for Scrambling CheckAlkylation->CheckScrambling Complete Sol_Alkylation Optimize Alkylating Agent Conc., Ensure Fresh Reagents CheckAlkylation->Sol_Alkylation Incomplete? Sol_Scrambling Control pH (acidic), Block Free Thiols Early CheckScrambling->Sol_Scrambling Present? Success Successful Cleavage CheckScrambling->Success Absent Sol_Reduction->CheckAlkylation Sol_Alkylation->CheckScrambling Sol_Scrambling->Success

Caption: Troubleshooting decision tree for disulfide bond cleavage issues in mass spectrometry sample preparation.

References

Di-tert-butyl disulfide stability and degradation pathways under storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for di-tert-butyl disulfide (DTBDS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of DTBDS. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is below +30°C.[2] It is crucial to keep DTBDS away from heat sources, sparks, and open flames as it is a combustible liquid.[1][3]

Q2: I've noticed a slight discoloration of my DTBDS sample over time. Is it still usable?

A2: Discoloration, such as a slight yellowing, may indicate the onset of degradation, potentially due to oxidation or exposure to light. While minor discoloration might not significantly impact all applications, it is recommended to re-test the purity of the material before use, especially for sensitive experiments. Gas chromatography (GC) is a suitable method for assessing purity.[3] For applications requiring high purity, using a fresh, colorless sample is advisable.

Q3: My experiment requires dissolving DTBDS. What are suitable solvents?

A3: this compound is soluble in organic solvents such as chloroform (B151607) and sparingly soluble in ethanol.[1] It is not readily soluble in water. The choice of solvent should be compatible with your experimental setup and downstream applications.

Q4: What are the primary degradation pathways for DTBDS that I should be aware of during storage and handling?

A4: The main degradation pathways for this compound are:

  • Oxidation: Exposure to air or oxidizing agents can lead to the formation of this compound-polyoxide derivatives, such as thiosulfinates.[4]

  • Thermal Decomposition: At elevated temperatures, DTBDS can decompose. While a specific decomposition temperature is not consistently reported, one source suggests it starts at 650K (377°C).[5] A related compound, di-tert-butyl polysulfide, undergoes thermal decomposition at 144°C.[6] Decomposition products can include hydrogen sulfide (B99878) and isobutene.[7]

  • Photodegradation: Exposure to UV light can cause cleavage of the sulfur-sulfur bond, leading to the formation of tert-butylthiyl radicals. These radicals can then participate in subsequent reactions.

Q5: Are there any known incompatibilities for DTBDS?

A5: Yes, this compound can react violently with strong oxidizing agents, strong bases, and strong reducing agents. It is essential to avoid contact with these substances.

Q6: I suspect my DTBDS has degraded. How can I confirm this and identify the degradation products?

A6: To confirm degradation and identify the products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is a powerful technique for separating and identifying the parent compound from its degradation products.[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable method for analyzing volatile degradation products.

Q7: How should I dispose of waste DTBDS and its contaminated containers?

A7: Waste this compound must be disposed of in accordance with national and local regulations. It should not be mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself.

Quantitative Data Summary

The following tables summarize the known physical and stability properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 110-06-5[1]
Molecular Formula C₈H₁₈S₂[1]
Molecular Weight 178.36 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 200-201 °C[1]
Melting Point -5 °C[1]
Density 0.923 g/mL at 25 °C[1]
Flash Point 62 °C (144 °F)[1]
Vapor Pressure 51.7 mmHg at 37.7 °C[1]

Table 2: Summary of Stability Information for this compound

Stress FactorObserved EffectPotential Degradation ProductsComments
Elevated Temperature DecompositionIsobutene, tert-butyl thiol, Hydrogen sulfideThe decomposition of the related di-tert-butyl sulfide is a concerted unimolecular reaction.[11] A decomposition temperature of 650K (377°C) has been reported for DTBDS.[5]
Light (UV) S-S bond cleavagetert-Butylthiyl radicalsPhotolysis is a common degradation pathway for aliphatic disulfides.
Oxidation Formation of oxidized sulfur speciesThis compound-polyoxides (e.g., thiosulfinates)Can be initiated by atmospheric oxygen or oxidizing agents.[4]
Hydrolysis (Acidic/Basic) Generally stableNot well-documented for DTBDSDisulfides are generally resistant to hydrolysis under neutral conditions.
Incompatible Substances Violent reactionsVariousAvoid strong oxidizing agents, strong bases, and strong reducing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on DTBDS to identify potential degradation products and establish stability-indicating analytical methods.[8][9][10]

1. Materials:

  • This compound (DTBDS)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

2. Sample Preparation:

  • Prepare a stock solution of DTBDS in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the DTBDS stock solution and 0.1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the DTBDS stock solution and 0.1 N NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the DTBDS stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of DTBDS in an oven at 80°C for 48 hours. Also, place a solution of DTBDS in a sealed vial at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of DTBDS to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions.

4. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples and an unstressed control sample by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for DTBDS

1. Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometric (MS) detector.

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at a suitable wavelength (e.g., 210 nm) or MS in full scan mode.

  • Injection Volume: 10 µL

3. Method Validation:

  • The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation products are well-resolved from the parent DTBDS peak and from each other.

  • Further validation should be performed according to ICH guidelines for linearity, accuracy, precision, and robustness.

Visualizations

DegradationPathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation DTBDS This compound Thiosulfinate Di-tert-butyl thiosulfinate DTBDS->Thiosulfinate [O] Isobutene Isobutene DTBDS->Isobutene Heat tertButylThiol tert-Butyl Thiol DTBDS->tertButylThiol Heat ThiylRadical 2 x tert-Butylthiyl Radical (t-BuS•) DTBDS->ThiylRadical UV Light (hν) Polyoxides Higher Polyoxides Thiosulfinate->Polyoxides Further [O] H2S Hydrogen Sulfide tertButylThiol->H2S Further decomposition

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow start Start: Pure DTBDS Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress analysis Stability-Indicating HPLC/GC-MS Analysis stress->analysis data Data Interpretation: Identify Degradants & Pathways analysis->data end End: Stability Profile Established data->end

Caption: Workflow for a forced degradation study of DTBDS.

References

Technical Support Center: High-Purity Di-tert-butyl Disulfide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Di-tert-butyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in this compound often originate from its synthesis. The primary synthesis route involves the oxidation of tert-butyl mercaptan.[1][2] Consequently, potential impurities include:

  • Unreacted tert-butyl mercaptan: Due to incomplete oxidation.

  • Di-tert-butyl sulfide: A potential byproduct of the synthesis reaction.

  • Higher polysulfides (e.g., Di-tert-butyl trisulfide): Can form under certain reaction conditions.

  • Oxidation byproducts: Depending on the oxidant used, various side products may be generated.[2]

  • Residual solvents: From the reaction and workup steps.

Q2: What are the primary methods for purifying this compound?

A2: The most effective methods for purifying this compound to high purity are fractional distillation and preparative high-performance liquid chromatography (HPLC).

  • Fractional Distillation: This is a suitable method for separating this compound from impurities with different boiling points.[3] It is particularly effective for removing lower-boiling impurities like unreacted tert-butyl mercaptan and higher-boiling impurities.

  • Preparative HPLC: This technique offers high-resolution separation and is ideal for achieving very high purity levels, especially when dealing with impurities that have boiling points close to that of this compound.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities.[6][7]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Provides accurate quantitative analysis of the purity of the compound.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, particularly for non-volatile impurities.

Purification Protocols

Fractional Distillation Protocol

This protocol outlines the general steps for purifying this compound using fractional distillation.

Objective: To separate this compound from volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle

  • Stirring bar or boiling chips

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stirring bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow for a slow and steady rise of the vapor, ensuring proper equilibration between the liquid and vapor phases on the column packing.[3]

  • Fraction Collection: Monitor the temperature at the distillation head. The temperature should hold steady during the distillation of a pure component.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • Once the temperature stabilizes at the boiling point of this compound (approximately 200-201 °C at atmospheric pressure), switch to a clean receiving flask to collect the main fraction.

    • A subsequent drop in temperature may indicate that the main component has distilled, and higher-boiling impurities remain in the flask.

  • Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential hazards.

  • Analysis: Analyze the collected fractions for purity using GC-MS or GC-FID.

Preparative HPLC Protocol

This protocol provides a general guideline for purifying this compound using preparative HPLC.

Objective: To achieve high-purity this compound by separating it from closely related impurities.

Materials:

  • Crude this compound

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative HPLC column (e.g., C18 reversed-phase)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Sample vials

  • Collection tubes or fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities. This will involve selecting the appropriate column, mobile phase, and gradient.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fraction corresponding to the this compound peak. A fraction collector can be programmed to automate this process.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

  • Purity Analysis: Analyze the purified product using analytical HPLC or GC-MS to confirm its purity.

Data Presentation

Table 1: Physical Properties and Potential Impurities of this compound

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Potential Source
This compound 178.36200-201Product
tert-Butyl mercaptan90.1962-65Unreacted starting material
Di-tert-butyl sulfide146.31149-151Synthesis byproduct
Di-tert-butyl trisulfide210.42~230 (decomposes)Synthesis byproduct

Table 2: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Fractional Distillation - Scalable- Cost-effective for large quantities- Good for separating components with significantly different boiling points- Less effective for azeotropes or impurities with close boiling points- Potential for thermal degradation of the product- Bulk purification- Removal of low and high boiling point impurities
Preparative HPLC - High resolution and purity- Suitable for separating complex mixtures- Amenable to automation- Limited sample loading capacity- Higher cost due to solvent consumption and equipment- More time-consuming for large quantities- Final polishing step to achieve >99.5% purity- Separation of isomers or impurities with very similar properties

Troubleshooting Guides

Troubleshooting Fractional Distillation

ProblemProbable Cause(s)Suggested Solution(s)
Poor Separation (Broad boiling point range) - Heating too rapidly.- Inefficient fractionating column.- Poor insulation of the column.- Reduce the heating rate to allow for proper equilibration.- Use a longer or more efficient fractionating column (e.g., packed column).- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[3]
Bumping or Uneven Boiling - Absence of boiling chips or inadequate stirring.- Add fresh boiling chips or use a magnetic stirrer.
No Distillate Collection - Thermometer bulb placed too high.- Condenser water is too cold, causing solidification.- Leak in the system.- Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.- Adjust the flow rate or temperature of the cooling water.- Check all joints and connections for leaks.
Product Decomposition - Overheating.- Presence of catalytic impurities.- Use vacuum distillation to lower the boiling point.- Ensure the starting material is free from strong acids or bases that could catalyze decomposition.

Troubleshooting Preparative HPLC

ProblemProbable Cause(s)Suggested Solution(s)
Poor Peak Resolution - Inappropriate mobile phase composition.- Column overloading.- Column deterioration.- Optimize the mobile phase gradient and composition.- Reduce the injection volume or sample concentration.- Replace the column or use a guard column.
Peak Tailing - Active sites on the column packing.- Sample solvent incompatible with the mobile phase.- Use a mobile phase additive (e.g., a small amount of acid or base) to suppress ionization.- Dissolve the sample in the mobile phase.
High Backpressure - Clogged frit or column.- Particulate matter in the sample or mobile phase.- Back-flush the column (if recommended by the manufacturer).- Filter all samples and mobile phases through a 0.45 µm filter.
Low Recovery - Adsorption of the compound onto the column.- Sample precipitation on the column.- Modify the mobile phase to reduce interactions (e.g., change pH or solvent strength).- Ensure the sample is fully dissolved in the injection solvent.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Initial Purification GC_MS GC-MS Analysis Distillation->GC_MS Purity Check Pure_Product High-Purity this compound (>99.5%) Distillation->Pure_Product If sufficient purity is achieved Prep_HPLC Preparative HPLC GC_FID GC-FID Analysis Prep_HPLC->GC_FID Final Purity Confirmation GC_MS->Prep_HPLC If further purification is needed GC_FID->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_distillation Distillation Troubleshooting cluster_hplc HPLC Troubleshooting Start Problem Encountered During Purification Identify_Technique Identify Purification Technique Start->Identify_Technique Distillation_Issue Fractional Distillation Issue? Identify_Technique->Distillation_Issue Distillation HPLC_Issue Preparative HPLC Issue? Identify_Technique->HPLC_Issue HPLC D_Poor_Sep Poor Separation Distillation_Issue->D_Poor_Sep Symptom D_Bumping Bumping Distillation_Issue->D_Bumping Symptom D_No_Distillate No Distillate Distillation_Issue->D_No_Distillate Symptom H_Poor_Res Poor Resolution HPLC_Issue->H_Poor_Res Symptom H_Tailing Peak Tailing HPLC_Issue->H_Tailing Symptom H_Pressure High Backpressure HPLC_Issue->H_Pressure Symptom Solution Implement Corrective Action D_Poor_Sep->Solution D_Bumping->Solution D_No_Distillate->Solution H_Poor_Res->Solution H_Tailing->Solution H_Pressure->Solution

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Optimizing Catalyst Loading for Clean Synthesis of Di-tert-butyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the clean synthesis of Di-tert-butyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the clean synthesis of this compound?

A1: The most prevalent methods for synthesizing this compound focus on the oxidation of tert-butyl mercaptan due to the availability of the starting material.[1][2] Alternative routes include the reaction of tert-butyl halides with a sulfur source, often employing phase transfer catalysts or microwave radiation to enhance reaction rates and yields.[2][3] Key considerations for a "clean" synthesis include using environmentally benign oxidants like hydrogen peroxide, minimizing toxic solvents, and employing catalysts that are easily recoverable and reusable.[4]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis are often attributed to the steric hindrance of the tert-butyl group, which can lead to long reaction times and incomplete conversion.[1][2] To improve the yield, consider the following:

  • Optimize Catalyst Loading: Ensure the catalyst concentration is optimal. A catalyst loading study can help determine the most effective amount for your specific reaction conditions.[5]

  • Adjust Reaction Temperature: The reaction temperature can significantly impact the rate and yield. For instance, in a clean synthesis method using a copper catalyst and hydrogen peroxide, the temperature is controlled between -20°C and 70°C.[4]

  • Increase Reaction Time: Due to steric hindrance, a longer reaction time might be necessary for the reaction to reach completion.[1] Monitoring the reaction progress via techniques like TLC or GC is recommended.[5]

  • Choice of Oxidant and Catalyst System: The selection of the catalyst and oxidizing agent is crucial. Systems like copper chloride with hydrogen peroxide have been reported to give high conversion rates (98%-100%) and selectivity (90%-96%).[4]

Q3: The reaction is proceeding very slowly. What steps can I take to increase the reaction rate?

A3: A sluggish reaction is a common issue, again often due to the steric hindrance of the tert-butyl group.[1] To accelerate the reaction:

  • Increase Catalyst Concentration: A higher catalyst loading can increase the reaction rate. However, be mindful that excessive catalyst might not significantly improve the yield and could increase costs.[5][6]

  • Elevate the Reaction Temperature: Increasing the temperature will generally increase the reaction rate.[7] However, this should be done cautiously to avoid potential side reactions.

  • Consider a Phase Transfer Catalyst (PTC) or Microwave Irradiation: For syntheses starting from tert-butyl halides, using a PTC like PEG-400 or employing microwave-enhanced conditions can dramatically increase the reaction rate and yield.[2][3]

Q4: What are the key safety precautions when synthesizing this compound?

A4: Safety is paramount. Key precautions include:

  • Handling of Mercaptans: Low molecular weight mercaptans like tert-butyl mercaptan have a strong, unpleasant odor and are volatile.[1][2] All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Oxidizing Agents: Oxidizing agents such as hydrogen peroxide should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low to No Product Formation Inactive or insufficient catalyst.Verify the catalyst's activity. Perform a catalyst loading study to find the optimal concentration.[5]
Inappropriate reaction temperature.Optimize the reaction temperature. Some protocols specify a range of -20°C to 70°C.[4]
Insufficient reaction time.Monitor the reaction over a longer period. Steric hindrance can slow the reaction down.[1]
Low Selectivity / Formation of Byproducts Reaction temperature is too high.Lower the reaction temperature to minimize side reactions.
Incorrect ratio of reactants.Carefully control the stoichiometry of the reactants and oxidant.
Inconsistent Results Variations in experimental conditions.Ensure consistent setup, including inert atmosphere if required, and use fresh, high-quality solvents and reagents.[8]
Catalyst degradation.Store catalysts under appropriate conditions to prevent deactivation.[8]

Quantitative Data on Catalyst Loading and Reaction Conditions

The following table summarizes various catalytic systems used for the synthesis of this compound, providing a comparison of their reaction conditions and performance.

Catalyst SystemStarting MaterialOxidantCatalyst LoadingTemperature (°C)Reaction TimeYield / Conversion / SelectivityReference
Zinc Chloride / HClDi-t-butyl sulfideDimethyl sulfoxideCatalytic amounts14940 min85% yield[9]
CuCl or CuCl₂tert-butyl mercaptanHydrogen Peroxide1:0.001-0.01 (thiol:catalyst molar ratio)-10 to 60-98-100% conversion, 90-96% selectivity[3][4]
MoOCl₃(DMSO)₂ThiolDimethyl sulfoxideCatalytic--High yields[1][2]
Alkali Metal Oxides on AluminaIsobutene, H₂S, Sulfur-~0.5 mmol/g-Al₂O₃120-135--[10]
VO(acac)₂ / Chiral Schiff Basetert-butyl disulfideHydrogen Peroxide0.25 mol %--≥92% yield[11]

Experimental Protocols

Protocol 1: Clean Synthesis using Copper Catalyst and Hydrogen Peroxide

This protocol is based on a clean synthesis method that utilizes an inexpensive and recyclable catalyst with an environmentally friendly oxidant.[4]

  • Reactor Setup: In a reaction vessel equipped with a stirrer, add tert-butyl mercaptan, the copper catalyst (cuprous chloride, cupric chloride, or a mixture), and acetone (B3395972) as the solvent.

  • Reactant Ratios: The molar ratio of tert-butyl mercaptan to catalyst to hydrogen peroxide should be approximately 1 : 0.001-0.01 : 0.5-0.75.[3][4] The volume ratio of acetone to tert-butyl mercaptan can range from 1:1 to 9:1.[4]

  • Addition of Oxidant: While stirring, slowly add hydrogen peroxide (or a mixture of acetone and hydrogen peroxide) to the reaction mixture.

  • Temperature Control: Maintain the reaction temperature between -20°C and 70°C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • Work-up: Upon completion, the this compound product can be isolated through standard post-treatment procedures. The catalyst and solvent can potentially be recovered and recycled.[4]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Catalyst Optimization A Reactor Setup (tert-butyl mercaptan, catalyst, solvent) B Controlled Addition of Oxidant (e.g., Hydrogen Peroxide) A->B Stirring C Temperature Control (-20°C to 70°C) B->C D Reaction Monitoring (TLC, GC) C->D E Post-Reaction Work-up D->E Reaction Complete F Product Isolation E->F G Catalyst & Solvent Recovery E->G troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Is reaction time sufficient? Start->Q1 Sol1 Increase reaction time and monitor Q1->Sol1 No Q2 Is catalyst loading optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Perform catalyst loading study Q2->Sol2 No Q3 Is reaction temperature appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Optimize temperature Q3->Sol3 No End Consider alternative catalyst/oxidant system Q3->End Yes A3_No No Sol3->Q3

References

Challenges in handling high viscosity Di-tert-butyl polysulfide in cold weather

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high viscosity Di-tert-butyl Polysulfide (TBPS), particularly in cold weather conditions.

Frequently Asked Questions (FAQs)

Q1: What is Di-tert-butyl Polysulfide (TBPS) and what are its common applications?

A1: Di-tert-butyl Polysulfide (TBPS) is an organosulfur compound used primarily as a sulfiding agent for hydrotreating and hydrocracking catalysts in refineries.[1][2] It is also utilized as a coking inhibitor for cracking furnace tubes and as an extreme pressure additive in industrial lubricants.[1][2]

Q2: What are the main challenges when handling TBPS in cold weather?

A2: The primary challenge in handling TBPS in cold weather is its high viscosity.[3][4] As the temperature decreases, the viscosity of TBPS increases, making it difficult to pump, pour, and accurately dispense for experiments. This can lead to delays, potential equipment damage, and inaccurate measurements.

Q3: What is the solidifying point of TBPS?

A3: The solidifying point of Di-tert-butyl Polysulfide is typically at or below -35°C to -40°C.[1][5][6] While it remains a liquid at temperatures above this, its viscosity can become problematic at temperatures well above its freezing point.

Q4: Is TBPS soluble in common laboratory solvents?

A4: TBPS is not soluble in water but is soluble in organic solvents such as hexane (B92381) and white spirits.[1][3][4]

Q5: What are the safety precautions I should take when handling TBPS?

A5: TBPS is an environmentally hazardous substance and a marine pollutant.[3][4] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7][8] Although it has a higher flash point than some other sulfiding agents like dimethyl disulfide (DMDS), it is still a combustible liquid.[1][8][9] Always consult the Safety Data Sheet (SDS) for detailed safety information.[3][4]

Troubleshooting Guide

Issue 1: TBPS is too viscous to handle or pump.

  • Cause: The ambient temperature is too low, causing a significant increase in the viscosity of the TBPS.

  • Solution:

    • Gentle Warming: Store the TBPS container in a temperature-controlled cabinet or use a heating wrap or drum heater to gently warm the material.[10] Ensure the heating is uniform and does not exceed the recommended temperature to avoid decomposition. The initial thermal decomposition temperature is between 125-155°C.[1][2]

    • Solvent Dilution: If the experimental protocol allows, dilute the TBPS with a compatible solvent like hexane to reduce its viscosity.[1][3][4] This should be done with caution, considering the impact on the concentration and reactivity in the subsequent steps.

Issue 2: Inaccurate dispensing of TBPS.

  • Cause: High viscosity is preventing accurate volume measurement with pipettes or automated dispensing systems.

  • Solution:

    • Positive Displacement Pipettes: Use positive displacement pipettes instead of air displacement pipettes for more accurate dispensing of viscous liquids.

    • Gravimetric Dispensing: Dispense the TBPS by weight instead of volume. This method is more accurate for highly viscous materials.

    • Warm the Equipment: Gently warming the dispensing equipment (e.g., pipette tips) can help reduce the surface tension and viscosity of the liquid being measured.

Issue 3: Clogging of transfer lines or pump heads.

  • Cause: Solidification or extremely high viscosity of TBPS in unheated sections of the transfer lines or in the pump mechanism.

  • Solution:

    • Heat Tracing: For larger scale setups, use heat-traced transfer lines to maintain a consistent temperature and prevent cold spots.

    • Insulation: Insulate all transfer lines and components to minimize heat loss to the cold environment.

    • System Flush: Before and after transfer, flush the lines with a compatible, low-viscosity solvent to clear any residual TBPS.

Data Presentation

Table 1: Physical Properties of Di-tert-butyl Polysulfide (TBPS)

PropertyValueSource
AppearanceDark brown or tan liquid[1][2][5][6]
Sulfur Content≥55%[1][2]
Density (20/4℃)1.09-1.18 g/cm³[1][2][5][6]
Solidifying Point≤-35℃ to -40℃[1][5][6]
Viscosity10 cP @ 20℃[1][2]
Flash Point≥100℃[1][2][5][6]
Initial Thermal Decomposition Temperature125-155℃[1][2]
SolubilitySoluble in hexane and white spirits; Insoluble in water[1][3][4]

Experimental Protocols

Protocol 1: Safe Warming of High Viscosity TBPS

  • Objective: To safely reduce the viscosity of TBPS for ease of handling and accurate measurement.

  • Materials:

    • Container of Di-tert-butyl Polysulfide

    • Calibrated heating mantle, water bath, or heating wrap

    • Thermometer or thermocouple

    • Stir plate and magnetic stir bar (optional, for uniform heating)

  • Procedure:

    • Place the sealed container of TBPS in the heating apparatus. If using a water bath, ensure the water level is below the cap of the container.

    • Set the temperature of the heating apparatus to a point that will reduce viscosity but is well below the decomposition temperature (e.g., 40-60°C). Do not exceed 100°C.

    • If possible and safe, place a magnetic stir bar in the container and use a stir plate to ensure even heat distribution.

    • Monitor the temperature of the TBPS directly using a thermometer or thermocouple.

    • Once the desired viscosity is reached, carefully remove the container from the heating apparatus.

    • Proceed with the experimental work in a timely manner before the TBPS cools and its viscosity increases again.

Mandatory Visualization

ColdWeatherHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Dispensing cluster_troubleshooting Troubleshooting start Start: High Viscosity TBPS in Cold Environment check_temp Assess Ambient Temperature start->check_temp warm_tbps Gentle, Uniform Warming of TBPS (e.g., heating wrap) check_temp->warm_tbps If Temp is Low dispense Dispense TBPS check_temp->dispense If Temp is Adequate warm_tbps->dispense gravimetric Gravimetric Method (by weight) dispense->gravimetric High Accuracy Needed positive_displacement Positive Displacement Pipette dispense->positive_displacement For Volumetric Transfer clogging Issue: Clogging of Lines/Pumps dispense->clogging Potential Issue experiment Proceed with Experiment gravimetric->experiment positive_displacement->experiment solution Solution: Heat Trace Lines / Flush with Solvent clogging->solution

Caption: Workflow for handling high viscosity Di-tert-butyl polysulfide in cold weather.

References

Technical Support Center: Mitigating Disulfide Bond Interference in Protein Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating challenges associated with disulfide bonds during protein mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of reducing and alkylating disulfide bonds in protein mass spectrometry?

A1: The primary goal of reducing and alkylating disulfide bonds is to simplify the protein structure for mass spectrometric analysis. Disulfide bonds create complex, three-dimensional structures that can hinder enzymatic digestion and lead to ambiguous results.[1] Reduction breaks these bonds, and subsequent alkylation prevents them from reforming, ensuring a linear peptide sequence that is more amenable to analysis.[1][2] This process improves peptide digestion efficiency, simplifies mass spectrometric signals, and enhances the accuracy of protein identification and characterization.[1]

Q2: What is the difference between a "bottom-up," "middle-down," and "top-down" approach for disulfide bond analysis?

A2: These terms refer to the level at which the protein is analyzed by the mass spectrometer:

  • Bottom-Up Proteomics: This is the most common approach where the protein is first enzymatically digested into smaller peptides.[3] The analysis of these peptides allows for the inference of the original protein sequence and its modifications, including the location of disulfide bonds.[3]

  • Top-Down Proteomics: In this method, the intact protein is introduced into the mass spectrometer without prior digestion. This provides a snapshot of the entire protein, including all its post-translational modifications, but can be challenging for large or complex proteins.

  • Middle-Down Proteomics: This approach involves limited proteolysis to generate larger peptide fragments. It offers a balance between the detail of bottom-up and the holistic view of top-down analysis.

Q3: How can I prevent disulfide bond scrambling during sample preparation?

A3: Disulfide bond scrambling, the artificial formation of non-native disulfide bonds, is a common artifact.[4] Key strategies to prevent this include:

  • Alkylation of Free Thiols: Immediately block any free cysteine residues with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM).[4] This is crucial even if all cysteines are expected to be in disulfide bonds, as low levels of free thiols can initiate scrambling.[4]

  • pH Control: Maintain a slightly acidic pH (around 6.5 or lower) during sample handling.[1][5] Alkaline conditions promote the formation of thiolate anions, which can catalyze disulfide exchange.[5]

  • Optimized Digestion Conditions: Use appropriate temperatures for digestion. While 37°C is common for trypsin, ensure that the pH is controlled to prevent scrambling.[4]

Q4: Which fragmentation method is best for analyzing disulfide-linked peptides: CID, HCD, or ETD/EThcD?

A4: The choice of fragmentation method depends on the specific goals of the analysis:

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These methods primarily fragment the peptide backbone, often leaving the disulfide bond intact.[4] This can be useful for identifying the linked peptides but may not provide detailed sequence information within the disulfide-linked loop.[6]

  • Electron Transfer Dissociation (ETD) and Electron Transfer Higher-Energy Collisional Dissociation (EThcD): ETD and EThcD are particularly effective at cleaving the disulfide bond itself, in addition to the peptide backbone.[4][7] This provides more comprehensive fragmentation data, making it easier to pinpoint the exact cysteine residues involved in the linkage.[4][7] ETD is especially advantageous for larger, highly charged disulfide-linked peptides.[4]

Troubleshooting Guide

Problem 1: Incomplete reduction or alkylation of disulfide bonds.

  • Symptom: You observe unexpected peaks in your mass spectrum corresponding to partially reduced or non-reduced peptides, or see evidence of disulfide bond reformation.

  • Possible Causes & Solutions:

Possible CauseSolution
Insufficient Reducing Agent Increase the concentration of DTT or TCEP. Ensure a sufficient molar excess relative to the estimated amount of disulfide bonds.
Suboptimal Reduction Conditions Ensure the reduction incubation is performed at the recommended temperature and for the appropriate duration. For DTT, this is typically 56-60°C for 25-60 minutes.[8][9][10]
Degraded Reducing Agent Prepare fresh solutions of reducing agents, especially DTT, which is prone to oxidation.[8]
Insufficient Alkylating Agent Use a sufficient excess of alkylating agent (e.g., IAM or NEM) to cap all free thiols.
Suboptimal Alkylation Conditions Perform alkylation in the dark to prevent degradation of light-sensitive reagents like IAM.[10] Ensure the pH is optimal for the chosen reagent (typically pH 8.0 for IAM).[4]

Problem 2: Evidence of disulfide bond scrambling.

  • Symptom: Identification of non-native or unexpected disulfide linkages in your data.

  • Possible Causes & Solutions:

Possible CauseSolution
Presence of Free Thiols Immediately after initial denaturation, block any free thiols by adding an alkylating agent like NEM before proceeding with reduction and alkylation of the disulfide bonds of interest.[4]
Alkaline pH during Digestion If possible, perform the enzymatic digestion at a slightly acidic or neutral pH to minimize the activity of thiolate ions that promote scrambling.[1][5] Note that this may require the use of alternative proteases to trypsin.
High Temperatures Avoid unnecessarily high temperatures during sample preparation steps where disulfide exchange could occur.

Problem 3: Poor sequence coverage of disulfide-linked peptides.

  • Symptom: The mass spectrometer identifies the disulfide-linked peptide, but the fragmentation data is insufficient to confirm the sequence of one or both peptide chains.

  • Possible Causes & Solutions:

Possible CauseSolution
Suboptimal Fragmentation Method If using CID or HCD, consider switching to or supplementing with ETD or EThcD, which can provide more comprehensive fragmentation of disulfide-linked peptides.[4]
Enzyme Inaccessibility The presence of disulfide bonds can block access for proteolytic enzymes.[3] Consider using a combination of enzymes (e.g., Trypsin and Lys-C) or a different enzyme with broader specificity (e.g., pepsin) to generate more favorable peptide fragments.[3]
Complex Peptide Structure For very large or complex disulfide-linked peptides, a "middle-down" approach with limited proteolysis might yield more informative fragments.

Experimental Protocols

Protocol 1: Standard Reduction and Alkylation for Bottom-Up Proteomics

This protocol is for completely reducing and alkylating all disulfide bonds prior to enzymatic digestion.

Materials:

  • Protein sample

  • Denaturation Buffer: 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.3[9]

  • Reducing Agent: 500 mM Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution (prepare fresh)[10]

  • Alkylating Agent: 500 mM Iodoacetamide (IAM) or N-ethylmaleimide (NEM) stock solution (prepare fresh, protect IAM from light)[10]

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0

  • Sequencing-grade Trypsin

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in Denaturation Buffer.

    • Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.[9][10]

    • Incubate at 56-60°C for 30-60 minutes (for DTT) or at room temperature for 20-30 minutes (for TCEP).[9][10]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent (IAM or NEM) to a final concentration of 14-20 mM.[10][11]

    • Incubate in the dark at room temperature for 30 minutes.[10][11]

  • Quenching (Optional but Recommended):

    • Add a small amount of DTT to quench any unreacted IAM.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 5-fold with Digestion Buffer to reduce the concentration of the denaturant (urea should be < 1 M).[9]

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).[9][11]

    • Incubate overnight at 37°C.[9]

  • Stopping the Digestion:

    • Acidify the sample with formic acid or trifluoroacetic acid to a final concentration of 0.1-1% to stop the digestion.

  • Sample Cleanup:

    • Desalt the peptide sample using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Protocol 2: Non-Reducing Peptide Mapping for Disulfide Bond Localization

This protocol is designed to identify which cysteine residues are linked by disulfide bonds by analyzing the protein digest with intact disulfide bonds.

Materials:

  • Protein sample

  • Denaturation Buffer: 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 6.5

  • Alkylating Agent for Free Thiols: 200 mM N-ethylmaleimide (NEM) stock solution (prepare fresh)[5]

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 7.8-8.0

  • Sequencing-grade Trypsin

Procedure:

  • Denaturation and Capping of Free Thiols:

    • Dissolve the protein sample in Denaturation Buffer at a slightly acidic pH (e.g., 6.5) to minimize initial scrambling.[5]

    • Add NEM to a final concentration of 10-20 mM to block any free cysteine residues.[5]

    • Incubate at room temperature for 30-60 minutes in the dark.[5]

  • Buffer Exchange:

    • Perform a buffer exchange into the Digestion Buffer (pH 7.8-8.0) to prepare for trypsin digestion.

  • Enzymatic Digestion:

    • Add trypsin at a 1:20 to 1:100 enzyme-to-protein ratio (w/w).[12]

    • Incubate at 37°C for 4-16 hours. The digestion time may need to be optimized.[13]

  • Stopping the Digestion:

    • Acidify the sample with formic acid or trifluoroacetic acid to a final concentration of 0.1-1%.

  • LC-MS/MS Analysis:

    • Analyze the digest by LC-MS/MS. Disulfide-linked peptides will appear as single precursor ions with a mass corresponding to the sum of the two linked peptides minus two protons.

    • It is highly recommended to also analyze a parallel sample that has been fully reduced (and alkylated) to aid in the identification of the constituent peptides.[3]

Data Presentation

Table 1: Comparison of Common Reducing Agents
FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-based, reversibleNon-thiol based, irreversible
Optimal pH > 7.0Wide range (1.5-8.5)[14]
Reaction Speed Slower than TCEPFast (< 5 min at RT)[14][15]
Stability Prone to air oxidationMore stable[14]
Odor Strong, unpleasantOdorless[14]
Compatibility Can interfere with some labeling reagentsGenerally more compatible[15]
Table 2: Comparison of Common Alkylating Agents
FeatureIodoacetamide (IAM)N-ethylmaleimide (NEM)
Reactivity HighVery high, reacts faster than IAM[16]
Optimal pH ~8.0-8.5[5]6.5-7.5 for specificity[5]
Specificity High for cysteines at optimal pHHigh for cysteines at optimal pH, but can have side reactions with lysine (B10760008) and histidine at pH > 7.5[5][16]
Stability of Product Forms a very stable thioether bond[16]Can undergo partial ring hydrolysis[16]
Light Sensitivity Yes, prepare fresh and protect from lightLess sensitive than IAM

Visualizations

Experimental_Workflow_Reduction_Alkylation cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Protein Protein Sample Denature Denature (6M GdnHCl or 8M Urea) Protein->Denature Reduce Reduce (DTT or TCEP) Denature->Reduce Alkylate Alkylate (IAM or NEM) Reduce->Alkylate Buffer_Exchange Buffer Exchange (to <1M Urea) Alkylate->Buffer_Exchange Digest Digest (Trypsin) Buffer_Exchange->Digest Stop_Digest Stop Digestion (Acidify) Digest->Stop_Digest Cleanup Desalt (C18) Stop_Digest->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Peptide Identification) LC_MS->Data_Analysis

Caption: Workflow for standard reduction and alkylation.

Experimental_Workflow_Non_Reducing cluster_0 Sample Preparation cluster_1 Parallel Reduced Sample (for comparison) cluster_2 Mass Spectrometry Analysis Protein Protein Sample Denature_Cap Denature & Cap Free Thiols (NEM, pH ~6.5) Protein->Denature_Cap Reduced_Sample Fully Reduce & Alkylate Aliquot Protein->Reduced_Sample Buffer_Exchange Buffer Exchange (to pH ~8.0) Denature_Cap->Buffer_Exchange Digest Digest (Trypsin) Buffer_Exchange->Digest Stop_Digest Stop Digestion (Acidify) Digest->Stop_Digest LC_MS_NonRed LC-MS/MS of Non-Reduced Digest Stop_Digest->LC_MS_NonRed LC_MS_Red LC-MS/MS of Reduced Digest Reduced_Sample->LC_MS_Red Data_Analysis Data Analysis (Compare spectra to identify disulfide-linked peptides) LC_MS_NonRed->Data_Analysis LC_MS_Red->Data_Analysis

Caption: Workflow for non-reducing peptide mapping.

References

Validation & Comparative

A Comparative Guide to Sulfur Precursors for MoS₂ Synthesis: Di-tert-butyl Disulfide vs. Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of sulfur precursor is a critical parameter in the synthesis of high-quality molybdenum disulfide (MoS₂), a material with burgeoning applications in electronics, catalysis, and sensing. This guide provides an objective comparison between the traditional precursor, hydrogen sulfide (B99878) (H₂S), and a safer alternative, di-tert-butyl disulfide (DTBS), for MoS₂ synthesis, supported by experimental data and detailed protocols.

The synthesis of two-dimensional (2D) materials like MoS₂ requires precise control over stoichiometry and morphology. Hydrogen sulfide, a toxic and flammable gas, has historically been a common sulfur source in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. However, significant safety concerns and handling complexities have driven the search for alternative precursors. This compound, a liquid organosulfur compound, has emerged as a promising, less hazardous substitute.

Performance Comparison: DTBS vs. H₂S

Experimental studies have demonstrated that DTBS can effectively replace H₂S in MoS₂ synthesis, yielding films with comparable or even superior properties. The choice between these precursors often involves a trade-off between safety, cost, and specific process requirements.

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies of MoS₂ synthesis using DTBS and H₂S. It is important to note that direct comparisons can be challenging due to variations in experimental setups and other precursors used in different studies.

ParameterThis compound (DTBS)Hydrogen Sulfide (H₂S)Synthesis MethodMolybdenum PrecursorReference
Precursor State LiquidGas--
Safety Profile Less hazardous, lower toxicityHighly toxic, flammable, corrosive--
Typical Synthesis Temperature 300 - 850 °C550 - 1000 °CMOCVD/ALDVarious organometallics
Resulting Film Quality Layered, stoichiometric, limited contaminationHigh-quality crystalline filmsPEALD/MOCVD(tBuN)₂(NMe₂)₂Mo / Mo(CO)₆
Crystal Grain Size ~10 nm~10 nmPEALD(tBuN)₂(NMe₂)₂Mo
Electrical Resistivity (3 nm film) 13.6–15.5 Ω·cmSimilar to DTBS-based filmsPEALD(tBuN)₂(NMe₂)₂Mo
Field-Effect Mobility Up to ~30 cm²/VsUp to ~48 cm²/VsMOCVDMo(CO)₆
On/Off Ratio > 10⁶> 10⁶MOCVDMo(CO)₆

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis of high-quality MoS₂. Below are representative experimental protocols for Metal-Organic Chemical Vapor Deposition (MOCVD) using both DTBS and H₂S.

MoS₂ Synthesis via MOCVD using this compound (DTBS)

This protocol is based on the work by investigators developing safer MOCVD processes.

  • Substrate Preparation: A silicon wafer with a 300 nm thermal oxide layer (SiO₂/Si) is cleaned using a standard RCA cleaning procedure, followed by rinsing with deionized water and drying with nitrogen gas.

  • Precursor Delivery:

    • The molybdenum precursor, for example, Molybdenum Hexacarbonyl (Mo(CO)₆), is placed in a bubbler heated to a controlled temperature (e.g., 60 °C) to generate a stable vapor pressure.

    • This compound (DTBS) is also placed in a bubbler, typically maintained at a slightly elevated temperature (e.g., 40-50 °C) to increase its vapor pressure.

    • Argon is used as a carrier gas to transport the precursor vapors into the reaction chamber.

  • Growth Process:

    • The cleaned substrate is placed in the center of a horizontal tube furnace.

    • The furnace is purged with a high flow of argon gas to remove any residual air and moisture.

    • The temperature of the furnace is ramped to the desired growth temperature (e.g., 850 °C) under a continuous argon flow.

    • Once the growth temperature is stabilized, the Mo(CO)₆ and DTBS precursor vapors are introduced into the reaction chamber along with the carrier gas.

    • The deposition is carried out for a specific duration (e.g., 10-30 minutes) to achieve the desired film thickness. The pressure inside the chamber is maintained at a low value (e.g., 10-50 Torr).

  • Cooling and Characterization:

    • After the growth process, the precursor flows are stopped, and the furnace is cooled down to room temperature under an argon atmosphere.

    • The synthesized MoS₂ film is then characterized using techniques such as Raman spectroscopy, photoluminescence spectroscopy, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) to evaluate its quality, thickness, and composition.

MoS₂ Synthesis via MOCVD using Hydrogen Sulfide (H₂S)

This protocol is a more traditional approach and requires stringent safety measures.

  • Substrate Preparation: A sapphire (Al₂O₃) or SiO₂/Si substrate is cleaned using organic solvents (acetone, isopropanol) and deionized water, followed by drying with nitrogen.

  • Precursor Delivery:

    • The molybdenum precursor, such as Mo(CO)₆, is delivered into the reactor as described for the DTBS protocol.

    • Hydrogen sulfide (H₂S) gas (typically a diluted mixture, e.g., 5% H₂S in Ar) is introduced into the reaction chamber through a mass flow controller.

  • Growth Process:

    • The substrate is loaded into the cold-wall MOCVD reactor.

    • The reactor is purged with an inert gas (e.g., argon or nitrogen).

    • The substrate is heated to the growth temperature, which can range from 550 °C to 1000 °C, depending on the desired film properties.

    • The Mo(CO)₆ vapor and H₂S gas are introduced into the reactor. The flow rates of the precursors and the carrier gas are precisely controlled to achieve the desired S:Mo ratio in the gas phase, which is critical for the growth of stoichiometric MoS₂.

    • The deposition is performed for a set duration to obtain the target thickness. The reactor pressure is typically maintained between 10 and 100 Torr.

  • Cooling and Characterization:

    • Following the deposition, the precursor supplies are turned off, and the reactor is cooled to room temperature under an inert gas flow.

    • The resulting MoS₂ films are then analyzed using various characterization techniques to assess their crystalline quality, number of layers, and electronic properties.

Visualizations

The following diagrams illustrate the experimental workflows and a logical comparison between the two sulfur precursors.

experimental_workflow_dtbs cluster_prep Substrate Preparation cluster_precursor Precursor Delivery cluster_growth MOCVD Growth cluster_characterization Characterization sub_clean Substrate Cleaning (RCA) reactor Tube Furnace @ 850°C sub_clean->reactor Load Substrate mo_precursor Mo(CO)6 Bubbler mo_precursor->reactor Ar Carrier Gas dtbs_precursor DTBS Bubbler dtbs_precursor->reactor Ar Carrier Gas analysis Raman, PL, AFM, XPS reactor->analysis Analyze Film

MOCVD workflow for MoS₂ synthesis using DTBS.

experimental_workflow_h2s cluster_prep Substrate Preparation cluster_precursor Precursor Delivery cluster_growth MOCVD Growth cluster_characterization Characterization sub_clean Substrate Cleaning reactor Cold-Wall Reactor @ 550-1000°C sub_clean->reactor Load Substrate mo_precursor Mo(CO)6 Bubbler mo_precursor->reactor Carrier Gas h2s_gas H2S Gas Cylinder h2s_gas->reactor Mass Flow Controller analysis Raman, PL, AFM, XPS reactor->analysis Analyze Film

MOCVD workflow for MoS₂ synthesis using H₂S.

logical_comparison cluster_dtbs This compound (DTBS) cluster_h2s Hydrogen Sulfide (H₂S) dtbs DTBS dtbs_prop Liquid Precursor Less Hazardous Lower Cost dtbs->dtbs_prop dtbs_film Comparable Film Quality Similar Electrical Properties dtbs->dtbs_film synthesis MoS₂ Synthesis dtbs->synthesis Alternative Precursor h2s H₂S h2s_prop Gaseous Precursor Highly Toxic & Flammable Established Process h2s->h2s_prop h2s_film High-Quality Crystalline Films Well-Understood Growth h2s->h2s_film h2s->synthesis Traditional Precursor

Logical comparison of DTBS and H₂S for MoS₂ synthesis.

Conclusion

The selection of a sulfur precursor for MoS₂ synthesis is a critical decision that impacts not only the quality of the resulting material but also the safety and cost-effectiveness of the process. This compound presents a compelling case as a viable and safer alternative to the traditionally used hydrogen sulfide. Experimental evidence indicates that DTBS can produce MoS₂ films with comparable crystalline and electrical properties to those synthesized with H₂S, particularly in ALD and MOCVD processes. While H₂S benefits from being a well-established precursor with a large body of existing research, the significant safety advantages and reduced infrastructure requirements associated with the liquid precursor DTBS make it an attractive option for both academic research and industrial-scale production of MoS₂-based devices. The ongoing development of MOCVD and ALD processes using DTBS is expected to further refine the synthesis of high-quality 2D materials for a wide range of applications.

A Comparative Guide to Catalyst Sulfiding Agents: Di-tert-butyl Disulfide (TBDS) vs. Dimethyl Disulfide (DMDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of hydrotreating catalysts through sulfiding is a critical step in various industrial processes, including the production of ultra-low sulfur diesel and the synthesis of pharmaceutical intermediates. The choice of sulfiding agent significantly impacts catalyst activity, operational efficiency, and safety. This guide provides an objective comparison of two common sulfiding agents: Di-tert-butyl disulfide (TBDS), often used interchangeably with di-tert-butyl polysulfide (TBPS) in commercial applications, and dimethyl disulfide (DMDS).

Executive Summary

Both TBDS (represented by TBPS) and DMDS are effective in converting metal oxide precursors on catalysts to their active metal sulfide (B99878) forms. DMDS is widely used due to its high sulfur content and the clean decomposition byproduct, methane.[1][2] TBPS, a close analogue of TBDS, offers the advantage of a lower decomposition temperature, which can be beneficial for certain catalysts and processes, but it has a lower sulfur content and can produce heavier byproducts.[1][3] The selection between these two agents depends on specific process requirements, catalyst type, and operational considerations.

Quantitative Data Comparison

The following table summarizes the key quantitative differences between DMDS and TBPS (as a proxy for TBDS).

PropertyDi-tert-butyl Polysulfide (TBPS)Dimethyl Disulfide (DMDS)Reference(s)
Sulfur Content (% w/w) 54%68%[1][3]
Decomposition Temperature (in presence of catalyst) As low as 160°C (320°F)180°C - 230°C (356°F - 446°F)[3]
Primary Decomposition Byproducts H₂S, Isobutene, IsobutaneH₂S, Methane[3]
Flash Point ~100°C (212°F)~16°C (61°F)[4]

Decomposition Pathways and Sulfiding Process

The efficiency of a sulfiding agent is largely determined by its decomposition pathway, which dictates the release of hydrogen sulfide (H₂S), the primary sulfiding species.

Decomposition Mechanisms

The thermal decomposition of both DMDS and TBPS in the presence of a catalyst and hydrogen leads to the formation of H₂S. However, the intermediate steps and byproducts differ.

G cluster_DMDS DMDS Decomposition cluster_TBPS TBPS Decomposition DMDS Dimethyl Disulfide (CH₃-S-S-CH₃) MeSH Methyl Mercaptan (CH₃SH) DMDS->MeSH + H₂ H2S_CH4 H₂S + Methane (CH₄) MeSH->H2S_CH4 + H₂ TBPS Di-tert-butyl Polysulfide (tBu-Sₙ-tBu) tBuSH tert-Butyl Mercaptan (tBuSH) TBPS->tBuSH Isobutene Isobutene tBuSH->Isobutene + H₂ H2S_Isobutane H₂S + Isobutane Isobutene->H2S_Isobutane + H₂

Caption: Decomposition pathways of DMDS and TBPS during catalyst sulfiding.

General Catalyst Sulfiding Workflow

The in-situ sulfiding process for hydrotreating catalysts generally follows a series of controlled steps to ensure proper activation and to avoid catalyst damage.

G Start Catalyst Loading Dry Drying Step (Removal of moisture) Start->Dry Wet Wetting Step (Introduction of hydrocarbon feed) Dry->Wet Heat1 Initial Heating (Ramp to injection temperature) Wet->Heat1 Inject Sulfiding Agent Injection Heat1->Inject Hold1 Low-Temperature Hold (H₂S Breakthrough) Inject->Hold1 Heat2 High-Temperature Ramp Hold1->Heat2 Hold2 High-Temperature Hold (Completion of sulfiding) Heat2->Hold2 End Process Stabilization Hold2->End

Caption: A generalized workflow for the in-situ sulfiding of hydrotreating catalysts.

Experimental Protocols

While specific parameters may vary depending on the catalyst manufacturer and the specific unit, the following sections outline typical experimental protocols for catalyst sulfiding using DMDS and TBPS in a pilot plant setting.

Protocol 1: Catalyst Sulfiding with Dimethyl Disulfide (DMDS)

This protocol is a synthesized representation of common industry practices for the liquid phase sulfiding of a hydrotreating catalyst.[5][6]

1. Catalyst Loading and Preparation:

  • Load the desired amount of hydrotreating catalyst (e.g., CoMo or NiMo on alumina) into the reactor.
  • Dry the catalyst bed by heating to 120-150°C under a nitrogen flow to remove any adsorbed moisture.[5]

2. System Pressurization and Wetting:

  • Pressurize the system with hydrogen to the target operating pressure (e.g., 30-100 bar).
  • Introduce a hydrocarbon feed (e.g., straight-run gas oil) to wet the catalyst bed.

3. Sulfiding Procedure:

  • Increase the reactor temperature to the initial sulfiding temperature, typically in the range of 180-200°C.[6]
  • Begin injecting DMDS into the hydrocarbon feed at a controlled rate to achieve a target sulfur concentration (e.g., 1-2 wt%).[6]
  • Hold the temperature at this first plateau (low-temperature hold) until H₂S breakthrough is observed in the recycle gas, indicating that the catalyst is saturated with sulfur at this temperature. This can take several hours.[5]
  • After H₂S breakthrough, ramp the temperature to the final sulfiding temperature, typically between 320-350°C.[6]
  • Maintain this high-temperature hold for 4-8 hours to ensure complete conversion of the metal oxides to their sulfide forms.[5]
  • Monitor the H₂S concentration in the recycle gas; a steady, high concentration indicates the completion of the sulfiding process.

4. Post-Sulfiding:

  • Stop the DMDS injection.
  • Stabilize the unit at operating conditions before introducing the actual process feed.

Protocol 2: Catalyst Sulfiding with Di-tert-butyl Polysulfide (TBPS)

This protocol outlines a typical procedure for catalyst sulfiding using TBPS, highlighting the differences in temperature profiles compared to DMDS.[7]

1. Catalyst Loading and Preparation:

  • Follow the same catalyst loading and drying procedures as described for DMDS.

2. System Pressurization and Wetting:

  • Pressurize the system with hydrogen and wet the catalyst bed with a suitable hydrocarbon feed.

3. Sulfiding Procedure:

  • Increase the reactor temperature to the initial injection temperature for TBPS, which is typically lower than for DMDS, in the range of 160-180°C (approximately 320-356°F).[3]
  • Initiate the injection of TBPS into the feed.
  • Hold the temperature at a low-temperature plateau (e.g., 204-215°C or 400-420°F) until H₂S breakthrough occurs.[7]
  • After breakthrough, raise the temperature to the secondary, higher sulfiding plateau, typically in the range of 327-354°C (620-670°F).[7]
  • Maintain this high-temperature hold for at least 4 hours to complete the sulfiding process.[7]

4. Post-Sulfiding:

  • Cease the TBPS injection and stabilize the unit.

Logical Decision-Making for Sulfiding Agent Selection

The choice between TBDS/TBPS and DMDS is not always straightforward. The following diagram illustrates a logical workflow to aid in the selection process.

G Start Select Sulfiding Agent SulfurContent High Sulfur Content a Priority? Start->SulfurContent DecompTemp Lower Decomposition Temperature Required? SulfurContent->DecompTemp No SelectDMDS Choose DMDS SulfurContent->SelectDMDS Yes Byproducts Methane Byproduct Acceptable? DecompTemp->Byproducts No SelectTBPS Choose TBPS/TBDS DecompTemp->SelectTBPS Yes Byproducts->SelectDMDS Yes Byproducts->SelectTBPS No

Caption: A decision-making workflow for selecting between DMDS and TBPS/TBDS.

Conclusion

Both this compound (and its polysulfide counterparts) and Dimethyl Disulfide are viable options for the sulfiding of hydrotreating catalysts.

  • DMDS is favored for its high sulfur content, leading to potentially lower volumes of agent required, and its decomposition to methane, which is often preferred over the heavier byproducts of TBPS.[2]

  • TBDS/TBPS offers the advantage of a lower decomposition temperature, which can be crucial for catalysts that are sensitive to higher temperatures during the initial sulfiding stages.[3] This can also potentially shorten the overall sulfiding time.

Ultimately, the optimal choice will depend on a careful evaluation of the specific catalyst, the design and operational constraints of the processing unit, and economic considerations. The experimental protocols and comparative data provided in this guide offer a foundation for making an informed decision.

References

Efficacy of Di-tert-butyl disulfide as an antioxidant in polymers compared to other stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of an appropriate antioxidant is paramount to ensuring the longevity and performance of plastic materials. This guide provides a detailed comparison of Di-tert-butyl disulfide (DTBDS) with other common polymer stabilizers, such as hindered phenols and phosphite (B83602) antioxidants. The information is intended for researchers, scientists, and professionals in drug development and polymer science who require a technical understanding of antioxidant efficacy.

Introduction to Polymer Degradation and Antioxidants

Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and UV radiation. This degradation process, known as auto-oxidation, involves a free-radical chain reaction that leads to a loss of mechanical properties, discoloration, and overall failure of the polymer. Antioxidants are additives that inhibit or retard this oxidative degradation. They are broadly classified into two main types:

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that donate a hydrogen atom to reactive free radicals, thereby terminating the degradation chain reaction.[1]

  • Secondary Antioxidants (Hydroperoxide Decomposers): This class of antioxidants, which includes sulfur-containing compounds like this compound and phosphites, works by decomposing hydroperoxides into stable, non-radical products.[2][3] Hydroperoxides are unstable intermediates that can otherwise break down into highly reactive radicals, propagating further degradation.[2]

Comparative Performance of this compound

This compound (DTBDS) functions as a secondary antioxidant, specifically as a hydroperoxide decomposer. Its efficacy is often realized to its fullest potential when used in synergy with a primary antioxidant. While direct, publicly available quantitative data comparing DTBDS to other stabilizers is limited, we can infer its performance based on the known mechanisms of thioether antioxidants and available data for related compounds.

Data Presentation
Stabilizer TypeChemical Name/Example(s)Primary FunctionOxidative Induction Time (OIT)Melt Flow Index (MFI) StabilityColor StabilityKey Advantages
Sulfur-based (Thioether) This compound (DTBDS) Hydroperoxide DecomposerModerate (synergistic with primary AO)GoodFair to GoodEffective for long-term heat aging, synergistic with primary antioxidants.[3]
Hindered Phenol (Primary) Irganox 1010, Irganox 1076Radical ScavengerHighExcellentGood to ExcellentHighly effective at high temperatures, good color stability.[4][5]
Phosphite (Secondary) Irgafos 168Hydroperoxide DecomposerModerate (synergistic with primary AO)ExcellentExcellentExcellent color stability, effective during high-temperature processing.[3]

Note: The performance of any antioxidant is highly dependent on the polymer matrix, processing conditions, and the presence of other additives.

Experimental Protocols

To evaluate the efficacy of antioxidants in polymers, several standardized tests are employed. The following are detailed methodologies for key experiments.

Oxidative Induction Time (OIT)

Objective: To determine the resistance of a stabilized polymer to thermo-oxidative degradation. A longer OIT indicates greater stability.[6]

Apparatus: Differential Scanning Calorimeter (DSC).[6]

Procedure (based on ASTM D3895 / ISO 11357-6): [6]

  • A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum DSC pan.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[7]

  • Once the temperature has stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.[6]

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[6]

Melt Flow Index (MFI)

Objective: To measure the ease of flow of a molten polymer, which is indicative of its molecular weight. A stable MFI after processing or aging suggests that the antioxidant is effective in preventing chain scission or cross-linking.

Apparatus: Extrusion Plastometer (Melt Flow Indexer).

Procedure (based on ASTM D1238 / ISO 1133):

  • A specified amount of the polymer is loaded into the heated barrel of the plastometer at a defined temperature (e.g., 230°C for polypropylene).

  • A standard weight is placed on the piston to extrude the molten polymer through a die of a specific diameter.

  • The amount of polymer extruded in a 10-minute period is collected and weighed. This value is the MFI, expressed in g/10 min.

  • To assess antioxidant efficacy, the MFI of the stabilized polymer is compared to that of an unstabilized control after one or more extrusion cycles. A smaller change in MFI indicates better stabilization.[8]

Color Stability

Objective: To evaluate the ability of an antioxidant to prevent discoloration of the polymer during processing and aging.

Apparatus: Spectrophotometer or Colorimeter.

Procedure:

  • Polymer samples with and without the antioxidant are prepared, typically by injection molding into plaques.

  • The initial color of the plaques is measured using a spectrophotometer, and the Yellowness Index (YI) is calculated.

  • The plaques are then subjected to accelerated aging (e.g., in a forced-air oven at an elevated temperature for a specified duration).

  • The color of the aged plaques is measured, and the change in YI is determined. A smaller change indicates better color stability.[9]

Visualization of Mechanisms and Workflows

To better understand the roles of different antioxidants and the experimental process, the following diagrams are provided.

Antioxidant_Mechanism cluster_0 Polymer Auto-Oxidation Cycle cluster_1 Intervention by Antioxidants Polymer (RH) Polymer (RH) Alkyl Radical (R.) Alkyl Radical (R.) Polymer (RH)->Alkyl Radical (R.) Initiation (Heat, UV) Peroxy Radical (ROO.) Peroxy Radical (ROO.) Alkyl Radical (R.)->Peroxy Radical (ROO.) + O2 Peroxy Radical (ROO.)->Alkyl Radical (R.) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + RH Stable Products Stable Products Peroxy Radical (ROO.)->Stable Products Radical Scavenging Alkoxy Radical (RO.)\n+ Hydroxyl Radical (.OH) Alkoxy Radical (RO.) + Hydroxyl Radical (.OH) Hydroperoxide (ROOH)->Alkoxy Radical (RO.)\n+ Hydroxyl Radical (.OH) Decomposition Stable Alcohols (ROH) Stable Alcohols (ROH) Hydroperoxide (ROOH)->Stable Alcohols (ROH) Decomposition Alkoxy Radical (RO.) Alkoxy Radical (RO.) Further Degradation Further Degradation Alkoxy Radical (RO.)->Further Degradation Hydroxyl Radical (.OH) Hydroxyl Radical (.OH) Hydroxyl Radical (.OH)->Further Degradation Hindered Phenol (AH) Hindered Phenol (AH) Hindered Phenol (AH)->Peroxy Radical (ROO.) DTBDS (R-S-S-R) DTBDS (R-S-S-R) DTBDS (R-S-S-R)->Hydroperoxide (ROOH) Experimental_Workflow A Polymer Resin + Antioxidant B Melt Blending (e.g., Twin-Screw Extruder) A->B C Specimen Preparation (Injection/Compression Molding) B->C D Initial Characterization C->D E Accelerated Aging (Forced-Air Oven) D->E D1 OIT (DSC) D2 MFI D3 Color (YI) F Post-Aging Characterization E->F G Data Analysis & Comparison F->G F1 OIT (DSC) F2 MFI F3 Color (YI)

References

A Comparative Guide to the Synthesis of Di-tert-butyl Disulfide: An Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Di-tert-butyl disulfide, a crucial building block in organic synthesis, finds applications as a vulcanizing agent and a monomer for various biologically active molecules. This guide provides an objective comparison of different synthesis methods for this compound, with a focus on their reaction kinetics, supported by available experimental data and detailed protocols.

The primary routes for synthesizing this compound involve the oxidation of tert-butyl mercaptan, the reaction of tert-butyl halides with a sulfur source, and the direct reaction of tert-butyl mercaptan with elemental sulfur. The efficiency and practicality of these methods vary significantly, largely dictated by their underlying reaction kinetics.

Comparison of Reaction Kinetics

The selection of a synthesis method is often a trade-off between reaction speed, yield, and the cost and safety of the reagents. The following table summarizes the key kinetic parameters and performance indicators for the prominent synthesis methods of this compound.

Synthesis MethodKey ReactantsCatalyst/ReagentTypical Reaction TimeTypical Yield (%)Key Kinetic Features
Oxidation of tert-butyl mercaptan tert-butyl mercaptan, Hydrogen PeroxideCopper(I) or Copper(II) ChlorideShort90-96%[1]The reaction is typically fast, with the conversion of tert-butyl mercaptan reaching 98-100%.[1] The rate is dependent on the concentrations of the mercaptan, oxidant, and catalyst. The use of a catalyst is crucial for achieving high reaction rates.
Reaction of tert-butyl halide with sodium disulfide tert-butyl chloride, Sodium DisulfidePhase-Transfer Catalyst (e.g., PEG-400)Varies (can be rapid with microwave)Up to 90%[1]This nucleophilic substitution reaction is often slow due to the steric hindrance of the tert-butyl group and phase limitations. The use of phase-transfer catalysts and microwave irradiation can significantly accelerate the reaction rate by facilitating the transport of the nucleophile to the organic phase.[2]
Reaction of tert-butyl mercaptan with elemental sulfur tert-butyl mercaptan, Elemental SulfurBase (e.g., Sodium Hydroxide)Not specified in detailHighLimited kinetic data is available. The reaction likely proceeds via the formation of a polysulfide intermediate.
Oxidative Coupling tert-butyl mercaptanOxidizing agent (e.g., Iodine)Immediate[3]Excellent[3]This method can be extremely rapid, offering immediate conversion of the thiol to the disulfide under mild conditions.[3]
Reaction of di-tert-butyl sulfide (B99878) with DMSO di-tert-butyl sulfide, Dimethyl sulfoxide (B87167) (DMSO)Zinc chloride, Hydrochloric acid~40 minutes85%[4]This method provides a relatively fast conversion to the disulfide.[4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the key synthesis methods discussed.

Method 1: Oxidation of tert-butyl mercaptan with Hydrogen Peroxide

This "clean synthesis" method utilizes hydrogen peroxide as the oxidant and a copper catalyst, offering high yields and selectivity with water as the only theoretical byproduct.[1]

Reactants and Conditions:

  • tert-butyl mercaptan

  • Hydrogen peroxide (30-50% aqueous solution)

  • Catalyst: Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl2)

  • Solvent: Acetone

  • Temperature: -20°C to 70°C[1]

Procedure:

  • To a reaction vessel, add tert-butyl mercaptan, the copper catalyst, and acetone.

  • Under stirring, add the hydrogen peroxide solution to the mixture.

  • Control the reaction temperature within the specified range to allow the reaction to proceed to completion.

  • Upon completion, the this compound can be obtained after a standard work-up procedure, which typically involves separating the organic layer and removing the solvent.

Method 2: Phase-Transfer Catalyzed Synthesis from tert-butyl chloride

This method overcomes the immiscibility of reactants by employing a phase-transfer catalyst, which shuttles the reactive anion from the aqueous phase to the organic phase where the reaction occurs.[2][5] Microwave irradiation can be used to further enhance the reaction rate.[2]

Reactants and Conditions:

  • tert-butyl chloride

  • Sublimed sulfur

  • Sodium hydroxide

  • Phase-Transfer Catalyst: Polyethylene glycol 2400 (PEG-2400)[2]

  • Microwave irradiation[2]

Procedure:

  • Combine sublimed sulfur, sodium hydroxide, tert-butyl chloride, and PEG-2400 in a suitable reaction vessel.

  • Subject the mixture to microwave irradiation under controlled temperature and pressure conditions.

  • The use of a phase-transfer catalyst facilitates the reaction between the aqueous sodium polysulfide (formed in situ) and the organic tert-butyl chloride.[2]

  • After the reaction is complete, the product is isolated through extraction and purification.

Visualizing the Synthesis and Logical Relationships

To better understand the experimental workflow and the interplay between different synthesis strategies, the following diagrams are provided.

G Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification tert-butyl mercaptan tert-butyl mercaptan Oxidation Oxidation tert-butyl mercaptan->Oxidation H2O2/CuCl Oxidative Coupling Oxidative Coupling tert-butyl mercaptan->Oxidative Coupling Iodine tert-butyl halide tert-butyl halide Nucleophilic Substitution Nucleophilic Substitution tert-butyl halide->Nucleophilic Substitution Na2S2/PTC di-tert-butyl sulfide di-tert-butyl sulfide DMSO Oxidation DMSO Oxidation di-tert-butyl sulfide->DMSO Oxidation DMSO/ZnCl2 Phase Separation Phase Separation Oxidation->Phase Separation Nucleophilic Substitution->Phase Separation Oxidative Coupling->Phase Separation DMSO Oxidation->Phase Separation Solvent Removal Solvent Removal Phase Separation->Solvent Removal Distillation/Chromatography Distillation/Chromatography Solvent Removal->Distillation/Chromatography Product This compound Distillation/Chromatography->Product

Caption: Generalized experimental workflow for the synthesis of this compound.

G Logical Relationships of Synthesis Methods High Yield High Yield Fast Reaction Fast Reaction Mild Conditions Mild Conditions Atom Economy Atom Economy Steric Hindrance Challenge Steric Hindrance Challenge Halide Substitution (PTC/Microwave) Halide Substitution (PTC/Microwave) Steric Hindrance Challenge->Halide Substitution (PTC/Microwave) Oxidation of Mercaptan Oxidation of Mercaptan Oxidation of Mercaptan->High Yield Oxidation of Mercaptan->Fast Reaction Oxidation of Mercaptan->Atom Economy with H2O2 Halide Substitution (PTC/Microwave)->High Yield Halide Substitution (PTC/Microwave)->Fast Reaction with Microwave Halide Substitution (PTC/Microwave)->Steric Hindrance Challenge Oxidative Coupling Oxidative Coupling Oxidative Coupling->Fast Reaction Oxidative Coupling->Mild Conditions

Caption: Key factors influencing the choice of synthesis method for this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The oxidation of tert-butyl mercaptan, particularly with hydrogen peroxide and a copper catalyst, stands out for its high yield, selectivity, and environmentally friendly nature. For reactions involving sterically hindered tert-butyl halides, the use of phase-transfer catalysis and microwave assistance is crucial to achieve reasonable reaction rates and yields. Oxidative coupling offers a very rapid alternative under mild conditions. The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including desired scale, available equipment, and cost considerations. Further research into the detailed kinetics of each method would provide a more complete picture and allow for more precise optimization of reaction conditions.

References

A Comparative Guide to Spectroscopic Validation of Di-tert-butyl Disulfide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of reaction products is paramount in chemical research and drug development. For compounds derived from di-tert-butyl disulfide, a common reagent in organic synthesis, rigorous structural validation is crucial to ensure the desired chemical entity has been formed and to identify any potential byproducts. This guide provides a comparative analysis of spectroscopic techniques for validating the structure of this compound reaction products and compares these products with those obtained from alternative synthetic routes.

Spectroscopic Characterization of this compound and Its Potential Reaction Products

A multi-faceted spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for the unambiguous structural elucidation of this compound and its derivatives.

This compound: The Starting Point

This compound serves as our reference. Its symmetrical structure leads to simple and characteristic spectroscopic signatures.

Spectroscopic TechniqueCharacteristic Data for this compound
¹H NMR (CDCl₃)δ ~1.33 ppm (singlet, 18H)
¹³C NMR (CDCl₃)δ ~46.9 ppm (quaternary C), ~30.9 ppm (methyl C)
IR Spectroscopy ~2965 cm⁻¹ (C-H stretch), ~500-400 cm⁻¹ (S-S stretch, weak)[1]
Mass Spectrometry (EI)m/z 178 (M⁺), 57 (C(CH₃)₃⁺, base peak)[2]
Common Reaction Products and Their Spectroscopic Fingerprints

Reactions involving this compound can lead to a variety of products, primarily through oxidation of the sulfur atoms or cleavage of the disulfide bond.

1. Oxidation Products:

Mild oxidation can yield the corresponding thiosulfinate (this compound S-oxide), while stronger oxidation can lead to the thiosulfonate (this compound S,S-dioxide) and ultimately the sulfone (di-tert-butyl sulfone) upon cleavage and further oxidation.

Product¹H NMR (CDCl₃, Estimated δ)¹³C NMR (CDCl₃, Estimated δ)IR Spectroscopy (cm⁻¹)Mass Spectrometry (m/z)
Di-tert-butyl Sulfoxide ~1.3 ppm (s)~55 ppm (quaternary C), ~25 ppm (methyl C)~1080 (S=O stretch)162 (M⁺)[3]
Di-tert-butyl Sulfone ~1.4 ppm (s)~60 ppm (quaternary C), ~24 ppm (methyl C)~1300 & ~1120 (asymmetric & symmetric SO₂ stretch)178 (M⁺)
Di-tert-butyl Trisulfide ~1.4 ppm (s)~49 ppm (quaternary C), ~31 ppm (methyl C)Weak S-S stretches210 (M⁺)[4]

2. Reduction Product:

Reduction of the disulfide bond yields the corresponding thiol.

Product¹H NMR (CDCl₃, Estimated δ)¹³C NMR (CDCl₃, Estimated δ)IR Spectroscopy (cm⁻¹)Mass Spectrometry (m/z)
tert-Butanethiol ~1.3 ppm (s, 9H, C-H), ~1.6 ppm (s, 1H, S-H)~40 ppm (quaternary C), ~31 ppm (methyl C)~2570 (S-H stretch)90 (M⁺)

Comparison with an Alternative Synthetic Method: N-Dithiophthalimides

The synthesis of sterically hindered disulfides can be challenging. An alternative to reactions with this compound is the use of N-dithiophthalimides as disulfurating reagents.[5][6][7][8] This method allows for the construction of diverse and highly hindered disulfides.

Example Reaction: Disulfuration of a β-keto ester using an N-dithiophthalimide.

The products from this method will have different spectroscopic signatures compared to those derived from this compound, primarily due to the introduction of different alkyl or aryl groups. The validation process, however, relies on the same spectroscopic principles. For instance, the formation of a new disulfide bond would be confirmed by the appearance of a weak S-S stretch in the IR spectrum and the correct molecular ion peak in the mass spectrum. The NMR spectra would show signals corresponding to the newly introduced organic moieties.

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals (for ¹H NMR). Reference the chemical shifts to the TMS signal (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent/KBr).

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Identify the characteristic absorption bands and compare them to known values.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum.[9][10]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[9][10]

  • Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizing the Validation Process

To clarify the workflow and the interplay of these techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation reaction This compound reaction purification Purification of product reaction->purification nmr NMR (1H, 13C) purification->nmr Sample Prep ir FTIR purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep data_analysis Spectral Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_validation Structure Confirmation data_analysis->structure_validation conclusion conclusion structure_validation->conclusion Validated Structure

Caption: Experimental workflow for spectroscopic validation.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR Spectroscopy Connectivity Atom Connectivity (Carbon-Hydrogen Framework) NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups (e.g., S=O, S-H, SO₂) IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight MS->MolecularWeight Fragmentation Structural Fragments MS->Fragmentation

Caption: Relationship between techniques and structural data.

References

Comparative study of catalysts for Di-tert-butyl disulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalytic Systems for the Synthesis of Di-tert-butyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound (DTBDS) is a critical process in various chemical and pharmaceutical applications. This guide provides a comparative analysis of different catalytic systems employed for DTBDS synthesis, supported by experimental data and detailed protocols. The objective is to offer a comprehensive resource for selecting the most suitable catalytic approach based on performance, reaction conditions, and catalyst characteristics.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is highly dependent on the chosen catalytic system. The following table summarizes the quantitative data from various studies, offering a clear comparison of catalyst performance.

Catalyst SystemCatalystStarting Material(s)Oxidant/ReagentSolventReaction ConditionsConversion (%)Selectivity (%)Yield (%)Catalyst Reusability
Phase Transfer Catalysis PEG-400tert-Butyl chloride, Sulfur, NaOH-N,N-DimethylformamideMicrowave irradiation--90Difficult to recover[1]
Tetrabutylammonium bromide (TBAB)sec-Butyl chloride, Sulfur, NaOH--Orthogonal design optimized--84.95 (for sec-butyl disulfide)-
Metal-based Catalysis CuCl or CuCl₂tert-Butyl mercaptanHydrogen peroxideAcetone (B3395972)35 ± 5°C99.693.8~93.4Recyclable by filtration[1]
ZnCl₂ and HClDi-tert-butyl sulfide, Dimethyl sulfoxide--149°C, 40 min--85-
DMSO complexed MoOCl₃(DMSO)₂ThiolDimethyl sulfoxide----High-
Fe(III)/NaIThiolsAir-Room temperature--Excellent (general for disulfides)-
Gold nanoparticles on CeO₂ThiolsAirWater or solvent-freeNeutral pH----
Ionic Liquid Catalysis [BMIM]CoCl₃ (as part of an oxidative desulfurization system)DibenzothiopheneOxoneOctane/[BMIM]BF₄45°C, 40 min100 (for DBT)--Recyclable (5 times with >91% efficiency)
Non-Catalytic Oxidation Brominetert-Butyl mercaptanBromine-Room temperature---Not applicable

Note: A dash (-) indicates that the data was not specified in the referenced sources. The yield for the CuCl/CuCl₂ system was calculated from the reported conversion and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below is a detailed protocol for the copper-catalyzed synthesis of this compound, adapted from a patented method.[1]

Clean Synthesis of this compound using a Copper Catalyst

This protocol describes a clean and efficient method for the synthesis of this compound via the oxidation of tert-butyl mercaptan using hydrogen peroxide as the oxidant and a copper chloride catalyst.

Materials:

  • tert-Butyl mercaptan (t-BuSH)

  • Cuprous chloride (CuCl) or Cupric chloride (CuCl₂)

  • Hydrogen peroxide (H₂O₂, 50% aqueous solution)

  • Acetone

  • Reaction vessel (e.g., three-necked flask) equipped with a stirrer, thermometer, and dropping funnel.

Procedure:

  • Charging the Reactor: In the reaction vessel, add the catalyst, CuCl (0.0434 mmol), and 20 mL of acetone.

  • Addition of Reactant: Add tert-butyl mercaptan (86.7 mmol) to the reaction vessel.

  • Initiating the Reaction: Under stirring, add a mixture of 50% hydrogen peroxide (3.5 g, 51.5 mmol) and 10 mL of acetone. The molar ratio of n(CuCl) : n(t-Bu-SH) : n(H₂O₂) is approximately 0.50 : 1000 : 594. The total volume ratio of acetone to tert-butyl mercaptan is 3.0 : 1.

  • Temperature Control: Maintain the reaction temperature at 35 ± 5°C.

  • Monitoring the Reaction: Monitor the conversion of tert-butyl mercaptan using a suitable analytical technique (e.g., GC, TLC). The reaction is considered complete when the conversion reaches approximately 99.6%.

  • Work-up:

    • Once the reaction is complete, stop the stirring and filter the reaction mixture to remove the catalyst.

    • Remove the acetone from the filtrate by distillation.

    • Allow the remaining mixture to stand and separate into layers.

    • Collect the upper oil layer, which is the this compound product.

Results:

  • Conversion of tert-Butyl mercaptan: 99.6%

  • Selectivity for this compound: 93.8%

Visualizing Reaction Pathways and Workflows

Diagrams are provided below to illustrate the experimental workflow and proposed reaction mechanisms.

G General Experimental Workflow for DTBDS Synthesis reagents Reagents (e.g., t-BuSH, Oxidant) reactor Reaction Vessel reagents->reactor catalyst Catalyst (e.g., CuCl, PTC) catalyst->reactor solvent Solvent (e.g., Acetone) solvent->reactor reaction Controlled Reaction (Temperature, Time) reactor->reaction monitoring Reaction Monitoring (e.g., GC, TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Filtration, Extraction, Distillation) monitoring->workup Proceed if complete product This compound workup->product

Caption: General experimental workflow for the synthesis of this compound.

G Proposed Mechanism for Phase Transfer Catalysis in Disulfide Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaS Na⁺S²⁻ QS Q⁺S²⁻ NaS->QS Ion Exchange QX Q⁺X⁻ (Catalyst) QX->QS NaX Na⁺X⁻ RCl 2 R-Cl (tert-Butyl chloride) QS->RCl Transfer to Organic Phase RSSR R-S-S-R (this compound) RCl->RSSR Nucleophilic Substitution QCl 2 Q⁺Cl⁻ RSSR->QCl QCl->QX Return to Aqueous Phase

Caption: Mechanism of phase transfer catalysis for disulfide synthesis.

G Simplified Catalytic Cycle for Copper-Catalyzed Thiol Oxidation CuII Cu(II) CuI_RSH [Cu(I)---RSH] CuII->CuI_RSH + RSH - H⁺ CuI_RS_radical [Cu(I)---RS•] CuI_RSH->CuI_RS_radical Electron Transfer CuI_RS_radical->CuII + O₂ - O₂⁻ RSSR R-S-S-R CuI_RS_radical->RSSR + RS•

Caption: Simplified catalytic cycle for the copper-catalyzed oxidation of thiols.[2][3]

Discussion of Catalyst Types

Phase Transfer Catalysts (PTCs) , such as polyethylene (B3416737) glycols (PEG) and quaternary ammonium (B1175870) salts, facilitate the reaction between reactants in immiscible phases.[4] This approach can offer high yields and mild reaction conditions.[4] However, the separation and reuse of homogeneous PTCs can be challenging, impacting the overall process economy and sustainability.[1]

Metal-based Catalysts represent a broad and effective category for DTBDS synthesis. Copper salts, in particular, have demonstrated high conversion and selectivity under mild conditions with the use of a green oxidant like hydrogen peroxide.[1] The heterogeneity of some metal catalysts allows for easy recovery and recycling.[1] Other metals like molybdenum and iron also show catalytic activity, though detailed comparative data is less available. The primary mechanism often involves the metal center facilitating the oxidation of the thiol to a thiyl radical, which then dimerizes to form the disulfide.

Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them environmentally attractive alternatives to volatile organic solvents. While specific protocols for DTBDS synthesis using simple ionic liquids as the primary catalyst are not abundant in the reviewed literature, metal-containing ionic liquids have shown high efficacy in related oxidative desulfurization processes. This suggests a promising area for future research in developing task-specific ionic liquids for disulfide synthesis.

Solid Acid Catalysts , such as zeolites, are widely used in the chemical industry for various transformations due to their shape selectivity and strong acidic sites. However, for the synthesis of this compound from tert-butyl mercaptan, the literature primarily points towards their role in the decomposition of mercaptans rather than their oxidative coupling to disulfides.[5] Further investigation is needed to explore the potential of solid acids in promoting the desired synthesis pathway.

Conclusion

The selection of a catalyst for this compound synthesis is a critical decision that influences yield, selectivity, cost, and environmental impact. Metal-based catalysts, particularly copper chloride with hydrogen peroxide, offer a highly efficient, selective, and clean route with the potential for catalyst recycling. Phase transfer catalysis provides a viable alternative, especially when high yields are achievable under mild conditions, though catalyst recovery may be a concern. While ionic liquids and solid acid catalysts present intriguing possibilities for greener and more selective processes, further research is required to establish their efficacy and develop optimized protocols for this specific transformation. This guide provides a foundation for researchers to compare existing methods and identify promising avenues for future catalyst development in the synthesis of this compound.

References

Di-tert-butyl Disulfide: A Safer, High-Performance Alternative to Hydrogen Sulfide in Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and materials science, the quest for safer, more efficient, and cost-effective manufacturing processes is relentless. In the realm of atomic layer deposition (ALD), a technique pivotal for creating ultra-thin films with atomic-level precision, the choice of chemical precursors is paramount. This guide provides a comprehensive performance comparison of Di-tert-butyl disulfide (DTBDS) against the traditionally used but hazardous hydrogen sulfide (B99878) (H₂S) for the deposition of transition metal sulfides, particularly molybdenum disulfide (MoS₂), a material of significant interest for various applications, including catalysis and electronics.

This compound, a liquid organosulfur compound, is emerging as a compelling replacement for the toxic and gaseous hydrogen sulfide in plasma-enhanced atomic layer deposition (PEALD) processes. Experimental data reveals that DTBDS can produce high-quality, stoichiometric MoS₂ films with comparable, and in some aspects superior, performance to those synthesized using H₂S, all while offering significant safety and handling advantages.

Performance Comparison at a Glance

A direct comparison of MoS₂ films grown using DTBDS and H₂S in a PEALD process with bis(tert-butylimido)bis(dimethylamino)molybdenum(IV) as the molybdenum precursor highlights the viability of DTBDS as a robust alternative.

Performance MetricThis compound (DTBDS)Hydrogen Sulfide (H₂S)Reference
Physical State LiquidToxic Gas[1][2]
Safety Profile Significantly less hazardousCorrosive, flammable, and toxic[1][3]
Deposition Temperature 300 °C300 °C[1][4]
Growth per Cycle (GPC) Not explicitly stated, but self-limiting growth confirmed~0.1 nm/cycle[1][5]
Film Stoichiometry (S:Mo) ~2:1~2:1[1]
Film Crystallinity PolycrystallinePolycrystalline[1][6]
Crystal Grain Diameter ~10 nmSimilar to DTBDS[1][2]
Electrical Resistivity (3 nm film) 13.6–15.5 Ω·cmSimilar to DTBDS[1][2]
Film Morphology Fewer, taller out-of-plane growthsMore numerous, shorter out-of-plane growths[1][2]

Delving into the Experimental Details

The successful implementation of an ALD process hinges on a precise and repeatable experimental protocol. Below are the detailed methodologies for the PEALD of MoS₂ using both DTBDS and H₂S, based on published research.

Experimental Protocol: PEALD of MoS₂ with this compound

This process utilizes a three-step cycle involving the molybdenum precursor, a hydrogen plasma treatment, and the DTBDS pulse.

Precursors:

  • Molybdenum Precursor: Bis(tert-butylimido)bis(dimethylamino)molybdenum(IV) ((tBuN)₂(NMe₂)₂Mo)

  • Sulfur Precursor: this compound (DTBDS)

  • Plasma Gas: Hydrogen (H₂)

Deposition Parameters:

  • Substrate Temperature: 300 °C

  • Reactor Pressure: 160 Pa

  • Carrier Gas: Argon (Ar) at 400 sccm

  • Plasma Power: 800 W (for H₂ plasma step)

ALD Cycle (t₁-p₁-t₂-p₂-t₃-p₃):

  • (t₁) (tBuN)₂(NMe₂)₂Mo pulse: 3.0 seconds

  • (p₁) Argon purge: 5.0 seconds

  • (t₂) H₂ plasma: 5.0 seconds

  • (p₂) Argon purge: 5.0 seconds

  • (t₃) DTBDS pulse: 3.0 seconds

  • (p₃) Argon purge: 5.0 seconds

Experimental Protocol: PEALD of MoS₂ with Hydrogen Sulfide

This is a more traditional two-step PEALD process.

Precursors:

  • Molybdenum Precursor: Bis(tert-butylimido)bis(dimethylamino)molybdenum(IV) ((tBuN)₂(NMe₂)₂Mo)

  • Sulfur Precursor & Plasma Gas: Hydrogen Sulfide (H₂S)

Deposition Parameters:

  • Substrate Temperature: 300 °C

  • Reactor Pressure: Not explicitly stated in comparative studies, but typically in the range of tens to hundreds of Pascals.

  • Carrier Gas: Argon (Ar)

  • Plasma Power: Not explicitly stated in comparative studies.

ALD Cycle (t₁-p₁-t₂-p₂):

  • (t₁) (tBuN)₂(NMe₂)₂Mo pulse: Duration to achieve saturation.

  • (p₁) Argon purge: Duration to remove unreacted precursor and byproducts.

  • (t₂) H₂S plasma: Duration to achieve surface reaction saturation.

  • (p₂) Argon purge: Duration to remove unreacted H₂S and byproducts.

Visualizing the Process: Experimental Workflows

The logical flow of the ALD cycles for both DTBDS and H₂S can be visualized to better understand the deposition process.

DTBDS_ALD_Workflow cluster_cycle Single ALD Cycle with DTBDS Mo_precursor Pulse Mo Precursor ((tBuN)2(NMe2)2Mo) Purge1 Ar Purge Mo_precursor->Purge1 H2_plasma H2 Plasma Purge1->H2_plasma Purge2 Ar Purge H2_plasma->Purge2 DTBDS_pulse Pulse DTBDS Purge2->DTBDS_pulse Purge3 Ar Purge DTBDS_pulse->Purge3

PEALD cycle for MoS₂ deposition using DTBDS.

H2S_ALD_Workflow cluster_cycle Single ALD Cycle with H2S Mo_precursor Pulse Mo Precursor ((tBuN)2(NMe2)2Mo) Purge1 Ar Purge Mo_precursor->Purge1 H2S_plasma H2S Plasma Purge1->H2S_plasma Purge2 Ar Purge H2S_plasma->Purge2

PEALD cycle for MoS₂ deposition using H₂S.

Reaction Mechanism and Signaling Pathway

The underlying chemical reactions dictate the final film properties. Mass spectrometry studies have elucidated the surface chemistry of the DTBDS-based process.[1]

Reaction_Mechanism Mo_precursor Chemisorbed Mo Precursor with Ligands H2_plasma H2 Plasma Mo_precursor->H2_plasma Activated_surface Activated Mo Surface (Ligands Removed) H2_plasma->Activated_surface DTBDS DTBDS Activated_surface->DTBDS MoS2 MoS2 Film Growth DTBDS->MoS2 Byproducts Byproducts: H2S, Isobutene DTBDS->Byproducts

References

Navigating the Thiol-Disulfide Exchange Landscape: A Comparative Guide to Di-tert-butyl Disulfide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of thiol-disulfide exchange is paramount for applications ranging from protein chemistry to redox-responsive drug delivery. This guide provides an objective comparison of the performance of di-tert-butyl disulfide with other common disulfides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research needs.

The thiol-disulfide exchange is a fundamental and reversible covalent reaction involving the interaction of a thiol (R-SH) and a disulfide (R'-S-S-R''). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated thiol (thiolate, R-S⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. This leads to the formation of a new, mixed disulfide and the release of a new thiol. The rate and equilibrium of this exchange are influenced by several factors, including the pKa of the thiols, steric hindrance around the disulfide bond, and the surrounding solvent environment.

The Impact of Steric Hindrance: this compound in Focus

This compound presents a unique case in the study of thiol-disulfide exchange due to the significant steric hindrance imposed by its bulky tert-butyl groups. This steric bulk around the disulfide bond directly impacts the accessibility of the sulfur atoms to the incoming nucleophilic thiolate, thereby influencing the reaction kinetics.

Theoretical calculations have shed light on the energetic landscape of this reaction. For the exchange reaction between t-butyl mercaptide and di-t-butyl disulfide, a distinct preference for the SN2 displacement pathway is observed, with a calculated activation barrier of 9.8 kcal/mol.[1] This activation energy is a critical parameter for understanding the reaction rate, with a higher barrier indicating a slower reaction.

Comparative Performance of Disulfides in Thiol-Disulfide Exchange

To provide a clear comparison, the following table summarizes key quantitative data for this compound and other commonly used disulfides in thiol-disulfide exchange reactions. It is important to note that direct comparisons of rate constants can be challenging due to variations in experimental conditions (e.g., pH, temperature, specific thiol reactant). However, the data presented offers valuable insights into the relative reactivities of these compounds.

Disulfide ReagentThiol ReactantSecond-Order Rate Constant (k)Activation Energy (Ea)Key Characteristics & Applications
This compound t-butyl mercaptideNot explicitly found9.8 kcal/mol [1]High steric hindrance, leading to slower reaction rates. Useful for creating stable, reversible disulfide bonds in specific applications where slow exchange is desired.
Oxidized Glutathione (GSSG) Typical unhindered thiol~1.4 M⁻¹s⁻¹Not explicitly foundBiologically relevant disulfide. Commonly used in studies of cellular redox chemistry and protein folding.
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) Various thiolsNot explicitly found for a specific thiolNot explicitly foundProduces a colored product (TNB²⁻) upon reaction, enabling spectrophotometric quantification of thiols (Ellman's Test). Widely used for analytical purposes.
2,2'-Dipyridyl disulfide (2-DTP) Various thiolsNot explicitly found for a specific thiolNot explicitly foundSimilar to DTNB, produces a chromophoric product (2-thiopyridone) for spectrophotometric analysis.
Methyl methanethiosulfonate (B1239399) (MMTS) Protein thiolsNot explicitly found for a specific thiolNot explicitly foundA small, reactive reagent used for the reversible blocking of cysteine residues in proteins and for studying their function.[2][3]

Visualizing the Thiol-Disulfide Exchange Mechanism

The following diagrams illustrate the fundamental mechanism of thiol-disulfide exchange and a general experimental workflow for its kinetic analysis.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate -H⁺ Disulfide R'-S-S-R' TransitionState [R-S···S(R')···S-R']⁻ Disulfide->TransitionState MixedDisulfide R-S-S-R' NewThiol R'-SH H_plus H⁺ Thiolate->TransitionState Nucleophilic Attack TransitionState->MixedDisulfide TransitionState->NewThiol

Figure 1. Mechanism of Thiol-Disulfide Exchange.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis ReactantA Prepare Thiol Solution Mix Initiate Reaction by Mixing ReactantA->Mix ReactantB Prepare Disulfide Solution ReactantB->Mix Buffer Prepare Reaction Buffer (controlled pH) Buffer->Mix Sampling Withdraw Aliquots at Time Intervals Mix->Sampling Quench Quench Reaction (e.g., acidification) Sampling->Quench HPLC HPLC or Spectrophotometric Analysis Quench->HPLC Quantify Quantify Reactants and Products HPLC->Quantify Kinetics Determine Rate Constants Quantify->Kinetics

Figure 2. General Experimental Workflow for Kinetic Analysis.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Thiol Quantification (Ellman's Test)

This protocol is adapted for the general quantification of thiols using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (4 mg/mL in phosphate buffer)

  • Thiol-containing sample

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the thiol sample in phosphate buffer.

  • Add the DTNB solution to the reaction mixture.

  • Incubate the mixture at room temperature for 15 minutes.

  • Measure the absorbance of the solution at 412 nm.

  • The concentration of the thiol can be calculated using the Beer-Lambert law (ε of TNB²⁻ = 14,150 M⁻¹cm⁻¹).

Protocol 2: HPLC-Based Kinetic Analysis of Thiol-Disulfide Exchange

This protocol provides a general framework for monitoring the kinetics of thiol-disulfide exchange reactions.

Materials:

  • Thiol and disulfide of interest

  • Reaction buffer (e.g., phosphate buffer at a specific pH)

  • Quenching solution (e.g., trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare solutions of the thiol and disulfide in the reaction buffer. To minimize oxidation, it is advisable to degas the buffer and include a chelating agent like EDTA.

  • Initiate the reaction by mixing the thiol and disulfide solutions at a controlled temperature.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the quenching solution. This protonates the reactive thiolate, stopping the exchange.

  • Analyze the quenched samples by reverse-phase HPLC to separate the reactants and products.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptides).

  • Quantify the peak areas corresponding to each species to determine their concentrations at each time point.

  • Plot the concentration of reactants or products as a function of time to determine the reaction rate and calculate the second-order rate constant.

Conclusion

The choice of disulfide reagent for thiol-disulfide exchange studies is critically dependent on the specific application. This compound, with its significant steric hindrance and consequently slower reaction kinetics, is a valuable tool when stable, yet reversible, disulfide bonds are required. In contrast, reagents like DTNB and 2-DTP are indispensable for the rapid and convenient quantification of thiols due to their chromophoric properties. Biologically relevant disulfides such as GSSG are central to studies mimicking cellular redox environments. By understanding the kinetic and thermodynamic properties of these different disulfides, researchers can make informed decisions to advance their work in drug development and the broader life sciences.

References

Di-tert-butyl Disulfide vs. Elemental Sulfur in Vulcanization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of vulcanizing agent is critical in tailoring the properties of elastomeric materials for specific applications. While elemental sulfur has been the traditional choice, organic sulfur donors like Di-tert-butyl disulfide (DTBD) are gaining prominence due to their distinct advantages in processing and final product performance. This guide provides an objective comparison of DTBD and elemental sulfur, supported by experimental data, to inform the selection of the optimal vulcanizing agent.

The primary advantage of using this compound (DTBD) over elemental sulfur lies in its ability to produce vulcanizates with superior thermal stability and reversion resistance. This is attributed to the formation of a higher proportion of stable monosulfidic and disulfidic crosslinks, in contrast to the predominantly polysulfidic crosslinks formed with elemental sulfur, which are thermally less stable. Furthermore, DTBD offers enhanced processing safety by providing a longer scorch time, which is the premature initiation of vulcanization.

Performance Comparison: Cure Characteristics and Mechanical Properties

The following tables present a qualitative and extrapolated quantitative comparison based on typical performance characteristics observed for conventional vulcanization (CV) systems using elemental sulfur and efficient vulcanization (EV) systems that often employ sulfur donors like DTBD.

Table 1: Comparison of Cure Characteristics
ParameterThis compound (DTBD) System (Expected)Elemental Sulfur System (Typical)Advantage of DTBD
Scorch Time (t_s2) LongerShorterImproved processing safety, reduced risk of premature vulcanization.
Cure Time (t_c90) Generally faster cure rateSlower cure rate without ultra-acceleratorsPotentially shorter production cycles.
Cure Rate Index (CRI) HigherLowerFaster vulcanization process.
Reversion Resistance HighLowBetter retention of properties at elevated temperatures and over-curing.
Table 2: Comparison of Mechanical Properties of Vulcanizates
PropertyThis compound (DTBD) System (Expected)Elemental Sulfur System (Typical)Advantage of DTBD
Tensile Strength Good to ExcellentExcellent (initial)-
Elongation at Break GoodExcellent-
Heat Aging Resistance ExcellentPoor to FairSuperior retention of mechanical properties after exposure to heat.
Compression Set LowHighBetter dimensional stability under prolonged compressive stress.
Fatigue Resistance Fair to GoodGood to ExcellentElemental sulfur systems with polysulfidic crosslinks can offer better fatigue life.
Crosslink Type Predominantly Monosulfidic & DisulfidicPredominantly PolysulfidicEnhanced thermal stability.

Experimental Protocols

To evaluate and compare the performance of this compound and elemental sulfur in vulcanization, a series of standardized experimental protocols are typically employed.

Rheological Properties Measurement (Cure Characteristics)

Objective: To determine the scorch time, cure time, and torque values which are indicative of the crosslink density.

Method:

  • Apparatus: Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).

  • Procedure (based on ASTM D5289):

    • A sample of the uncured rubber compound is placed in a temperature-controlled, sealed die cavity.

    • The lower die oscillates at a specified frequency and amplitude.

    • The torque required to oscillate the die is measured as a function of time at a constant temperature (e.g., 160°C).

    • The resulting rheograph provides data on:

      • Minimum Torque (ML): Indicative of the viscosity of the uncured compound.

      • Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.

      • Scorch Time (t_s2): The time taken for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.

      • Optimum Cure Time (t_c90): The time required to reach 90% of the maximum torque.

Mechanical Properties Testing

Objective: To evaluate the physical properties of the vulcanized rubber.

Method:

  • Sample Preparation: Vulcanized rubber sheets are prepared by compression molding the compounded rubber at a specific temperature and for a time determined by the rheometer data (e.g., t_c90 at 160°C).

  • Tensile Testing (based on ASTM D412):

    • Dumbbell-shaped specimens are cut from the vulcanized sheets.

    • The specimens are mounted in a tensile testing machine.

    • The specimens are stretched at a constant rate until they break.

    • Tensile strength (stress at break), elongation at break, and modulus (stress at a specific elongation) are recorded.

  • Hardness Testing (based on ASTM D2240):

    • The hardness of the vulcanized rubber is measured using a durometer (Shore A scale is common for rubber).

  • Compression Set Testing (based on ASTM D395):

    • A cylindrical specimen is compressed to a specified percentage of its original height.

    • The compressed specimen is aged at an elevated temperature for a set period.

    • After cooling, the thickness of the specimen is measured, and the compression set (the percentage of permanent deformation) is calculated.

  • Heat Aging Test (based on ASTM D573):

    • Tensile specimens are aged in a hot air oven at a specific temperature for a defined duration.

    • The tensile properties are then re-measured and compared to the unaged samples to determine the percentage retention of properties.

Vulcanization Chemistry and Logical Relationship

The fundamental difference in the performance of this compound and elemental sulfur stems from their distinct vulcanization pathways.

Vulcanization_Comparison cluster_0 Elemental Sulfur Vulcanization cluster_1 This compound (DTBD) Vulcanization S8 Elemental Sulfur (S8 ring) S_radicals Sulfur Radicals (Sx•) S8->S_radicals Thermal Activation Poly_crosslinks Polysulfidic Crosslinks (R-Sx-R, x > 2) S_radicals->Poly_crosslinks Reaction with Rubber Chains Poor_Heat_Resistance Poor Heat and Reversion Resistance Poly_crosslinks->Poor_Heat_Resistance DTBD This compound (t-Bu-S-S-t-Bu) tBuS_radicals tert-Butylthiyl Radicals (t-BuS•) DTBD->tBuS_radicals Thermal Decomposition Mono_Di_crosslinks Mono- and Disulfidic Crosslinks (R-S-R, R-S-S-R) tBuS_radicals->Mono_Di_crosslinks Reaction with Rubber Chains Good_Heat_Resistance Good Heat and Reversion Resistance Mono_Di_crosslinks->Good_Heat_Resistance

Caption: Comparative vulcanization pathways of elemental sulfur and DTBD.

Conclusion

The use of this compound as a vulcanizing agent offers significant advantages over elemental sulfur, particularly in applications requiring high thermal stability and processing safety. The formation of shorter, more stable crosslinks leads to vulcanizates with superior heat aging and reversion resistance. While elemental sulfur remains a cost-effective option for general-purpose applications, the enhanced performance characteristics imparted by DTBD make it a compelling alternative for high-performance and critical applications in various scientific and industrial fields. The choice between the two will ultimately depend on the specific performance requirements, processing conditions, and economic considerations of the intended application.

The Reaction Pathway and Performance of Di-tert-butyl Disulfide on Iron Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl disulfide (DTBDS) is a widely utilized organosulfur compound, primarily employed as an extreme-pressure (EP) additive in lubricating oils and metalworking fluids. Its efficacy stems from its ability to react with iron and steel surfaces under tribological stress, forming a protective surface film that prevents direct metal-to-metal contact, thereby reducing friction and wear. This guide provides a detailed investigation into the reaction pathway of DTBDS on iron surfaces and offers a comparative analysis of its performance against other common lubricant additives, supported by experimental data.

Reaction Pathway of this compound on Iron Surfaces

The reaction of this compound on iron surfaces is a complex, multi-step process activated by both thermal and mechanical energy.[1][2] Reactive molecular dynamics (MD) simulations have been instrumental in elucidating this pathway, which can be summarized as follows:

  • Adsorption and S-S Bond Cleavage: The DTBDS molecule initially adsorbs onto the iron surface. Under the influence of heat and shear stress generated at asperity contacts, the relatively weak sulfur-sulfur (S-S) bond in the DTBDS molecule cleaves, forming two tert-butyl thiyl radicals ((CH₃)₃CS•).[1][2]

  • Chemisorption and Fe-S Bond Formation: The highly reactive tert-butyl thiyl radicals then chemically bond with the iron surface atoms, a process known as chemisorption. This results in the formation of strong iron-sulfur (Fe-S) bonds.[1][2]

  • S-C Bond Dissociation: Subsequently, the sulfur-carbon (S-C) bond within the chemisorbed species breaks, leading to the detachment of a tert-butyl radical ((CH₃)₃C•).[1] This step is crucial for the formation of a stable iron sulfide (B99878) layer.

  • Tribofilm Formation: The repetition of these steps leads to the formation of a sacrificial protective layer, often referred to as a tribofilm, which is primarily composed of iron sulfides. This film possesses a lower shear strength than the underlying bulk metal, allowing for easier sliding and preventing catastrophic wear.

The presence of an oxide layer on the iron surface, such as iron (III) oxide (Fe₂O₃), can alter this reaction pathway and has been shown to reduce the overall reaction yield compared to a clean iron surface (Fe(100)).[2]

Performance Comparison of Lubricant Additives

The performance of DTBDS as an extreme-pressure additive is benchmarked against other common additives, namely Zinc Dialkyldithiophosphate (ZDDP) and Chlorinated Paraffins. The following tables summarize their performance based on experimental data from standardized tests.

Tribological Performance Comparison

The tribological performance of lubricant additives is commonly evaluated using a four-ball tester, which measures key parameters such as the incipient seizure load, weld load, and the load-wear index (LWI).

Additive TypeIncipient Seizure Load (kg)Weld Load (kg)Load-Wear Index (LWI) (kg)
Base Oil (Mineral) 40 - 6312625
This compound (as Polysulfide) 250 - 400> 900202
Zinc Dialkyldithiophosphate (ZDDP) 100 - 16340080

Data sourced from four-ball tests conducted according to ASTM D2783.[3]

Key Observations:

  • Extreme-Pressure Properties: this compound, represented by the polysulfide additive, demonstrates superior extreme-pressure properties compared to ZDDP. It exhibits a significantly higher incipient seizure load and does not weld even at very high loads, indicating the formation of a robust and durable tribofilm.[3]

  • Load-Carrying Capacity: The Load-Wear Index, which is a measure of a lubricant's ability to prevent wear under applied loads, is substantially higher for the polysulfide additive than for ZDDP and the base oil.[3]

  • Chlorinated Paraffins: While direct quantitative data for a side-by-side comparison with DTBDS under identical conditions is limited, studies have shown that chlorinated paraffins can exhibit a stronger EP effect than sulfur-based additives on stainless steel. This is attributed to their higher reactivity with all the alloying elements in stainless steel, including chromium.

Corrosion Inhibition Performance

The ability of these additives to inhibit corrosion is crucial for protecting the underlying metal surface. The following table provides representative data on the corrosion inhibition efficiency of a dialkyl sulfide, which is chemically similar to the active species derived from DTBDS.

InhibitorConcentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (0.25 M H₂SO₄) 01.25-
Dibutyl Sulfide 250.5258.4
500.3572.0
750.2381.6
1000.1588.0

Data from weight loss measurements of mild steel in sulfuric acid.[1]

Key Observations:

  • Dibutyl sulfide demonstrates effective corrosion inhibition, with the efficiency increasing with concentration. This is attributed to the formation of a protective film on the mild steel surface.[1]

  • ZDDP is also known to possess corrosion inhibition properties, in addition to its anti-wear and antioxidant functions.[3]

Experimental Protocols

Four-Ball Tribological Testing

Objective: To evaluate the extreme-pressure and anti-wear properties of lubricants.

Apparatus: Four-Ball Tester.

Procedure (based on ASTM D2783 for EP properties):

  • Three stationary steel balls are placed in a pot, and the test lubricant is added to cover them.

  • A fourth steel ball is clamped in a chuck and brought into contact with the three stationary balls.

  • A series of 10-second runs are conducted with increasing loads. The rotational speed is typically maintained at 1770 ± 60 rpm.

  • After each run, the wear scars on the three stationary balls are measured.

  • The Last Non-Seizure Load (LNSL) is determined as the last load at which the wear scar is not significantly larger than that predicted by Hertzian theory.

  • The Weld Load is the load at which the rotating ball welds to the stationary balls.

  • The Load-Wear Index (LWI) is calculated from the wear scar diameters at different loads below the weld point.

Procedure (based on ASTM D4172 for wear preventive characteristics):

  • The test is run under a specified load (e.g., 40 kg), speed (e.g., 1200 rpm), and temperature (e.g., 75 °C) for a duration of 60 minutes.

  • At the end of the test, the average wear scar diameter on the three stationary balls is measured.

  • The coefficient of friction is monitored and recorded throughout the test.

X-ray Photoelectron Spectroscopy (XPS) Analysis of Tribofilms

Objective: To determine the chemical composition and elemental oxidation states of the tribofilm formed on the wear surface.

Apparatus: X-ray Photoelectron Spectrometer.

Procedure:

  • Sample Preparation: The wear scars on the steel balls or flats from the tribological tests are ultrasonically cleaned with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove residual oil.

  • Data Acquisition: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the wear scar.

  • Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are acquired for the elements of interest (e.g., Fe 2p, S 2p, O 1s, C 1s).

  • Charge Correction: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Data Analysis: The high-resolution spectra are curve-fitted to identify the different chemical states of the elements. For sulfur, the S 2p peak is analyzed to distinguish between sulfide and sulfate (B86663) species. For iron, the Fe 2p spectrum is analyzed to identify metallic iron, iron oxides, and iron sulfides.

  • Depth Profiling (Optional): An ion gun (e.g., Argon) can be used to sputter away the surface layers to analyze the composition as a function of depth.

Electrochemical Corrosion Testing

Objective: To evaluate the corrosion inhibition performance of the additives.

Apparatus: Potentiostat with a three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode).

Procedure:

  • Weight Loss Measurement:

    • Mild steel coupons are weighed and then immersed in the corrosive medium (e.g., 1 M HCl or 0.25 M H₂SO₄) with and without the inhibitor at various concentrations.

    • After a specified immersion time, the coupons are removed, cleaned, dried, and re-weighed.

    • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

      • CR = (Weight Loss) / (Surface Area × Time)

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

  • Potentiodynamic Polarization:

    • The open-circuit potential (OCP) is allowed to stabilize.

    • The potential is then scanned from a cathodic to an anodic potential relative to the OCP.

    • The resulting current is measured. The corrosion potential (E_corr) and corrosion current density (i_corr) are determined from the Tafel plots. The inhibition efficiency is calculated from the i_corr values.

  • Electrochemical Impedance Spectroscopy (EIS):

    • A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.

    • The impedance data is plotted in Nyquist and Bode plots. An equivalent circuit model is used to fit the data and determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl), which provide information about the corrosion process and the formation of a protective film.

Visualizations

Reaction_Pathway DTBDS This compound (in lubricant) Adsorption Adsorption DTBDS->Adsorption Fe_Surface Iron Surface Fe_Surface->Adsorption Radicals tert-butyl thiyl radicals Adsorption->Radicals Heat & Shear (S-S bond cleavage) Chemisorption Chemisorption & Fe-S bond formation Radicals->Chemisorption SC_Cleavage S-C bond cleavage Chemisorption->SC_Cleavage Tribofilm Iron Sulfide Tribofilm SC_Cleavage->Tribofilm

Caption: Reaction pathway of this compound on an iron surface.

Experimental_Workflow cluster_tribology Tribological Testing cluster_surface_analysis Surface Analysis cluster_corrosion Corrosion Testing Four_Ball Four-Ball Test (ASTM D2783/D4172) Wear_Friction_Data Wear Scar & Friction Data Four_Ball->Wear_Friction_Data Pin_on_Disc Pin-on-Disc Test Pin_on_Disc->Wear_Friction_Data XPS XPS Analysis Wear_Friction_Data->XPS Tribofilm_Composition Tribofilm Composition & Chemical States XPS->Tribofilm_Composition Weight_Loss Weight Loss Corrosion_Data Corrosion Rate & Inhibition Efficiency Weight_Loss->Corrosion_Data EIS Electrochemical Impedance Spectroscopy EIS->Corrosion_Data Polarization Potentiodynamic Polarization Polarization->Corrosion_Data

Caption: Experimental workflow for performance evaluation.

References

Comparison of unimolecular vs. radical decomposition mechanisms for Di-tert-butyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of di-tert-butyl disulfide (DTBDS) is a critical process in various chemical applications, from industrial sulfiding to the generation of reactive intermediates in organic synthesis. Understanding the underlying mechanisms of this decomposition is paramount for controlling reaction outcomes and optimizing process conditions. This guide provides an objective comparison of the two primary competing pathways for the thermal decomposition of DTBDS: a unimolecular elimination and a free-radical chain reaction. This analysis is supported by experimental data to elucidate the conditions under which each mechanism predominates.

At a Glance: Unimolecular vs. Radical Decomposition

FeatureUnimolecular DecompositionRadical Decomposition
Primary Mechanism Concerted, intramolecular elimination via a four-centered transition state.Homolytic cleavage of the S-S bond followed by a radical chain reaction.
Key Products Isobutene (major), Hydrogen Disulfide (H₂S₂) (major)Isobutene, Isobutane (B21531), Hydrogen Sulfide (B99878) (H₂S), Elemental Sulfur
Kinetics First-orderComplex kinetics, often initiated as a first-order process (S-S cleavage)
Activation Energy (Ea) ~177-184 kJ/molInitiation step (S-S cleavage) ~285 kJ/mol
Favored Conditions Lower temperatures (approx. 250-400°C)Higher temperatures (>400°C), photochemical conditions, presence of radical initiators
Effect of Radical Inhibitors Rate is largely unaffected.Rate is significantly reduced.

Mechanistic Pathways

The thermal decomposition of this compound can proceed through two distinct and competing mechanisms. The prevailing pathway is highly dependent on the reaction conditions, particularly temperature.

Unimolecular Decomposition Pathway

At moderately elevated temperatures, experimental evidence strongly supports a unimolecular decomposition mechanism. This pathway involves an intramolecular hydrogen transfer through a four-centered transition state, leading to the direct formation of isobutene and tert-butyl persulfide (t-BuSSH). The tert-butyl persulfide is unstable and rapidly decomposes to produce a second molecule of isobutene and hydrogen disulfide (H₂S₂). The overall reaction follows first-order kinetics.

G DTBDS This compound TS1 Four-Centered Transition State DTBDS->TS1 Step 1 (Rate-determining) INT tert-Butyl Persulfide + Isobutene TS1->INT PROD Hydrogen Disulfide (H₂S₂) + 2 Isobutene INT->PROD Step 2 (Fast)

Caption: Unimolecular decomposition of this compound.

Radical Decomposition Pathway

At higher temperatures or under photochemical conditions, a free-radical mechanism becomes more significant. This pathway is initiated by the homolytic cleavage of the relatively weak sulfur-sulfur bond to generate two tert-butylthiyl radicals (t-BuS•). These highly reactive radicals can then propagate a chain reaction through several steps, including hydrogen abstraction from another DTBDS molecule or β-scission to produce isobutene and a thiyl radical. The presence of isobutane in the product mixture is a strong indicator of a radical pathway, as it is formed through hydrogen abstraction by tert-butyl radicals.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination DTBDS This compound Rad1 2 tert-Butylthiyl Radicals (t-BuS•) DTBDS->Rad1 S-S Homolysis (High T or hν) Rad1_prop t-BuS• tBu_rad tert-Butyl Radical + t-BuSSH Rad1_prop->tBu_rad H-abstraction Isobutene_HS Isobutene + HS• Rad1_prop->Isobutene_HS β-scission DTBDS_prop DTBDS DTBDS_prop->tBu_rad Isobutane Isobutane tBu_rad->Isobutane H-abstraction Rad1_term1 t-BuS• DTBDS_term DTBDS Rad1_term1->DTBDS_term Rad1_term2 t-BuS• Rad1_term2->DTBDS_term Recombination

Caption: Radical decomposition pathway of this compound.

Experimental Data and Comparison

The following tables summarize key experimental data obtained from gas-phase thermolysis studies of this compound.

Table 1: Kinetic Parameters for the Unimolecular Decomposition

The thermal decomposition of this compound has been shown to follow first-order kinetics in the temperature range of 246-400°C.[1] The Arrhenius parameters for this unimolecular process have been determined in both static and flow systems.[1]

Experimental SystemTemperature Range (°C)Pre-exponential Factor (A, s⁻¹)Activation Energy (Ea, kJ/mol)
Static System246 - 30010¹³·⁶ ± ⁰·²177 ± 2
Stirred-Flow System330 - 40010¹⁴·⁶ ± ⁰·⁴184 ± 4

Data from Martin, G., & Barroeta, N. (1976). Gas-phase thermolysis of sulphur compounds. Part I. Di-t-butyl disulphide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1421-1425.[1]

Table 2: Product Distribution from Gas-Phase Thermolysis

The product distribution provides significant insight into the operating decomposition mechanism. The predominance of isobutene and the minimal formation of isobutane in the 330-400°C range strongly support the unimolecular pathway.[1]

ProductMole % (Stirred-Flow, 330-400°C)[1]Likely Origin
Isobutene~95%Unimolecular elimination
Isobutane~5%Radical pathway (H-abstraction by tert-butyl radicals)
Hydrogen Disulfide (H₂S₂)MajorUnimolecular elimination
Hydrogen Sulfide (H₂S)MinorDecomposition of H₂S₂
Elemental SulfurMinorDecomposition of H₂S₂

The presence of a small amount of isobutane suggests a minor contribution from a radical pathway even at these lower temperatures.[1] Experiments conducted with the radical inhibitor cyclohexene (B86901) showed no significant change in the overall first-order rate constant, but did lead to an increase in the proportion of isobutane, further confirming that isobutane is a product of radical reactions.[1]

Energetic Comparison of Initiation Steps
Decomposition PathwayInitiation StepActivation Energy (Ea)
Unimolecular Intramolecular H-transfer~177 kJ/mol (experimental)[1]
Radical S-S Bond Homolysis~285 kJ/mol (estimated for dialkyl disulfides)

The significantly lower activation energy for the unimolecular pathway explains its dominance at lower temperatures. The S-S bond dissociation energy for dialkyl disulfides is approximately 68 kcal/mol (285 kJ/mol), which serves as a reasonable estimate for the activation energy of the radical initiation step. This higher energy barrier means that the radical pathway only becomes competitive at significantly higher temperatures where enough thermal energy is available to readily break the S-S bond.

Experimental Protocols

Gas-Phase Pyrolysis in a Static System

Objective: To determine the kinetics of the unimolecular decomposition of this compound at a constant volume.

Methodology:

  • A known quantity of this compound is introduced into an evacuated and thermostated reaction vessel of a known volume.

  • The vessel is maintained at a constant temperature (e.g., 246-300°C) for a specified period.

  • The reaction progress is monitored by measuring the total pressure increase over time using a pressure transducer. The stoichiometry of the reaction (1 mole of reactant producing 3 moles of gaseous products) allows for the calculation of the extent of reaction from the pressure change.

  • At the end of the experiment, the products are collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.

  • The first-order rate constant is determined from the plot of ln(P₀/P) versus time, where P₀ is the initial pressure of the reactant and P is the pressure at time t.

Gas-Phase Pyrolysis in a Stirred-Flow System

Objective: To study the decomposition kinetics and product formation under continuous flow conditions, minimizing secondary reactions.

Methodology:

  • A carrier gas (e.g., toluene (B28343) or nitrogen) is passed through a thermostated saturator containing liquid this compound to produce a vapor-gas mixture with a known concentration of the reactant.

  • This mixture is continuously fed into a heated, stirred reaction vessel maintained at a constant temperature (e.g., 330-400°C). The stirring ensures homogeneity of the gas mixture within the reactor.

  • The effluent gas stream from the reactor is passed through a series of cold traps to condense the unreacted disulfide and the products.

  • The flow rates of the inlet and outlet streams are carefully measured.

  • The composition of the condensed products and the effluent gas is analyzed by GC-MS.

  • The rate of decomposition is calculated from the difference in the amount of reactant entering and leaving the reactor per unit time, and the rate constant is determined based on the reactor volume and flow rates.

G cluster_static Static System Protocol cluster_flow Stirred-Flow System Protocol A1 Introduce DTBDS into Evacuated Vessel A2 Heat to Constant T (246-300°C) A1->A2 A3 Monitor Pressure vs. Time A2->A3 A4 Product Analysis (GC-MS) A3->A4 B1 Prepare DTBDS Vapor in Carrier Gas B2 Feed into Heated, Stirred Reactor (330-400°C) B1->B2 B3 Condense Effluent in Cold Traps B2->B3 B4 Analyze Products (GC-MS) B3->B4

Caption: Experimental workflows for studying DTBDS decomposition.

Conclusion

The thermal decomposition of this compound proceeds via two competing mechanisms: a unimolecular elimination and a free-radical chain reaction. Experimental data demonstrates that at temperatures between approximately 250°C and 400°C, the unimolecular pathway is dominant, characterized by first-order kinetics and the formation of isobutene and hydrogen disulfide as the primary products. The radical mechanism, initiated by the homolytic cleavage of the S-S bond, has a higher activation energy and becomes significant only at higher temperatures or under photochemical conditions. The presence of isobutane in the product mixture serves as a key indicator of the contribution of the radical pathway. For professionals in fields requiring the controlled decomposition of this compound, a thorough understanding of these competing mechanisms and the conditions that favor each is essential for achieving desired product distributions and reaction efficiencies.

References

Safety Operating Guide

Proper Disposal Procedures for Di-tert-butyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of di-tert-butyl disulfide (CAS No. 110-06-5). The following procedural steps are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Immediate Safety & Handling Principles

This compound is a combustible liquid with a strong stench that is toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to proper safety protocols is critical during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1][2] Ensure eye wash stations and safety showers are readily accessible.[2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area or within a chemical fume hood to avoid inhalation of vapors.[2][4]

  • Ignition Sources: As a combustible liquid, this compound must be kept away from heat, sparks, open flames, and other potential ignition sources.[1][2][4] Vapors are heavier than air and may travel along floors.[1]

  • Incompatibilities: Store this compound waste separately from incompatible materials.[5][6][7] Mixing with the following substances can cause hazardous reactions:

    • Strong oxidizing agents

    • Strong bases

    • Strong reducing agents

    • Peroxides

    • Acids (mixing sulfides with acids can generate toxic fumes)[7][8]

Chemical Profile and Hazards

A summary of key quantitative data for this compound is provided below for quick reference.

PropertyValueCitation(s)
CAS Number 110-06-5[1]
Appearance Light yellow liquid[1][2]
Odor Stench[1][2]
Flash Point 67 °C / 152.6 °F[2]
Boiling Point 198 - 204 °C / 388.4 - 399.2 °F[2]
Density 0.930 g/cm³ (at 20 °C)[2][3]
Oral LD50 (Rat) >5000 mg/kg[2][3]
Dermal LD50 (Rabbit) >2000 mg/kg[2][3]
Aquatic Hazard Toxic to aquatic life with long lasting effects (H411)[1][3]
GHS Hazard Statement Combustible liquid (H227)[1]

Step-by-Step Disposal Protocol

Waste containing this compound must be managed as hazardous waste.[1][6] Do not dispose of this chemical down the drain or by evaporation.[7][9]

Step 1: Waste Segregation Segregate this compound waste at the point of generation.[5][6] Keep it in a separate, dedicated waste container. Do not mix it with other waste streams, especially acids or other incompatible chemicals.[5][6][7]

Step 2: Container Selection Use a container that is in good condition, leak-proof, and chemically compatible with the disulfide.[6] Often, the original product container is a suitable choice.[6][10] The container must have a tightly sealing cap.[6]

Step 3: Labeling Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[6] Ensure the label is legible and securely attached.

Step 4: Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][9] The SAA must be at or near the point of waste generation.[9] The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[1][2]

Step 5: Arrange for Disposal Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[6] Follow their specific procedures for waste collection requests.

Step 6: Managing Empty Containers Even if a container appears empty, residual chemicals may remain. Handle uncleaned, empty containers as you would the product itself.[1][10] Consult your EHS department for guidance on decontaminating or disposing of empty containers.

Chemical Treatment for Small Quantities (Expert Use Only)

For small quantities, oxidation of sulfides to less hazardous sulfonic acids using sodium hypochlorite (B82951) is a potential chemical treatment method.[3][5]

Disclaimer: This procedure should only be performed by trained personnel after receiving explicit approval from your institution's EHS department. Some substances may react violently.[3]

General Protocol:

  • The sulfide (B99878) waste is stirred into a sodium hypochlorite solution.[3]

  • The reaction may need several days to complete.[3]

  • Any toxic or flammable gases that may form must be safely drawn off.[3]

  • Excess oxidant should be neutralized with a reducing agent like sodium thiosulfate.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of this compound waste streams.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always Start Here segregate Segregate Waste Stream (Keep separate from acids, oxidizers, etc.) ppe->segregate container Select Compatible Container (Leak-proof, with secure cap) segregate->container label Label Container: 'HAZARDOUS WASTE' + Chemical Name container->label store Store in Designated SAA (Cool, dry, ventilated area) label->store ehs Contact EHS for Pickup store->ehs end Proper Disposal by EHS ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Di-tert-butyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of all laboratory chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Di-tert-butyl disulfide to ensure a secure laboratory environment.

Immediate Safety and Handling

This compound is a combustible liquid with a characteristic stench.[1][2] It is crucial to handle this chemical in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces.[1][2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] An eye wash station should be readily accessible.[4]

  • Skin Protection: Chemical-resistant gloves are mandatory. Viton® gloves with a thickness of 0.7 mm offer a breakthrough time of 480 minutes for full contact.[1] Nitrile rubber gloves provide a shorter breakthrough time of 30 minutes.[1] It is recommended to wear fire/flame resistant and impervious clothing.[3] Contaminated clothing should be removed immediately and washed before reuse.[3][4]

  • Respiratory Protection: In most cases, respiratory protection is not required if work is conducted in a well-ventilated area.[1] However, if aerosols are formed or if exposure limits are exceeded, a full-face respirator approved by NIOSH should be used.[2][3]

Storage:

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from strong oxidizing agents, strong bases, strong reducing agents, and peroxides.[2]

Quantitative Data for this compound

PropertyValueSource
CAS Number 110-06-5[1]
Molecular Weight 178.35 g/mol [5]
Appearance Light yellow liquid[1]
Odor Stench[1][2]
Boiling Point 198 - 204 °C / 388.4 - 399.2 °F[2]
Melting Point -5 °C / 23 °F[2]
Flash Point 67 °C / 152.6 °F[2]
Specific Gravity 0.930[2]
Vapor Pressure 2 hPa @ 38 °C[2]
Decomposition Temperature > 200°C[2]

Emergency Procedures

Spill Response:

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[2] Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder and place it in a suitable, closed container for disposal.[4][6] Do not let the product enter drains.[1]

Spill_Response_Workflow This compound Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition drains Prevent Entry into Drains ignition->drains absorb Absorb with Inert Material (e.g., sand, Chemizorb®) container Place in Closed Container for Disposal absorb->container disposal Dispose as Hazardous Waste container->disposal drains->absorb

Caption: Workflow for handling a this compound spill.

First Aid:

  • Inhalation: Move the person to fresh air.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.[1] Do not mix with other waste.[1] Leave the chemical in its original container.[1] Uncleaned containers should be handled as the product itself.[1] One method for disposal of sulfides is to stir them into a sodium hypochlorite (B82951) solution, allowing several days for the reaction to complete.[5] Any toxic or flammable gases that may form must be safely drawn off.[5] The disposed contents/container should be sent to an approved waste disposal plant.[2][5]

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl disulfide
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl disulfide

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